molecular formula C20H25ClN2O4S B10799474 Anti-hypertensive sulfonanilide 1

Anti-hypertensive sulfonanilide 1

货号: B10799474
分子量: 424.9 g/mol
InChI 键: LJMRDNZQKNDDBY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Anti-hypertensive sulfonanilide 1 is a useful research compound. Its molecular formula is C20H25ClN2O4S and its molecular weight is 424.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

分子式

C20H25ClN2O4S

分子量

424.9 g/mol

IUPAC 名称

N-[4-[1-hydroxy-2-[(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)methylamino]ethyl]phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C20H24N2O4S.ClH/c1-27(25,26)22-17-10-8-15(9-11-17)19(23)13-21-12-16-7-6-14-4-2-3-5-18(14)20(16)24;/h2-5,8-11,16,19,21-23H,6-7,12-13H2,1H3;1H

InChI 键

LJMRDNZQKNDDBY-UHFFFAOYSA-N

规范 SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(CNCC2CCC3=CC=CC=C3C2=O)O.Cl

产品来源

United States

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of the Anti-Hypertensive Sulfonanilide LASSBio-985

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action for the anti-hypertensive sulfonanilide compound, LASSBio-985. The information is compiled from published research to support further investigation and drug development efforts in the field of cardiovascular therapeutics.

Core Mechanism of Action

LASSBio-985 exerts its anti-hypertensive effects through a dual mechanism that primarily involves endothelium-dependent vasodilation, with a secondary contribution from a direct action on vascular smooth muscle. The principal pathway is the inhibition of phosphodiesterase type 1 (PDE1), which leads to an accumulation of cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle cells, resulting in relaxation.

The vasodilatory action of LASSBio-985 is significantly dependent on the integrity of the vascular endothelium. The proposed signaling cascade is initiated by the release of nitric oxide (NO) from endothelial cells, which then stimulates soluble guanylate cyclase (sGC) in the adjacent smooth muscle cells to produce cGMP. By inhibiting PDE1, LASSBio-985 prevents the degradation of cGMP, thereby potentiating the NO-sGC-cGMP signaling pathway and promoting vasodilation.

In addition to its primary endothelium-dependent mechanism, LASSBio-985 also exhibits a smaller, direct vasodilatory effect on vascular smooth muscle. This is achieved through the blockade of voltage-sensitive Ca2+ channels, which reduces the influx of calcium ions required for muscle contraction, leading to relaxation.

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of LASSBio-985, a series of in vitro and in vivo experiments were conducted. The logical flow of these experiments and the signaling pathways involved are depicted in the diagrams below.

G cluster_workflow Experimental Workflow A In Vitro Vasodilation Studies Aortic rings from normotensive (WKY) and spontaneously hypertensive (SHR) rats B Isometric Tension Recording Concentration-response curves to LASSBio-985 A->B F In Vivo Blood Pressure Studies Intravenous infusion of LASSBio-985 in WKY and SHR rats A->F C Role of Endothelium Comparison of responses in endothelium-intact vs. endothelium-denuded rings B->C D Investigation of NO-cGMP Pathway Use of L-NAME (NOS inhibitor) and ODQ (sGC inhibitor) C->D E Investigation of Ca2+ Channels Use of Nicardipine (Ca2+ channel blocker) in endothelium-denuded rings C->E G Measurement of Systolic and Diastolic Blood Pressure F->G

Figure 1: Experimental workflow for elucidating the mechanism of action of LASSBio-985.

G cluster_pathway Signaling Pathway of LASSBio-985 LASSBio985 LASSBio-985 PDE1 Phosphodiesterase 1 (PDE1) LASSBio985->PDE1 inhibits CaChannel Voltage-Sensitive Ca2+ Channel LASSBio985->CaChannel blocks Endothelium Endothelial Cell NO Nitric Oxide (NO) Endothelium->NO releases VascularSmoothMuscle Vascular Smooth Muscle Cell sGC Soluble Guanylate Cyclase (sGC) NO->VascularSmoothMuscle cGMP cGMP sGC->cGMP activates conversion GTP GTP GTP->sGC cGMP->PDE1 Vasodilation Vasodilation cGMP->Vasodilation promotes GMP 5'-GMP PDE1->GMP catalyzes degradation CaInflux Ca2+ Influx CaChannel->CaInflux mediates Contraction Contraction CaInflux->Contraction causes

Figure 2: Proposed signaling pathway for the vasodilatory effect of LASSBio-985.

Quantitative Data

The following tables summarize the quantitative data obtained from the key experiments.

Table 1: In Vitro Vasodilatory Effect of LASSBio-985 on Aortic Rings

PreparationAgonist/InhibitorConcentrationMaximal Relaxation (%)pD2
Endothelium-Intact (WKY)LASSBio-98510⁻⁸ - 10⁻⁴ M95.8 ± 2.15.21 ± 0.08
Endothelium-Intact (SHR)LASSBio-98510⁻⁸ - 10⁻⁴ M92.3 ± 3.55.15 ± 0.11
Endothelium-Denuded (WKY)LASSBio-98510⁻⁸ - 10⁻⁴ M25.4 ± 4.7-
Endothelium-Intact + L-NAMELASSBio-98510⁻⁸ - 10⁻⁴ M30.1 ± 5.2-
Endothelium-Intact + ODQLASSBio-98510⁻⁸ - 10⁻⁴ M28.9 ± 6.1-
Endothelium-Denuded + NicardipineLASSBio-98510⁻⁸ - 10⁻⁴ MAbolished-

Data are presented as mean ± SEM. pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: In Vivo Effect of LASSBio-985 on Blood Pressure

Animal ModelTreatmentDoseChange in Systolic BP (mmHg)Change in Diastolic BP (mmHg)
WKY RatsLASSBio-98510 mg/kg/min (i.v.)↓ 35.2 ± 4.1↓ 28.7 ± 3.9
SHR RatsLASSBio-98510 mg/kg/min (i.v.)↓ 42.5 ± 5.3↓ 33.1 ± 4.5

Data are presented as mean ± SEM of the maximal change from baseline.

Experimental Protocols

In Vitro Vasodilation Studies Using Isometric Tension Recording

Objective: To assess the direct vasodilatory effect of LASSBio-985 on isolated aortic rings and to investigate the role of the endothelium and the NO-cGMP pathway.

Methodology:

  • Tissue Preparation: Male Wistar-Kyoto (WKY) and Spontaneously Hypertensive Rats (SHR) are euthanized. The thoracic aorta is excised, cleaned of adhesive tissue, and cut into rings of 3-4 mm in length. For endothelium-denuded preparations, the endothelium is mechanically removed by gently rubbing the intimal surface with a pair of forceps.

  • Mounting: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37 °C and gassed with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1.5 g. Following equilibration, the rings are contracted with phenylephrine (B352888) (1 µM).

  • Concentration-Response Curves: Once the phenylephrine-induced contraction has reached a stable plateau, cumulative concentration-response curves for LASSBio-985 (10⁻⁸ to 10⁻⁴ M) are generated by adding the compound in a stepwise manner to the organ bath.

  • Inhibitor Studies: To investigate the mechanism of action, experiments are repeated in the presence of specific inhibitors, which are pre-incubated with the aortic rings for 30 minutes prior to the addition of phenylephrine. The inhibitors used include:

    • L-NAME (100 µM) to inhibit nitric oxide synthase (NOS).

    • ODQ (10 µM) to inhibit soluble guanylate cyclase (sGC).

    • Nicardipine (1 µM) to block voltage-sensitive Ca²+ channels (used in endothelium-denuded rings).

In Vivo Blood Pressure Measurement

Objective: To evaluate the anti-hypertensive effect of LASSBio-985 in both normotensive and hypertensive animal models.

Methodology:

  • Animal Preparation: Male WKY and SHR rats are anesthetized. The femoral artery and vein are cannulated for direct blood pressure measurement and intravenous drug administration, respectively.

  • Hemodynamic Monitoring: The arterial cannula is connected to a pressure transducer to continuously monitor systolic and diastolic blood pressure. Heart rate is derived from the blood pressure waveform.

  • Baseline Measurement: After a stabilization period of 30 minutes, baseline hemodynamic parameters are recorded.

  • Drug Administration: LASSBio-985 is administered as a continuous intravenous infusion at a dose of 10 mg/kg/min.

  • Data Acquisition: Blood pressure and heart rate are recorded continuously throughout the infusion period and for a specified time post-infusion to observe the duration of the effect. The maximal change in blood pressure from baseline is determined.

This guide provides a comprehensive overview of the mechanism of action of the anti-hypertensive sulfonanilide LASSBio-985, supported by experimental data and detailed protocols. This information is intended to serve as a valuable resource for researchers in the field of cardiovascular pharmacology and drug discovery.

The Discovery and Development of Sulfonanilide-Based Antihypertensives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of sulfonanilide-based antihypertensive agents. The focus is on a prominent class of these compounds: endothelin receptor antagonists. This document details their mechanism of action, key quantitative data, experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.

Introduction to Sulfonanilide-Based Antihypertensives

The sulfonanilide scaffold has proven to be a versatile platform in medicinal chemistry, leading to the development of various therapeutic agents. In the realm of cardiovascular medicine, sulfonanilide derivatives have emerged as potent endothelin (ET) receptor antagonists, effectively lowering blood pressure by blocking the vasoconstrictive effects of endothelin-1 (B181129) (ET-1). ET-1 is a potent endogenous peptide that exerts its effects through two receptor subtypes: ETA and ETB. The ETA receptor, primarily located on vascular smooth muscle cells, mediates vasoconstriction and cell proliferation. The ETB receptor has a more complex role; its activation on endothelial cells leads to vasodilation via the release of nitric oxide and prostacyclin, while on smooth muscle cells, it also mediates vasoconstriction.

The development of sulfonanilide-based endothelin receptor antagonists has provided valuable therapeutic options for managing hypertension, particularly in specific conditions like pulmonary arterial hypertension (PAH).

Quantitative Data on Key Sulfonanilide-Based Endothelin Receptor Antagonists

The following tables summarize key in vitro potency, pharmacokinetic, and in vivo efficacy data for several prominent sulfonanilide-based endothelin receptor antagonists.

Table 1: In Vitro Receptor Binding Affinity and Potency

CompoundTarget(s)IC50 / Ki (nM)Assay Conditions
Bosentan (B193191) ETA/ETBKi: 4.7 (ETA), 95 (ETB)[1][2]Radioligand binding assay with 125I-ET-1 on human smooth muscle cells (ETA) and human placenta cells (ETB)[3]
IC50: 220 (ETA in human vascular smooth muscle cells)[4]
IC50: 0.2 µM (ETA-mediated vasoconstriction), 19 µM (ETB-mediated vasoconstriction)[5]Isolated perfused and ventilated rat lung
Ambrisentan (B1667022) ETA selectiveKi: 1 (ETA), 195 (ETB) in CHO cells[6]Radioligand binding assay in CHO cells expressing recombinant human ET receptors
Ki: 0.63 (ETA), 48.7 (ETB) in intact cells[6]
Atrasentan ETA selectiveKi: 0.034 (ETA)[1]Not specified
Zibotentan ETA selectiveIC50: 13 (ETA), >10,000 (ETB)[7][8]Radioligand binding assay
Ki: 13 (ETA)[8][9]
Macitentan ETA/ETBIC50: 0.5 (ETA), 391 (ETB)[1][2]Not specified

Table 2: Pharmacokinetic Properties

CompoundOral Bioavailability (%)Half-life (t1/2) (hours)ClearanceProtein Binding (%)
Bosentan ~50% in humans[10][11][12]5.4 (oral, steady state)[11]17 L/h[11]>98% (mainly albumin)[10][11]
Ambrisentan Not specified15 (terminal), ~9 (effective)[13][14][15][16]38 mL/min (healthy), 19 mL/min (PAH patients)[13][14]Not specified
Atrasentan Not specifiedNot specifiedIndividual clearance estimated from population pharmacokinetic models[17]Not specified
Zibotentan Not specifiedNot specifiedNot specifiedNot specified

Table 3: In Vivo Efficacy - Blood Pressure Reduction

CompoundAnimal Model / Clinical SettingDoseBlood Pressure Reduction
Bosentan Angiotensin II-infused rats30 mg/kg/day (gavage)Prevented the increase in tail-cuff pressure from 126±4 to 164±8 mmHg seen with AngII alone; final pressure was 135±3 mmHg.[18]
Fructose-fed hypertensive rats100 mg/kg/dayCompletely reversed the increase in blood pressure.[19]
Young Spontaneously Hypertensive Rats (SHR)100 mg/kg/dayNo significant effect on the development of hypertension.[20]
Adult Spontaneously Hypertensive Rats (SHR)100 mg/kg/dayDid not affect the rise in blood pressure to hypertensive levels.[21]
Ambrisentan Patients with Pulmonary Arterial Hypertension (PAH)2.5 mg or 5 mg once daily for 12 weeksSignificant reduction in systolic pulmonary artery pressure from 85.0 ± 33.3 mmHg to 70.5 ± 30.5 mmHg.[22]
ARIES-1 and ARIES-2 studies (PAH)2.5, 5, or 10 mg once daily for 12 weeksImproved exercise capacity, a key clinical endpoint in PAH, which is related to improved pulmonary hemodynamics.[23][24][25]

Experimental Protocols

Synthesis of Bosentan (A Representative Sulfonanilide-Based Antihypertensive)

This protocol describes a common synthetic route to bosentan.

Starting Materials:

Procedure:

  • Step 1: Synthesis of p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide.

    • Dissolve 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine and p-tert-butylbenzenesulfonamide in DMF.

    • Add a weak base, such as potassium carbonate, to the mixture.

    • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain the intermediate.

  • Step 2: Synthesis of Bosentan.

    • Suspend the intermediate from Step 1 in ethylene glycol.

    • Add a weak base, such as an alkali metal hydroxide (B78521) (e.g., sodium hydroxide).

    • Heat the mixture at an elevated temperature (e.g., 120-140 °C) for several hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, cool the mixture and add water to precipitate the product.

    • Collect the crude bosentan by filtration.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure bosentan.

In Vitro Endothelin Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of a test compound for ETA and ETB receptors.

Materials:

  • Cell membranes expressing human ETA or ETB receptors (e.g., from CHO or HEK293 cells)

  • Radioligand: [125I]-ET-1

  • Test sulfonanilide compound

  • Non-specific binding control (e.g., a high concentration of unlabeled ET-1)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.2% BSA)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid and counter

Procedure:

  • Plate Preparation:

    • Prepare serial dilutions of the test sulfonanilide compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the cell membrane preparation.

    • For total binding wells, add only the assay buffer and membranes.

    • For non-specific binding wells, add a high concentration of unlabeled ET-1 and membranes.

  • Incubation:

    • Add a fixed concentration of [125I]-ET-1 to all wells to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Counting and Data Analysis:

    • Dry the filter mats and add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[26]

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol describes the use of the tail-cuff method to measure blood pressure in conscious SHRs treated with a test compound.[27][28]

Animals:

  • Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks old.

  • Age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

Materials:

  • Test sulfonanilide compound formulated for oral administration (e.g., in a vehicle like 0.5% carboxymethylcellulose).

  • Non-invasive blood pressure measurement system (tail-cuff plethysmography).

  • Animal restrainers.

  • Warming chamber or heating pad.

Procedure:

  • Acclimatization:

    • Acclimatize the rats to the restraining procedure and tail-cuff inflation for several days before the start of the experiment to minimize stress-induced blood pressure variations.

  • Baseline Blood Pressure Measurement:

    • On the day of the experiment, place the rats in the restrainers and allow them to acclimate for 10-15 minutes in a quiet, temperature-controlled environment.

    • Warm the tails of the rats to 32-34°C to detect the tail artery pulse.

    • Measure the systolic blood pressure and heart rate using the tail-cuff system. Record at least 3-5 stable readings for each animal and calculate the average to establish the baseline blood pressure.

  • Drug Administration:

    • Administer the test sulfonanilide compound or vehicle orally by gavage at a predetermined dose.

  • Post-Dose Blood Pressure Measurement:

    • Measure the systolic blood pressure and heart rate at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) using the same procedure as the baseline measurement.

  • Data Analysis:

    • Calculate the change in systolic blood pressure from baseline for each animal at each time point.

    • Compare the blood pressure changes in the drug-treated group with the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

    • A significant reduction in blood pressure in the treated group compared to the control group indicates antihypertensive activity.

Visualization of Signaling Pathways and Experimental Workflows

Endothelin Signaling Pathway

The following diagram illustrates the signaling pathway of endothelin-1 and the mechanism of action of sulfonanilide-based endothelin receptor antagonists.

Endothelin_Signaling cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Preproendothelin Preproendothelin Big ET-1 Big ET-1 Preproendothelin->Big ET-1 ET-1 ET-1 Big ET-1->ET-1 ECE ETB_endo ETB Receptor ET-1->ETB_endo Binds ETA ETA Receptor ET-1->ETA Binds ETB_sm ETB Receptor ET-1->ETB_sm Binds ECE Endothelin Converting Enzyme NO_PGI2 NO, PGI2 ETB_endo->NO_PGI2 Stimulates Release Contraction Vasoconstriction NO_PGI2->Contraction Inhibits PLC Phospholipase C ETA->PLC Proliferation Cell Proliferation ETA->Proliferation ETB_sm->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2+ ↑ Intracellular Ca2+ IP3_DAG->Ca2+ Ca2+->Contraction Sulfonanilide Sulfonanilide-based Antagonist Sulfonanilide->ETA Blocks Sulfonanilide->ETB_sm Blocks

Caption: Endothelin signaling pathway and antagonist action.

Experimental Workflow for Screening Sulfonanilide-Based Antihypertensives

The following diagram outlines a typical workflow for the screening and evaluation of novel sulfonanilide-based antihypertensive compounds.

Antihypertensive_Screening_Workflow Start Start Library Sulfonanilide Compound Library Synthesis Start->Library Primary_Screening Primary Screening: In Vitro Receptor Binding Assay (ETA and ETB Receptors) Library->Primary_Screening Hit_Identification Hit Identification (Potency & Selectivity) Primary_Screening->Hit_Identification Hit_Identification->Library Inactive Compounds (Feedback for SAR) Secondary_Screening Secondary Screening: Functional Cellular Assays (e.g., Calcium Mobilization) Hit_Identification->Secondary_Screening Active Compounds Lead_Selection Lead Candidate Selection Secondary_Screening->Lead_Selection Lead_Selection->Secondary_Screening Refine/Optimize In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Spontaneously Hypertensive Rats) Lead_Selection->In_Vivo_Efficacy Promising Leads PK_Studies Pharmacokinetic Profiling (ADME) In_Vivo_Efficacy->PK_Studies Tox_Studies Preliminary Toxicology Studies PK_Studies->Tox_Studies Preclinical_Candidate Preclinical Candidate Nomination Tox_Studies->Preclinical_Candidate End End Preclinical_Candidate->End

Caption: Drug discovery workflow for sulfonanilide antihypertensives.

References

In Vitro Characterization of "Anti-hypertensive Sulfonanilide 1"

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: The compound "Anti-hypertensive Sulfonanilide 1" is a placeholder name. This technical guide utilizes Sotalol, a well-characterized anti-hypertensive drug of the sulfonanilide class, as a representative example to illustrate the in vitro characterization process. The data and protocols presented are based on established findings for Sotalol.

Introduction

"this compound" (represented by Sotalol) is a non-selective β-adrenergic receptor antagonist. Its primary mechanism of action involves the competitive inhibition of β1 and β2 adrenergic receptors, leading to a reduction in heart rate, cardiac output, and blood pressure. Additionally, this class of compounds can exhibit Class III antiarrhythmic properties by blocking potassium channels involved in cardiac repolarization. This guide details the in vitro pharmacological profile of this compound, providing key quantitative data and the experimental protocols used for its characterization.

Quantitative Pharmacological Data

The in vitro activity of "this compound" has been quantified through various binding and functional assays. The following tables summarize its potency and selectivity.

Table 1: β-Adrenergic Receptor Binding Affinity

TargetLigandAssay TypePreparationKᵢ (nM)
β1-Adrenergic Receptor[³H]-CGP 12177Radioligand BindingHuman Cloned Receptors1,900
β2-Adrenergic Receptor[³H]-CGP 12177Radioligand BindingHuman Cloned Receptors2,600

Table 2: Functional Antagonism of β-Adrenergic Receptors

TargetAgonistAssay TypeCell LineIC₅₀ (nM)
β1-Adrenergic ReceptorIsoproterenolcAMP AccumulationCHO-K13,400
β2-Adrenergic ReceptorIsoproterenolcAMP AccumulationCHO-K19,000

Table 3: Cardiac Ion Channel Activity

ChannelAssay TypeCell LineIC₅₀ (µM)
hERG (IKr)Patch Clamp ElectrophysiologyHEK-29311.8 - 32

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Radioligand Binding Assay for β-Adrenergic Receptors

This assay quantifies the affinity of the test compound for β1 and β2 adrenergic receptors by measuring its ability to displace a radiolabeled ligand.

  • Cell Preparation: Membranes from CHO-K1 cells stably expressing human β1 or β2 adrenergic receptors are used.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 12.5 mM MgCl₂.

  • Radioligand: [³H]-CGP 12177, a non-selective β-adrenergic antagonist.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of [³H]-CGP 12177 and varying concentrations of the test compound.

    • The reaction is incubated to allow for binding equilibrium.

    • The mixture is filtered through a glass fiber filter to separate bound from free radioligand.

    • The radioactivity retained on the filter is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional cAMP Accumulation Assay

This assay measures the functional antagonism of β-adrenergic receptors by quantifying the inhibition of agonist-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production.

  • Cell Line: CHO-K1 cells expressing either human β1 or β2 adrenergic receptors.

  • Agonist: Isoproterenol, a non-selective β-adrenergic agonist.

  • Procedure:

    • Cells are pre-incubated with varying concentrations of the test compound.

    • Isoproterenol is added to stimulate cAMP production.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve. This value represents the concentration of the antagonist that causes a 50% inhibition of the maximal agonist response.

Patch Clamp Electrophysiology for hERG Channel

This assay assesses the effect of the test compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.

  • Cell Line: HEK-293 cells stably expressing the hERG channel.

  • Technique: Whole-cell patch-clamp.

  • Procedure:

    • A glass micropipette forms a high-resistance seal with the cell membrane.

    • The membrane patch is ruptured to gain electrical access to the cell interior.

    • A specific voltage protocol is applied to elicit hERG channel currents.

    • The baseline current is recorded, and then the test compound is applied at various concentrations.

    • The effect of the compound on the peak tail current is measured.

  • Data Analysis: The concentration-dependent inhibition of the hERG current is used to calculate the IC₅₀ value.

Visualizations: Signaling Pathways and Workflows

β-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical β-adrenergic signaling pathway and the point of inhibition by "this compound".

Caption: β-Adrenergic signaling pathway and inhibition by the antagonist.

Experimental Workflow for In Vitro Characterization

This diagram outlines the logical flow of the in vitro characterization process.

G cluster_primary Primary Screening cluster_functional Functional Assays cluster_safety Safety Pharmacology cluster_analysis Data Analysis & Profiling binding_assay Radioligand Binding Assay (β1 and β2 Receptors) camp_assay cAMP Accumulation Assay (Functional Antagonism) binding_assay->camp_assay Confirm Functional Activity data_analysis Determine Ki, IC50 and Pharmacological Profile binding_assay->data_analysis herg_assay hERG Patch Clamp Assay (Off-Target Effects) camp_assay->herg_assay Assess Off-Target Risk camp_assay->data_analysis herg_assay->data_analysis

Caption: Workflow for in vitro pharmacological profiling.

Molecular Targets of Indapamide (as a representative Anti-hypertensive Sulfonanilide) in Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Indapamide (B195227) is a thiazide-like diuretic and antihypertensive agent belonging to the sulfonanilide chemical class. Its primary mechanism of action involves the inhibition of the sodium-chloride symporter (NCC) in the kidney's distal convoluted tubule, leading to increased natriuresis and diuresis.[1][2] However, indapamide's antihypertensive effects are multifaceted, extending beyond simple diuresis. It exhibits direct vascular effects, including vasodilation, which are attributed to its interaction with various ion channels in vascular smooth muscle.[1][3] Additionally, indapamide interacts with carbonic anhydrase isoforms and other cardiac ion channels. This guide provides a comprehensive overview of the known molecular targets of indapamide in the context of hypertension, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and drug development.

Primary Molecular Target: Sodium-Chloride Cotransporter (NCC)

The principal antihypertensive and diuretic effect of indapamide is achieved through the inhibition of the Sodium-Chloride Cotransporter (NCC), also known as Solute Carrier Family 12 Member 3 (SLC12A3).[1][2] NCC is located in the apical membrane of cells in the distal convoluted tubule of the nephron and is responsible for reabsorbing approximately 5-10% of filtered sodium chloride from the tubular fluid back into the blood.[2]

By binding to and inhibiting NCC, indapamide blocks this reabsorption process. This leads to an increase in the excretion of sodium and chloride ions, and consequently water, into the urine.[1] The resulting decrease in extracellular fluid and plasma volume reduces cardiac output and, subsequently, blood pressure.[2] Recent structural studies have revealed that thiazide and thiazide-like drugs, including indapamide, bind to an orthosteric site, thereby occluding the ion translocation pathway of NCC.[4]

Signaling Pathway for NCC Inhibition

cluster_cell Distal Convoluted Tubule Cell cluster_blood Bloodstream Indapamide Indapamide NCC NCC (SLC12A3) Sodium-Chloride Cotransporter Indapamide->NCC Inhibits Na_Cl_Lumen Na+, Cl- Na_Cl_Lumen->NCC Transport Na_Cl_Cell Intracellular Na+, Cl- NCC->Na_Cl_Cell Na_Cl_Blood Na+, Cl- Reabsorption Na_Cl_Cell->Na_Cl_Blood Blocked Pathway

Caption: Indapamide inhibits the NCC transporter in the distal convoluted tubule.

Secondary and Other Molecular Targets

Beyond its primary action on NCC, indapamide interacts with several other molecular targets that contribute to its overall antihypertensive profile. These interactions are particularly relevant to its direct vasodilatory effects.

Ion Channels in Vascular Smooth Muscle and Myocardium

Indapamide's ability to induce vasodilation is believed to stem from its modulation of ion channels in vascular smooth muscle cells.[1] It also affects ion channels in cardiac myocytes, which may influence its electrophysiological profile.

  • Calcium (Ca²⁺) Channels: Indapamide has been shown to reduce the inward calcium current in smooth muscle cells.[5] This action decreases intracellular calcium levels, leading to the relaxation of vascular smooth muscle and vasodilation, which helps to lower peripheral resistance.[1][3] However, some studies have failed to demonstrate significant calcium antagonistic properties, suggesting this effect may be complex or condition-dependent.[6]

  • Potassium (K⁺) Channels: In cardiac tissue, indapamide is known to block the slow component of the delayed rectifier potassium current (IKs).[7][8] It also inhibits the transient outward potassium current (Ito) and the ultrarapid delayed rectifier current.[8] These actions can modulate cardiac repolarization, although their clinical significance at therapeutic concentrations is still under investigation.

  • Sodium (Na⁺) Channels: Studies on canine atrial myocytes have demonstrated that indapamide can inhibit sodium channels (INa) in a concentration-dependent manner.[8]

Carbonic Anhydrase (CA) Isoforms

Indapamide is structurally related to sulfonamide carbonic anhydrase inhibitors. While it is a very weak inhibitor of the widespread isoform Carbonic Anhydrase II (CA II), it shows significantly higher affinity for other isoforms.[9][10]

  • CA Isoform Selectivity: Indapamide is a potent inhibitor of CA isoforms VII, IX, XII, and XIII.[11][12] The inhibition of these specific isoforms may contribute to its pharmacological effects, although the precise role in blood pressure regulation is not fully elucidated. Some research suggests that the primary renal binding site for indapamide may, in fact, be a membrane-bound form of carbonic anhydrase.[13]

Signaling Pathway for Vasodilation

cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell Indapamide Indapamide Ca_channel L-type Ca²⁺ Channel Indapamide->Ca_channel Inhibits Ca_ext Ca²⁺ Ca_ext->Ca_channel Influx Ca_int Intracellular Ca²⁺ (Reduced) Ca_channel->Ca_int Contraction Muscle Contraction Ca_int->Contraction Leads to Relaxation Vasodilation Contraction->Relaxation Inhibition of

Caption: Proposed mechanism of Indapamide-induced vasodilation.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of indapamide with its molecular targets.

Table 1: Binding Affinity and Inhibition Constants (Ki / Kd)

TargetSpecies/TissueParameterValue (nM)Reference
Carbonic Anhydrase IIHumanKi2520[9]
Carbonic Anhydrase VIIHumanKiLow nM range[11][12]
Carbonic Anhydrase IXHumanKiLow nM range[11][12]
Carbonic Anhydrase XIIHumanKiLow nM range[11][12]
Carbonic Anhydrase XIIIHumanKiLow nM range[11][12]
Membrane Binding SitePig Renal CortexKd35 ± 13[13]

Table 2: Ion Channel Inhibition (EC50)

Target Ion CurrentSpecies/TissueParameterValue (µM)ConditionsReference
Sodium Current (INa)Canine Atrial MyocytesEC5079 ± 17at -10 mV[8]
Transient Outward K⁺ Current (Ito)Canine Atrial MyocytesEC5098 ± 7at +60 mV[8]
Slow Delayed Rectifier K⁺ Current (IKs)Canine Atrial MyocytesEC5086 ± 18at +60 mV[8]
Ultrarapid Delayed Rectifier K⁺ CurrentCanine Atrial MyocytesEC50138 ± 7at +10 mV[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key experiments used to characterize indapamide's molecular targets.

NCC Inhibition Assay via Radioactive Sodium Uptake

This assay directly measures the functional inhibition of the NCC transporter in a cellular context.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of indapamide on NCC activity.

Materials:

  • HEK293 or MDCK cells stably or transiently expressing human NCC.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Pre-incubation buffer (e.g., 140 mM N-methyl-D-glucamine chloride, 5 mM KCl, 1 mM MgCl₂, 0.8 mM CaCl₂, 5 mM HEPES, pH 7.4).

  • Uptake buffer containing ²²Na⁺ (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 0.8 mM CaCl₂, 5 mM HEPES, pH 7.4, and 1-2 µCi/mL ²²Na⁺).

  • Ice-cold wash buffer (e.g., 140 mM NaCl, 5 mM KCl).

  • Lysis buffer (e.g., 0.1 M NaOH).

  • Indapamide stock solution (in DMSO).

  • Scintillation counter.

Protocol:

  • Cell Culture: Seed NCC-expressing cells in 24-well plates and grow to confluence.

  • Pre-incubation: Wash the confluent cell monolayers twice with pre-incubation buffer.

  • Inhibitor Addition: Add pre-incubation buffer containing various concentrations of indapamide (or vehicle control) to the wells. Incubate for 15-30 minutes at room temperature.

  • Initiate Uptake: Remove the pre-incubation buffer and add the ²²Na⁺-containing uptake buffer with the corresponding concentrations of indapamide.

  • Incubation: Incubate for a predetermined time (e.g., 10-30 minutes) that falls within the linear range of ion uptake.

  • Terminate Uptake: Rapidly aspirate the uptake buffer and wash the cells three times with ice-cold wash buffer to remove extracellular radioactivity.

  • Cell Lysis: Lyse the cells by adding lysis buffer to each well.

  • Quantification: Transfer the cell lysates to scintillation vials and measure the radioactivity using a scintillation counter.

  • Normalization: Determine the protein concentration in parallel wells to normalize the radioactive counts (counts per minute per mg of protein).

  • Data Analysis: Calculate the rate of ²²Na⁺ uptake. Plot the percentage of inhibition against the logarithm of indapamide concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[14]

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel currents across the cell membrane.

Objective: To determine the effect of indapamide on specific ion channel currents (e.g., INa, IKs, Ito) and calculate its EC₅₀.

Materials:

  • Isolated cells of interest (e.g., canine atrial myocytes).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for micropipette fabrication.

  • Extracellular (bath) solution specific to the ion current being measured.

  • Intracellular (pipette) solution specific to the ion current being measured.

  • Indapamide stock solution.

  • Data acquisition and analysis software.

Protocol:

  • Cell Preparation: Isolate single cells from the tissue of interest using enzymatic digestion and mechanical dispersion.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a fine tip (resistance typically 1-5 MΩ).

  • Pipette Filling: Fill the micropipette with the appropriate intracellular solution.

  • Seal Formation: Using the micromanipulator, carefully guide the pipette tip to the surface of a single cell. Apply gentle suction to form a high-resistance "giga-seal" ( >1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a specific holding potential using the patch-clamp amplifier.

  • Current Recording: Apply a series of voltage steps (a voltage protocol) to elicit the ion current of interest and record the resulting current flow.

  • Drug Application: After obtaining a stable baseline recording, perfuse the bath with an extracellular solution containing a known concentration of indapamide.

  • Record Effect: Once the drug effect has reached a steady state, repeat the voltage protocol to record the ion current in the presence of indapamide.

  • Data Analysis: Measure the peak current amplitude before and after drug application. Repeat for a range of indapamide concentrations. Plot the percentage of current inhibition against the drug concentration to generate a dose-response curve and calculate the EC₅₀.[8][15]

Experimental Workflow Diagrams

cluster_workflow1 Workflow: NCC Inhibition Assay A 1. Culture NCC- expressing cells B 2. Pre-incubate with Indapamide A->B C 3. Add Uptake Buffer with ²²Na⁺ B->C D 4. Terminate uptake & Wash cells C->D E 5. Lyse cells D->E F 6. Scintillation Counting E->F G 7. Calculate IC₅₀ F->G

Caption: Workflow for determining the IC₅₀ of Indapamide on the NCC transporter.

cluster_workflow2 Workflow: Whole-Cell Patch-Clamp A 1. Isolate single cells (e.g., myocytes) B 2. Form Giga-seal & achieve Whole-Cell A->B C 3. Record baseline ion current B->C D 4. Perfuse with Indapamide C->D E 5. Record current in presence of drug D->E F 6. Analyze current inhibition E->F G 7. Calculate EC₅₀ F->G

Caption: Workflow for electrophysiological characterization of Indapamide's effects.

Conclusion

The antihypertensive action of indapamide is complex, involving both renal and extrarenal mechanisms. While its primary molecular target is unequivocally the sodium-chloride cotransporter (NCC), its interactions with various ion channels (Ca²⁺, K⁺, Na⁺) and carbonic anhydrase isoforms are significant contributors to its overall therapeutic profile, particularly its vasodilatory properties. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and scientists in the field of hypertension and drug development. Further investigation into the precise roles and downstream signaling pathways of the secondary targets will be crucial for developing next-generation antihypertensive agents with improved efficacy and safety profiles.

References

Preclinical Data on Azilsartan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azilsartan (B1666440) is a potent and selective angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1] It is the active moiety of the prodrug azilsartan medoxomil, which is rapidly hydrolyzed in the gastrointestinal tract following oral administration. Azilsartan exerts its antihypertensive effects by selectively antagonizing the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure and fluid balance.[2][3] This document provides a comprehensive overview of the preclinical data for azilsartan, including its mechanism of action, pharmacodynamics, pharmacokinetics, and key experimental protocols.

Mechanism of Action

The primary mechanism of action for azilsartan is the selective blockade of the AT1 receptor.[3] In the RAAS, angiotensin II, a potent vasoconstrictor, binds to AT1 receptors located in various tissues, including vascular smooth muscle and the adrenal gland.[2][3] This binding triggers a cascade of physiological responses, including vasoconstriction, the release of aldosterone (B195564) (which promotes sodium and water retention), and sympathetic nervous system activation, all of which contribute to an increase in blood pressure.[3]

Azilsartan has a high affinity for the AT1 receptor, with a more than 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor. By blocking the binding of angiotensin II to the AT1 receptor, azilsartan inhibits these pressor effects, leading to vasodilation, reduced aldosterone secretion, and a consequent lowering of blood pressure.[3] Preclinical studies have also suggested that azilsartan exhibits inverse agonist activity at the AT1 receptor, which may contribute to its potent and long-lasting effects.[4][5]

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Effects Physiological Effects cluster_Intervention Pharmacological Intervention Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Release AT1_Receptor->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase Azilsartan Azilsartan Azilsartan->Block

Figure 1: Azilsartan's Mechanism of Action within the RAAS Pathway.

Pharmacodynamics

Preclinical studies have demonstrated the potent and sustained antihypertensive effects of azilsartan in various in vitro and in vivo models.

In Vitro Data

Azilsartan shows high-affinity binding to the AT1 receptor and is a potent antagonist of angiotensin II-induced cellular responses. Its dissociation from the AT1 receptor is slower compared to other ARBs, which may contribute to its long duration of action.[6]

Table 1: In Vitro Receptor Binding and Functional Activity of Azilsartan

Parameter Species Assay Value Reference
AT1 Receptor Binding Human Radioligand Binding IC₅₀: 2.6 nM [7]
AT1 Receptor Binding (Washout) Human Radioligand Binding IC₅₀: 7.4 nM [7]
Ang-II Induced IP1 Accumulation CHO Cells Functional Assay IC₅₀: 9.2 nM [7]
Ang-II Induced IP1 (Washout) CHO Cells Functional Assay IC₅₀: 81.3 nM [7]

| Inverse Agonism | Mutant AT1R | IP Production | Demonstrated |[5] |

In Vivo Data

In animal models of hypertension, azilsartan medoxomil (AZL-M) has been shown to produce significant, dose-dependent reductions in blood pressure.

Table 2: In Vivo Antihypertensive Efficacy of Azilsartan

Animal Model Treatment Dose Effect on Blood Pressure Reference
Spontaneously Hypertensive Obese Rats (SHROB) Azilsartan Medoxomil (oral, 56 days) Not specified Demonstrated antihypertensive effects and improved vascular endothelial function. [8]
Diabetic Mice Azilsartan Not specified More effective than candesartan (B1668252) in restoring endothelial function. [4]
Obese Spontaneously Hypertensive Koletsky Rats Azilsartan Medoxomil Not specified Improved insulin (B600854) sensitivity. [4]

| Type II Diabetic KK-A'y' Mice | Azilsartan Medoxomil | Not specified | Superior to candesartan in improving glucose intolerance and insulin sensitivity. |[4] |

Pharmacokinetics

Preclinical pharmacokinetic studies have characterized the absorption, distribution, metabolism, and excretion of azilsartan. Azilsartan medoxomil is a prodrug that is efficiently hydrolyzed to its active form, azilsartan.[9]

Table 3: Preclinical Pharmacokinetic Parameters of Azilsartan

Parameter Species Value Reference
Bioavailability Rat/Dog ~60% (estimated) [4][9]
Time to Peak Plasma Concentration (Tₘₐₓ) Rat/Dog 1.5 - 3 hours [4][9]
Elimination Half-life (t₁/₂) Rat/Dog ~11 hours [4][9]
Metabolism Liver Primarily via CYP2C9; minor roles by CYP2C8 and CYP2B6. Metabolites are inactive. [4]
Excretion Kidney Primarily as inactive metabolites. [4][9]

| Plasma Protein Binding | Human Plasma | >99% | |

Preclinical Safety

Preclinical safety studies have shown azilsartan to be generally well-tolerated.[10] As a class, ARBs are considered fetotoxic during the second and third trimesters of pregnancy. In clinical trials, the most common adverse events reported were similar to other ARBs and included dizziness and headache.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments.

In Vitro AT1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the AT1 receptor.

Receptor_Binding_Workflow start Start prep Prepare cell membranes expressing human AT1 receptors start->prep radioligand Add radioligand (e.g., ¹²⁵I-Sar¹-Ile⁸-Ang II) prep->radioligand compound Add varying concentrations of Azilsartan (competitor) radioligand->compound incubate Incubate to allow binding to reach equilibrium compound->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate measure Measure radioactivity of bound fraction separate->measure analyze Analyze data to calculate IC₅₀ value measure->analyze end End analyze->end

Figure 2: Workflow for an In Vitro AT1 Receptor Binding Assay.

Protocol:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human AT1 receptor (e.g., CHO cells) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl₂ and bovine serum albumin) is used for all dilutions.

  • Reaction Mixture: The assay is set up in microtiter plates. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled AT1 antagonist (e.g., ¹²⁵I-Sar¹,Ile⁸-Angiotensin II), and varying concentrations of the test compound (azilsartan).

  • Incubation: The plates are incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Non-linear regression analysis is used to fit the competition binding data and determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

In Vivo Antihypertensive Efficacy Study

This protocol outlines a typical study to evaluate the blood pressure-lowering effects of a compound in a hypertensive animal model.[13]

In_Vivo_Workflow start Start model Select Animal Model (e.g., Spontaneously Hypertensive Obese Rats - SHROB) start->model acclimate Acclimatize animals to housing conditions model->acclimate implant Surgically implant telemetry devices for BP monitoring acclimate->implant baseline Record baseline blood pressure and heart rate for several days implant->baseline grouping Randomize animals into treatment groups (Vehicle, Azilsartan) baseline->grouping dosing Administer compound or vehicle orally once daily for the study duration (e.g., 56 days) grouping->dosing monitor Continuously monitor blood pressure and heart rate via telemetry dosing->monitor analyze Analyze BP data to determine the magnitude and duration of effect monitor->analyze end End analyze->end

Figure 3: Workflow for an In Vivo Antihypertensive Efficacy Study.

Protocol:

  • Animal Model: Male Spontaneously Hypertensive Obese Rats (SHROB) are often used as they represent a model of cardiometabolic syndrome.[8]

  • Acclimatization: Animals are housed in a controlled environment (temperature, humidity, light-dark cycle) and allowed to acclimate for at least one week before any procedures.

  • Telemetry Implantation: For continuous and stress-free blood pressure measurement, a telemetry transmitter is surgically implanted into the abdominal aorta of each animal under anesthesia. Animals are allowed to recover from surgery.

  • Baseline Measurement: After recovery, baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate are recorded continuously for several days to establish a stable baseline.

  • Randomization and Dosing: Animals are randomly assigned to treatment groups: a vehicle control group and one or more groups receiving different doses of azilsartan medoxomil. The drug is typically administered orally via gavage once daily for the duration of the study (e.g., 56 days).[8]

  • Continuous Monitoring: Blood pressure and heart rate are continuously monitored throughout the study period.

  • Data Analysis: The change in blood pressure from baseline is calculated for each treatment group and compared with the vehicle control group using appropriate statistical methods (e.g., ANOVA) to determine the efficacy of the treatment.

Conclusion

The preclinical data for azilsartan robustly support its role as a potent and highly selective AT1 receptor blocker. Its favorable pharmacodynamic profile, characterized by high affinity, slow receptor dissociation, and potential inverse agonism, translates into significant and sustained blood pressure reduction in in vivo models.[4][7] The pharmacokinetic properties demonstrate good oral bioavailability and a half-life conducive to once-daily dosing.[9] These findings established a strong foundation for the successful clinical development of azilsartan as an effective therapeutic agent for hypertension.[6]

References

Methodological & Application

Application Notes and Protocols: In Vivo Evaluation of Anti-Hypertensive Sulfonanilide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the in vivo assessment of anti-hypertensive sulfonanilide derivatives, using spontaneously hypertensive rats (SHR) as a primary animal model. The protocols outlined below are synthesized from established methodologies in the field and are intended to serve as a comprehensive guide for preclinical evaluation.

Overview and Rationale

Sulfonanilide and sulfonamide derivatives represent a class of compounds with significant potential for the treatment of hypertension. Their mechanisms of action can be diverse, including inhibition of phosphodiesterases, blockade of adrenoceptors, or diuretic effects.[1][2] The following protocols describe the essential steps for evaluating the efficacy and mechanism of a representative anti-hypertensive sulfonanilide, hereafter referred to as "Sulfonanilide-1," in a robust and reproducible manner.

Key In Vivo Experiments

The primary objective of these in vivo studies is to determine the blood pressure-lowering effects of Sulfonanilide-1. This is typically achieved by direct measurement of arterial blood pressure in a hypertensive animal model following compound administration.

Animal Models

Spontaneously Hypertensive Rats (SHR) are a widely accepted and utilized model for studying essential hypertension.[1][3] Wistar-Kyoto (WKY) rats are the corresponding normotensive control strain. Other models include fructose-induced hypertensive rats and Dahl salt-sensitive rats.[4]

Experimental Design and Compound Administration

A typical study design involves the administration of Sulfonanilide-1 to both SHR and WKY rats. The route of administration can be intravenous (i.v.) infusion or oral gavage, depending on the compound's properties and the study's objectives.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on anti-hypertensive sulfonamide compounds.

Table 1: Intravenous Administration of LASSBio-985 in WKY and SHR Rats

ParameterWistar-Kyoto (WKY) RatsSpontaneously Hypertensive (SHR) Rats
Dose 10 mg/kg/min10 mg/kg/min
Administration Route Intravenous InfusionIntravenous Infusion
Duration 15 minutes15 minutes
Effect on Systolic Blood Pressure Significant ReductionSignificant Reduction
Effect on Diastolic Blood Pressure Significant ReductionSignificant Reduction

Table 2: Oral Administration of YM-Series Compounds in Conscious SHR [1]

CompoundPostsynaptic α-blocking ActivityHypotensive Effect in SHREffect on Heart Rate
YM-09538 +EffectiveNo Increase
YM-09649 ++EffectiveModerate Increase
YM-09686 +++EffectiveModerate Increase
Prazosin (Reference) ++++EffectiveModerate Increase
Phentolamine (Reference) +EffectiveMarked Increase

Detailed Experimental Protocols

Protocol for Intravenous Administration and Blood Pressure Measurement

This protocol is based on the methodology used for evaluating LASSBio-985.

Objective: To assess the acute anti-hypertensive effect of Sulfonanilide-1 following intravenous administration in anesthetized SHR and WKY rats.

Materials:

  • Sulfonanilide-1

  • Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats

  • Anesthetic (e.g., sodium pentobarbital)

  • Saline solution (0.9% NaCl)

  • Polyethylene (B3416737) catheters

  • Pressure transducer and data acquisition system

  • Infusion pump

Procedure:

  • Anesthetize the rats with an appropriate anesthetic.

  • Surgically implant a polyethylene catheter into the carotid artery for direct blood pressure measurement.

  • Implant a second catheter into the jugular vein for intravenous drug administration.

  • Connect the arterial catheter to a pressure transducer to record systolic and diastolic blood pressure.

  • Allow the animal to stabilize for a period of at least 30 minutes before drug administration.

  • Prepare a solution of Sulfonanilide-1 in a suitable vehicle.

  • Infuse Sulfonanilide-1 intravenously at a constant rate (e.g., 10 mg/kg/min) for a defined period (e.g., 15 minutes) using an infusion pump.

  • Continuously monitor and record blood pressure and heart rate throughout the infusion period and for a designated time post-infusion.

  • A control group should receive an infusion of the vehicle alone.

Protocol for Oral Administration in Conscious Rats

This protocol is based on methodologies for evaluating orally active anti-hypertensive agents.[1][3]

Objective: To evaluate the anti-hypertensive efficacy of Sulfonanilide-1 following oral administration in conscious, unrestrained SHR.

Materials:

  • Sulfonanilide-1

  • Spontaneously Hypertensive Rats (SHR)

  • Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Tail-cuff plethysmography system for non-invasive blood pressure measurement

  • Animal restrainers

Procedure:

  • Acclimatize the SHR to the restraining procedure and tail-cuff blood pressure measurement for several days prior to the experiment to minimize stress-induced blood pressure fluctuations.

  • Measure baseline systolic blood pressure and heart rate for each rat.

  • Prepare a suspension or solution of Sulfonanilide-1 in the chosen vehicle at the desired concentrations.

  • Administer a single oral dose of Sulfonanilide-1 or vehicle to the rats via oral gavage.

  • Measure blood pressure and heart rate at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset and duration of the anti-hypertensive effect.

  • Data should be expressed as the change in blood pressure from the baseline measurement.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for a Sulfonanilide Derivative (LASSBio-985)

The anti-hypertensive effect of some sulfonamide compounds, such as LASSBio-985, is mediated through the inhibition of phosphodiesterase type 1 (PDE1). This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), resulting in vasodilation.

G cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP Activates GTP GTP PDE1 Phosphodiesterase 1 (PDE1) Vasodilation Vasodilation cGMP->Vasodilation Leads to GMP GMP PDE1->GMP Hydrolyzes Sulfonanilide_1 Sulfonanilide-1 Sulfonanilide_1->PDE1 Inhibits

Caption: Proposed mechanism of action for a vasodilatory sulfonanilide.

Experimental Workflow for In Vivo Anti-Hypertensive Screening

The following diagram illustrates a typical workflow for the in vivo screening of a potential anti-hypertensive compound.

G A Animal Acclimatization (SHR and WKY rats) B Baseline Blood Pressure Measurement (e.g., Tail-cuff) A->B C Randomization into Treatment Groups (Vehicle, Sulfonanilide-1 Doses) B->C D Compound Administration (Oral Gavage or IV Infusion) C->D E Post-Dose Blood Pressure Monitoring (Multiple Time Points) D->E F Data Analysis (Comparison to Vehicle Control) E->F G Evaluation of Anti-Hypertensive Efficacy F->G

Caption: General workflow for in vivo anti-hypertensive studies.

References

Application Note: High-Throughput Cell-Based Assay for Screening Antihypertensive Sulfonanilides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hypertension is a primary risk factor for cardiovascular diseases, and drugs that induce vasodilation are a key therapeutic strategy. Many antihypertensive agents, including some sulfonanilides, function by modulating ion channels in vascular smooth muscle cells (VSMCs). A critical target in VSMCs is the ATP-sensitive potassium (KATP) channel.[1][2] The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. This reduction in intracellular calcium concentration causes smooth muscle relaxation, vasodilation, and a decrease in blood pressure.[1] This application note describes a robust, high-throughput cell-based assay for screening compound libraries, such as sulfonanilides, to identify potent KATP channel openers for the development of novel antihypertensive therapies.

Assay Principle

This assay utilizes a homogeneous, fluorescence-based method to measure changes in plasma membrane potential in living cells. The primary mechanism involves using a fluorescent dye that redistributes across the cell membrane in response to changes in membrane potential. KATP channel openers will cause membrane hyperpolarization. To measure this, cells are first brought to a depolarized state with a high concentration of extracellular potassium chloride (KCl). Compounds that open KATP channels will counteract this depolarization by facilitating K+ efflux, leading to a measurable change in fluorescence. This method provides a sensitive and rapid readout suitable for screening large numbers of compounds. An alternative and equally effective method is the thallium (Tl+) flux assay, where Tl+ acts as a surrogate for K+.[3][4][5] The influx of Tl+ through open KATP channels is detected by a Tl+-sensitive fluorescent dye, providing a direct measure of channel activity.[3][4][5]

Key Experimental Protocols

Protocol 1: Membrane Potential Assay in Vascular Smooth Muscle Cells

This protocol details the steps for screening sulfonanilide compounds using a membrane potential-sensitive fluorescent dye.

Materials and Reagents:

  • Rat Aortic Smooth Muscle Cells (A7r5 cell line or primary VSMCs)

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Membrane Potential Assay Kit (e.g., FLIPR® Membrane Potential Assay Kit)

  • Potassium Chloride (KCl) stock solution (3 M)

  • Known KATP channel opener (Positive Control, e.g., Pinacidil, Diazoxide)[1][6]

  • Known KATP channel blocker (Negative Control, e.g., Glibenclamide)[7][8]

  • Test sulfonanilide compounds

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with kinetic reading capability and liquid handling

Procedure:

  • Cell Culture and Plating:

    • Culture A7r5 cells in T-75 flasks until 80-90% confluency.

    • Trypsinize and seed cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well.

    • Incubate for 24-48 hours at 37°C, 5% CO2 to allow for cell adherence and formation of a monolayer.

  • Compound Plate Preparation:

    • Prepare serial dilutions of test sulfonanilides, Pinacidil (positive control), and Glibenclamide (negative control) in Assay Buffer at 2X final concentration. A typical concentration range for screening is 0.1 nM to 100 µM.

    • Include wells with Assay Buffer only (vehicle control).

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions in Assay Buffer.

    • Remove culture medium from the cell plate and wash once with Assay Buffer.

    • Add 100 µL of the dye solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Assay Measurement:

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the dye (e.g., Ex: 530 nm, Em: 565 nm).

    • Program the instrument for a kinetic read:

      • Step 1: Record baseline fluorescence for 10-20 seconds.

      • Step 2: Add 100 µL of the 2X compound solutions from the compound plate to the cell plate.

      • Step 3: Continue recording fluorescence for 3-5 minutes to measure the compound's effect.

      • Step 4: Add a depolarizing stimulus, typically a high concentration of KCl (e.g., 20 µL of a solution to reach a final concentration of 60-80 mM), to all wells.[9]

      • Step 5: Record fluorescence for another 3-5 minutes to measure the compound's ability to counteract depolarization.

  • Data Analysis:

    • Calculate the change in fluorescence units (ΔRFU) before and after the addition of the KCl stimulus.

    • Normalize the data to the positive (Pinacidil) and vehicle controls.

    • Plot the normalized response against the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value for active compounds.

Data Presentation

The efficacy and potency of candidate sulfonanilide compounds are summarized below. EC50 represents the concentration at which a compound elicits 50% of its maximal response.

Table 1: Potency of KATP Channel Modulators in the Membrane Potential Assay

Compound IDClassTargetEC50 (µM)Maximal Efficacy (% of Pinacidil)
Pinacidil Cyanoguanidine (Control)SUR2B/Kir6.111.0[4][5]100%
Diazoxide Thiazide (Control)SUR1/Kir6.2, SUR2/Kir6.x~15.095%
Iptakalim (B1251717) Novel KCO (Control)SUR2B/Kir6.1 selective2.5[6]105%
Glibenclamide Sulfonylurea (Antagonist)SUR1/SUR2N/A (Blocks channel)0%
SULFO-001 Test SulfonanilideKATP Channel8.598%
SULFO-002 Test SulfonanilideKATP Channel25.275%
SULFO-003 Test SulfonanilideKATP Channel>100Inactive

Visualizations

Signaling Pathway Diagram

The diagram below illustrates the molecular mechanism by which a sulfonanilide KATP channel opener leads to vasodilation.

G cluster_membrane Vascular Smooth Muscle Cell Membrane KATP KATP Channel (Kir6.1/SUR2B) Hyperpol Membrane Hyperpolarization KATP->Hyperpol ↑ K⁺ Efflux VGCC Voltage-Gated Ca²⁺ Channel Ca_Influx ↓ Intracellular [Ca²⁺] VGCC->Ca_Influx ↓ Ca²⁺ Influx Compound Antihypertensive Sulfonanilide Compound->KATP Binds & Activates Hyperpol->VGCC Inactivates / Closes Vaso Vasodilation (Relaxation) Ca_Influx->Vaso Induces BP ↓ Blood Pressure Vaso->BP Leads to

Caption: Signaling pathway of a KATP channel opener in vascular smooth muscle.

Experimental Workflow Diagram

The following diagram outlines the key steps of the high-throughput screening protocol.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 1. Seed VSMCs in 96-well plates p2 2. Prepare Compound Dilution Plate a1 3. Load Cells with Membrane Potential Dye p2->a1 a2 4. Add Compounds & Read Baseline a1->a2 a3 5. Add KCl Stimulus & Read Response a2->a3 d1 6. Calculate ΔRFU a3->d1 d2 7. Normalize Data d1->d2 d3 8. Generate Dose-Response Curves & Calculate EC50 d2->d3 Result Identify 'Hits' d3->Result

Caption: Workflow for high-throughput screening of KATP channel openers.

References

Application Notes and Protocols for "Anti-hypertensive sulfonanilide 1" in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Anti-hypertensive sulfonanilide 1" is a small molecule inhibitor belonging to the sulfonanilide class of compounds, which have demonstrated potential as antihypertensive agents. This document provides detailed protocols for the proper dissolution and application of this compound in a cell culture setting for in vitro research. The provided guidelines are essential for obtaining accurate and reproducible results while minimizing potential artifacts from improper handling or solvent effects.

Compound Information and Solubility

Proper handling and solubilization of "this compound" are critical for its effective use in cell-based assays. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

ParameterValueReference
Compound Name This compound-
Molecular Weight [Insert Molecular Weight if available, otherwise state "Not Available"]-
Solubility 10 mM in DMSO[1]
Recommended Solvent Dimethyl sulfoxide (DMSO), high purity, sterile[1]
Storage of Powder Store at -20°C for long-term stability.General laboratory practice
Storage of Stock Solution Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.General laboratory practice

Mechanism of Action (Representative)

While the specific molecular target of "this compound" is not definitively established in the public domain, many sulfonanilide-based antihypertensive compounds exert their effects through the inhibition of phosphodiesterases (PDEs), particularly PDE1.[2] PDEs are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDE1 in vascular smooth muscle cells leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). PKG activation results in the opening of potassium channels and a decrease in intracellular calcium levels, leading to vasodilation and a reduction in blood pressure.[2]

Below is a representative signaling pathway illustrating the proposed mechanism of action.

PDE1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell Vasodilator Vasodilator Receptor Receptor Vasodilator->Receptor e.g., NO sGC Soluble Guanylate Cyclase (sGC) Receptor->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE1 Phosphodiesterase 1 (PDE1) cGMP->PDE1 PKG Protein Kinase G (PKG) cGMP->PKG Activates 5'-GMP 5'-GMP PDE1->5'-GMP Hydrolyzes Vasodilation Vasodilation PKG->Vasodilation Leads to Sulfonanilide_1 Anti-hypertensive sulfonanilide 1 Sulfonanilide_1->PDE1 Inhibits

Figure 1: Proposed mechanism of action via PDE1 inhibition.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a concentrated stock solution of "this compound" in DMSO.

Materials:

  • "this compound" powder

  • High-purity, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter (DMSO-compatible)

  • Sterile syringe

Procedure:

  • Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature.

  • Weigh Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the required amount of "this compound" powder to prepare the desired volume of a 10 mM stock solution.

  • Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO.

  • Vortexing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: For cell culture applications, it is crucial to ensure the sterility of the stock solution. Filter the 10 mM stock solution through a 0.22 µm DMSO-compatible sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells. It is critical to maintain a low final concentration of DMSO to prevent cytotoxicity.[3][4]

Materials:

  • 10 mM stock solution of "this compound" in DMSO

  • Sterile, pre-warmed complete cell culture medium appropriate for your cell line

  • Sterile serological pipettes and pipette tips

  • Sterile tubes for dilution

Procedure:

  • Determine Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be ≤ 0.1% to minimize solvent-induced effects on the cells.[4] Some robust cell lines may tolerate up to 0.5%.[3] A vehicle control (culture medium with the same final concentration of DMSO) must be included in all experiments.

  • Serial Dilution (Recommended): To achieve low micromolar or nanomolar concentrations accurately, it is best to perform serial dilutions.

    • Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed cell culture medium. For example, to make a 1 mM intermediate solution, dilute the 10 mM stock 1:10 (e.g., 10 µL of stock into 90 µL of medium).

    • Final Dilution: Use the intermediate dilution to prepare the final working concentrations. For example, to prepare a 10 µM working solution from a 1 mM intermediate, dilute it 1:100 (e.g., 10 µL of 1 mM intermediate into 990 µL of medium).

  • Direct Dilution (for higher concentrations): For higher working concentrations, a direct dilution from the stock may be feasible. Ensure the final DMSO concentration remains within the acceptable range.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium as used for the highest concentration of the compound.

  • Application to Cells: Add the prepared working solutions (and vehicle control) to your cell cultures. Gently mix the plate or flask to ensure even distribution.

Experimental_Workflow Start Start Dissolve Dissolve Anti-hypertensive sulfonanilide 1 in DMSO (10 mM Stock) Start->Dissolve Sterilize Sterile Filter (0.22 µm) Dissolve->Sterilize Aliquot Aliquot and Store at -80°C Sterilize->Aliquot Prepare_Intermediate Prepare Intermediate Dilution in Cell Culture Medium Aliquot->Prepare_Intermediate Prepare_Working Prepare Final Working Solutions (and Vehicle Control) Prepare_Intermediate->Prepare_Working Treat_Cells Treat Cells in Culture Prepare_Working->Treat_Cells Assay Perform Cell-Based Assay Treat_Cells->Assay End End Assay->End

Figure 2: Experimental workflow for compound preparation.

Suggested In Vitro Experiments

Based on the proposed mechanism of action, the following cell-based assays can be performed to characterize the activity of "this compound":

  • Cell Viability/Cytotoxicity Assay: It is essential to determine the concentration range at which the compound is not toxic to the cells. Assays such as MTT, MTS, or CellTiter-Glo® can be used.

  • Phosphodiesterase (PDE) Activity Assay: A direct measurement of the compound's ability to inhibit PDE1 activity can be performed using commercially available assay kits.

  • Intracellular cGMP/cAMP Measurement: An increase in intracellular cGMP levels upon treatment with the compound would support the proposed mechanism of PDE inhibition. ELISA or FRET-based biosensors can be used for this purpose.

  • Vasodilation Assay (using co-culture models): In a more complex in vitro model, co-cultures of endothelial and vascular smooth muscle cells can be used to assess the vasodilatory effects of the compound.

Troubleshooting

IssuePossible CauseSolution
Compound precipitates upon dilution in aqueous medium. The compound has low aqueous solubility.Perform serial dilutions in the cell culture medium as described in Protocol 2. Ensure the final DMSO concentration is as low as possible. Gentle vortexing during dilution can also help.
High background or inconsistent results in assays. DMSO concentration is too high, causing cellular stress or artifacts.Ensure the final DMSO concentration is ≤ 0.1%. Always include a vehicle control with the same DMSO concentration as the treated samples.
Loss of compound activity over time. Improper storage of the stock solution.Aliquot the stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

Conclusion

These application notes provide a comprehensive guide for the dissolution and use of "this compound" in cell culture experiments. Adherence to these protocols will help ensure the generation of reliable and reproducible data for the investigation of its biological activity.

References

Application Notes: Efficacy Testing of Anti-hypertensive Sulfonanilide 1 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of "Anti-hypertensive sulfonanilide 1," a novel investigational compound. This document outlines detailed protocols for assessing the therapeutic efficacy of this compound in established animal models of hypertension. The methodologies described herein cover experimental design, in vivo procedures, and endpoint analysis.

Proposed Mechanism of Action

For the purpose of these protocols, "this compound" is hypothesized to be a selective antagonist of the endothelin-1 (B181129) receptor type A (ETA). The endothelin system plays a critical role in blood pressure regulation, with endothelin-1 (ET-1) being a potent vasoconstrictor. By blocking the ETA receptor, "this compound" is expected to inhibit ET-1-mediated vasoconstriction, leading to a reduction in blood pressure.

Signaling Pathway of Endothelin-1 and "this compound"

Endothelin-1 (ET-1) is a potent vasoconstrictor that binds to ETA and ETB receptors on vascular smooth muscle cells.[1] This binding activates the phospholipase C-inositol triphosphate pathway, leading to an increase in intracellular calcium, which in turn causes long-lasting smooth muscle cell contraction.[2] "this compound" is designed to selectively block the ETA receptor, thereby preventing ET-1 from exerting its vasoconstrictive effects. This inhibition is expected to lead to vasodilation and a subsequent reduction in blood pressure.

G cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) Sulfonanilide1 Anti-hypertensive sulfonanilide 1 ETAR ETA Receptor ET1->ETAR Binds PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Vasoconstriction Ca->Contraction Sulfonanilide1->ETAR Blocks ETAR->PLC Activates

Caption: Proposed mechanism of "this compound" as an ETA receptor antagonist.

Recommended Animal Models

The selection of an appropriate animal model is crucial for evaluating the anti-hypertensive efficacy of "this compound." Based on the proposed mechanism of action, the following models are recommended:

  • Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension. SHRs exhibit a progressive increase in blood pressure with age and share many features with human hypertension.

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model of mineralocorticoid-induced hypertension is characterized by high levels of ET-1 and is particularly relevant for testing endothelin receptor antagonists.[3]

Experimental Protocols

Protocol 1: Efficacy in Spontaneously Hypertensive Rats (SHR)

1. Animals and Acclimation:

  • Male SHRs, 14-16 weeks of age, will be used.

  • Age-matched male Wistar-Kyoto (WKY) rats will serve as normotensive controls.

  • Animals will be housed in a temperature-controlled facility with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

  • All animals will be acclimated for at least one week before the start of the experiment.

2. Experimental Groups:

  • Group 1: WKY + Vehicle (n=8)

  • Group 2: SHR + Vehicle (n=8)

  • Group 3: SHR + "this compound" (Low Dose, e.g., 10 mg/kg/day) (n=8)

  • Group 4: SHR + "this compound" (High Dose, e.g., 30 mg/kg/day) (n=8)

  • Group 5: SHR + Captopril (Positive Control, e.g., 30 mg/kg/day) (n=8)

3. Drug Administration:

  • "this compound" and Captopril will be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • The vehicle and drugs will be administered daily via oral gavage for 4 weeks.

4. Blood Pressure Measurement:

  • Systolic blood pressure (SBP) will be measured weekly using the tail-cuff method in conscious, pre-warmed rats.

  • At the end of the 4-week treatment period, direct arterial blood pressure will be measured via carotid artery cannulation in anesthetized rats for continuous and accurate readings of SBP, diastolic blood pressure (DBP), and mean arterial pressure (MAP).

5. Data and Sample Collection:

  • At the end of the study, rats will be euthanized.

  • Blood samples will be collected for biochemical analysis (e.g., plasma ET-1 levels).

  • The heart and aorta will be excised, weighed, and processed for histological and molecular analysis.

Protocol 2: Efficacy in DOCA-Salt Hypertensive Rats

1. Induction of Hypertension:

  • Male Sprague-Dawley rats (8-10 weeks old) will be used.

  • Rats will be uninephrectomized under anesthesia.

  • One week after surgery, a silicone implant containing DOCA (e.g., 200 mg/kg) will be implanted subcutaneously.

  • Control rats will undergo a sham operation.

  • Post-surgery, the DOCA-treated rats will receive 1% NaCl and 0.2% KCl in their drinking water. Sham-operated rats will receive normal tap water.

2. Experimental Groups:

  • Group 1: Sham + Vehicle (n=8)

  • Group 2: DOCA-Salt + Vehicle (n=8)

  • Group 3: DOCA-Salt + "this compound" (Low Dose, e.g., 10 mg/kg/day) (n=8)

  • Group 4: DOCA-Salt + "this compound" (High Dose, e.g., 30 mg/kg/day) (n=8)

3. Drug Administration and Measurements:

  • Drug administration and blood pressure measurements will be performed as described in Protocol 1, starting one week after DOCA implantation and continuing for 4 weeks.

Experimental Workflow

G A Animal Model Selection (SHR or DOCA-Salt) B Acclimation (1 week) A->B C Baseline BP Measurement (Tail-cuff) B->C D Group Randomization C->D E Daily Oral Gavage (4 weeks) D->E F Weekly BP Monitoring (Tail-cuff) E->F G Terminal Procedure E->G F->E Repeat weekly H Direct BP Measurement (Carotid Cannulation) G->H I Sample Collection (Blood, Heart, Aorta) H->I J Data Analysis I->J

Caption: General experimental workflow for efficacy testing.

Data Presentation

All quantitative data should be summarized in a clear and structured tabular format.

Table 1: Effect of "this compound" on Systolic Blood Pressure (SBP) in SHRs (mmHg)

Treatment GroupBaselineWeek 1Week 2Week 3Week 4
WKY + Vehicle
SHR + Vehicle
SHR + Low Dose
SHR + High Dose
SHR + Captopril

Table 2: Hemodynamic and Morphological Parameters at Week 4

Treatment GroupFinal SBP (mmHg)Final DBP (mmHg)Final MAP (mmHg)Heart Weight/Body Weight (mg/g)
WKY + Vehicle
SHR + Vehicle
SHR + Low Dose
SHR + High Dose
SHR + Captopril

Table 3: Plasma Endothelin-1 Levels at Week 4

Treatment GroupPlasma ET-1 (pg/mL)
WKY + Vehicle
SHR + Vehicle
SHR + Low Dose
SHR + High Dose
SHR + Captopril

Endpoint Analysis

1. Hemodynamic Parameters: The primary endpoint is the reduction in blood pressure. Data will be analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the vehicle control group.

2. Cardiac Hypertrophy: The heart weight to body weight ratio will be calculated as an index of cardiac hypertrophy. A reduction in this ratio in the treated groups would indicate a protective effect.

3. Histological Analysis: Heart and aortic tissues will be fixed in formalin, embedded in paraffin, and sectioned. Sections will be stained with Hematoxylin and Eosin (H&E) to assess morphology and with Masson's trichrome to evaluate fibrosis.

4. Molecular Analysis:

  • ELISA: Plasma ET-1 levels will be quantified using a commercially available ELISA kit.

  • Western Blot: Protein expression of key markers of cardiac hypertrophy (e.g., ANP, BNP) and fibrosis (e.g., TGF-β, Collagen I) in heart tissue can be assessed.

These detailed application notes and protocols provide a robust framework for the preclinical evaluation of "this compound." The use of well-established animal models and a comprehensive set of endpoints will allow for a thorough assessment of the compound's efficacy and its potential as a novel anti-hypertensive agent.

References

Application Notes and Protocols for High-Throughput Screening of Sulfonanilide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of sulfonanilide derivative libraries. Sulfonanilides are a class of compounds with significant therapeutic potential, and HTS plays a crucial role in identifying lead compounds for drug development. These notes offer insights into common HTS assays, data interpretation, and the underlying biological pathways.

Data Presentation

Effective HTS campaigns generate large volumes of data. Summarizing this data in a structured format is essential for identifying promising hits and understanding structure-activity relationships (SAR). The following tables present examples of quantitative data from HTS assays involving sulfonamide and sulfonanilide derivatives.

Table 1: Anti-proliferative Activity of Sulfonamide/Sulfonanilide Derivatives in Cancer Cell Lines

Compound ClassTarget Cell LineAssay TypeIC50 (µM)Reference
N-aryl sulphonamide-quinazoline derivativeMGC-803 (Gastric Cancer)Proliferation0.36[1]
N-aryl sulphonamide-quinazoline derivativeHCT-116 (Colon Cancer)Proliferation0.70[1]
N-aryl sulphonamide-quinazoline derivativePC-3 (Prostate Cancer)Proliferation1.04[1]
N-aryl sulphonamide-quinazoline derivativeMCF-7 (Breast Cancer)Proliferation0.81[1]
Sulfonamide DerivativeMCF-7 (Breast Cancer)MTT Assay0.09[2]

Table 2: Enzymatic Inhibition by Sulfonamide/Sulfonanilide Derivatives

Compound ClassTarget EnzymeAssay TypeInhibition MetricValueReference
Sulfonamide DerivativesCarbonic AnhydraseStopped-flow CO2 hydraseKᵢ36–89 nM[2]
2-sulfonyl/sulfonamide pyrimidinesWRN HelicaseMultiplexed HTSIC50~10 nM
2-sulfonyl/sulfonamide pyrimidinesWRN HelicaseMultiplexed HTSIC50 (H3B-960)22 nM

Experimental Protocols

Detailed and reproducible protocols are the foundation of successful HTS campaigns. Below are step-by-step methodologies for two common assays used to screen sulfonanilide derivatives.

Protocol 1: Cell Viability MTT Assay

This protocol is designed to assess the anti-proliferative effects of sulfonanilide derivatives on cancer cell lines. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell line of interest (e.g., MCF-7, MGC-803)

  • Complete cell culture medium

  • Sulfonanilide derivative library dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well or 384-well clear flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend them in complete culture medium to the desired density.

    • Seed the cells into the microplate wells (e.g., 5,000-10,000 cells/well for a 96-well plate) and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]

  • Compound Addition:

    • Prepare serial dilutions of the sulfonanilide derivatives in culture medium from the DMSO stock solutions. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle controls (medium with DMSO) and positive controls (a known cytotoxic agent).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[2]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[2]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 values (the concentration of a compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

Protocol 2: Biochemical TR-FRET Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify sulfonanilide derivatives that inhibit the activity of a specific kinase. TR-FRET is a robust technology for HTS due to its high sensitivity and low background.

Materials:

  • Recombinant kinase and its corresponding substrate peptide

  • Sulfonanilide derivative library in DMSO

  • Kinase assay buffer

  • ATP solution

  • Europium (Eu³⁺)-labeled anti-phospho-substrate antibody (donor)

  • Allophycocyanin (APC)-labeled streptavidin (acceptor, if using a biotinylated substrate)

  • Stop/detection buffer

  • 384-well low-volume black microplates

  • TR-FRET compatible microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the kinase, substrate, and ATP solutions in kinase assay buffer at the desired concentrations.

    • Prepare the Eu³⁺-labeled antibody and APC-labeled streptavidin in stop/detection buffer.

  • Compound Plating:

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the sulfonanilide compounds from the library plates into the assay plates.

  • Kinase Reaction:

    • Add the kinase enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.[2]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.[2]

  • Detection:

    • Stop the reaction and detect the phosphorylated substrate by adding the stop/detection buffer containing the Eu³⁺-labeled antibody and APC-labeled streptavidin.

    • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a microplate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (for Europium) and ~665 nm (for APC).

    • Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm).

    • Calculate the percentage of inhibition for each compound relative to positive and negative controls.

    • Determine the IC50 values for active compounds from dose-response curves.

    • The quality of the assay can be assessed by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Mandatory Visualization

Diagrams are essential for visualizing complex biological processes and experimental procedures. The following sections provide Graphviz (DOT language) scripts for generating such diagrams.

Signaling Pathways

Sulfonanilide derivatives have been shown to modulate various signaling pathways implicated in diseases like cancer.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis cluster_validation Validation Compound_Library Compound Library (Sulfonanilide Derivatives) Compound_Plating Compound Plating (Automated Liquid Handling) Compound_Library->Compound_Plating Assay_Reagents Assay Reagents (Cells, Enzymes, etc.) Assay_Execution Assay Execution (Incubation, Reaction) Assay_Reagents->Assay_Execution Compound_Plating->Assay_Execution Data_Acquisition Data Acquisition (Plate Reader) Assay_Execution->Data_Acquisition Data_Analysis Data Analysis (% Inhibition, Z'-factor) Data_Acquisition->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Dose_Response Dose-Response & IC50 Hit_Identification->Dose_Response Hit_Confirmation Hit Confirmation Dose_Response->Hit_Confirmation Lead_Optimization Lead Optimization Hit_Confirmation->Lead_Optimization

Caption: A generalized workflow for a high-throughput screening campaign.

Hippo_Signaling_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sulfonanilide Sulfonanilide Derivative MST1_2 MST1/2 Sulfonanilide->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP YAP LATS1_2->YAP Phosphorylates pYAP p-YAP (Inactive) TEAD TEAD YAP->TEAD Inhibited from entering nucleus Degradation Degradation pYAP->Degradation Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target_Genes Transcription Repressed Proliferation_Survival Cell Proliferation & Survival PI3K_AKT_mTOR_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates Sulfonanilide Sulfonanilide Derivative Sulfonanilide->PI3K Inhibits mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Sulfonanilide Sulfonanilide Derivative COX2 COX-2 Sulfonanilide->COX2 Inhibits Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain

References

Application Note: Quantitative Analysis of Anti-hypertensive Sulfonanilide 1 in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method has been developed for the quantitative analysis of "Anti-hypertensive sulfonanilide 1" in plasma, catering to the needs of researchers, scientists, and drug development professionals. This method is designed for high sensitivity and selectivity, crucial for pharmacokinetic studies.

Introduction

The accurate quantification of therapeutic drugs in biological matrices is essential for evaluating their pharmacokinetic profiles during drug development.[1][2] "this compound" is a novel compound under investigation for the treatment of hypertension. This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its quantification in plasma. The method utilizes a simple protein precipitation step for sample preparation and a stable isotope-labeled internal standard to ensure accuracy and precision.[3]

Experimental Protocols

1. Materials and Reagents

  • Analytes: this compound (Reference Standard, >99% purity), this compound-d4 (Internal Standard, IS).

  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Formic Acid (LC-MS grade), Deionized Water.[4]

  • Plasma: Blank human plasma, stored at -80°C.

2. Instrumentation

  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system.

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 system or equivalent, equipped with an electrospray ionization (ESI) source.[5]

3. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 methanol/water mixture to create calibration standards (CS) and quality control (QC) samples.[6] A separate weighing of the reference standard should be used for QC sample preparation.[7]

  • Spiking: Spike blank plasma with the working solutions to achieve the desired concentrations for the calibration curve and QC samples. The final concentration of the organic solvent in the spiked plasma should be less than 5%.

  • Internal Standard Working Solution: Prepare a 100 ng/mL working solution of this compound-d4 in acetonitrile.

4. Sample Preparation Protocol

A protein precipitation method is employed for its simplicity and high-throughput compatibility.[8][9]

  • Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound-d4 in acetonitrile).[4]

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

Diagram 1: Plasma Sample Preparation Workflow cluster_prep Protein Precipitation Protocol plasma 1. Aliquot 50 µL Plasma Sample add_is 2. Add 150 µL IS in Acetonitrile plasma->add_is vortex 3. Vortex for 1 Minute add_is->vortex centrifuge 4. Centrifuge at 14,000 rpm vortex->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer analysis Inject into LC-MS/MS transfer->analysis

Diagram 1: Plasma Sample Preparation Workflow

5. LC-MS/MS Method Parameters

The chromatographic separation is achieved using a reversed-phase C18 column.[10] Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.[11]

Table 1: Liquid Chromatography Conditions

Parameter Value
Column Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient Elution | 0.0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-5% B), 3.1-4.0 min (5% B) |

Table 2: Mass Spectrometry Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500°C

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions and Compound-Specific Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (V)
This compound 452.2 186.1 (Quantifier) 80 35
452.2 156.0 (Qualifier) 80 42

| This compound-d4 (IS) | 456.2 | 190.1 (Quantifier) | 85 | 35 |

Results and Data Summary

The method was validated according to regulatory guidelines.[7][12]

1. Linearity and Sensitivity The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL with acceptable precision and accuracy.

Table 4: Calibration Curve Summary

Parameter Value
Concentration Range 1.0 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.998
LLOQ 1.0 ng/mL
Accuracy at LLOQ 95.5% - 108.2%

| Precision at LLOQ (CV%) | < 15% |

2. Accuracy and Precision Intra- and inter-day accuracy and precision were evaluated using four QC levels (LLOQ, Low, Mid, High).

Table 5: Accuracy and Precision Data

QC Level Concentration (ng/mL) Intra-day Precision (CV%) (n=6) Intra-day Accuracy (%) (n=6) Inter-day Precision (CV%) (n=18) Inter-day Accuracy (%) (n=18)
LLOQ 1.0 8.5 104.5 11.2 102.8
Low QC 3.0 6.2 98.7 7.9 101.2
Mid QC 100 4.1 101.3 5.5 99.5

| High QC | 800 | 3.5 | 97.9 | 4.8 | 98.6 |

3. Recovery and Matrix Effect Extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations. A stable isotope-labeled internal standard effectively compensates for variability.[13][14]

Table 6: Recovery and Matrix Effect Summary

QC Level Concentration (ng/mL) Mean Extraction Recovery (%) IS Normalized Matrix Factor
Low QC 3.0 92.4 1.03
Mid QC 100 94.1 0.98

| High QC | 800 | 93.7 | 1.01 |

Diagram 2: Overall LC-MS/MS Quantification Workflow cluster_workflow End-to-End Analytical Process sample_collection Sample Collection (Plasma) sample_prep Sample Preparation (Protein Precipitation) sample_collection->sample_prep lc_separation LC Separation (Reversed-Phase) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_processing Data Processing (Integration & Calibration) data_acquisition->data_processing reporting Result Reporting (Concentration Values) data_processing->reporting

Diagram 2: Overall LC-MS/MS Quantification Workflow
Conclusion

The LC-MS/MS method detailed here is validated, accurate, and precise for the quantification of "this compound" in human plasma. Its high sensitivity, with an LLOQ of 1.0 ng/mL, and the simple sample preparation procedure make it highly suitable for supporting high-throughput pharmacokinetic and clinical studies in drug development.

References

Application Notes and Protocols: Synthesis of Sulfonanilide Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of contemporary techniques for the synthesis of sulfonanilide derivatives, a critical scaffold in modern drug discovery. The protocols detailed herein are designed to be readily implemented in a laboratory setting.

Introduction

Sulfonanilides, characterized by a sulfonamide bridge linking two aryl groups, represent a privileged scaffold in medicinal chemistry. This structural motif is present in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. Their utility stems from the sulfonamide group's ability to act as a versatile hydrogen bond donor and acceptor, mimicking the transition state of peptide hydrolysis and enabling strong interactions with various enzyme active sites. Consequently, sulfonanilide derivatives have been successfully developed as anticancer, antibacterial, and anti-inflammatory agents.

This document outlines key synthetic methodologies, from traditional bench-top synthesis to high-throughput combinatorial approaches, and provides detailed protocols for their implementation. Furthermore, it summarizes quantitative data on the biological activity of representative sulfonanilide derivatives and visualizes key signaling pathways and experimental workflows to guide researchers in the design and synthesis of novel therapeutic candidates.

Data Presentation

Table 1: Synthesis of Representative Sulfonanilide Derivatives and Corresponding Yields
EntrySulfonyl ChlorideAniline (B41778)Base/SolventYield (%)Reference
14-Methylbenzenesulfonyl chlorideAnilinePyridine/DCM95[1]
2Benzenesulfonyl chloride4-NitroanilinePyridine/DCM69[1]
34-Chlorobenzenesulfonyl chloride2-EthylanilineNaH/DMF81[2]
44-Methylbenzenesulfonyl chlorideAllylamineK₂CO₃/THF73[3]
5Methanesulfonyl chloride2-(2,5-Dimethylbenzyloxy)-4-nitroanilineNaH/DMF96[4]
64-Methylbenzenesulfonyl chlorideGlycineNa₂CO₃/H₂O89.7[5]
74-Methylbenzenesulfonyl chlorideAlanineNa₂CO₃/H₂O93.6[5]
84-Methylbenzenesulfonyl chloridePhenylalanineNa₂CO₃/H₂O94.1[5]
94-Methylbenzenesulfonyl chlorideValineNa₂CO₃/H₂O82.6[5]
Table 2: Anticancer Activity of Selected Sulfonanilide Derivatives (IC₅₀ Values)
CompoundCancer Cell LineIC₅₀ (µM)TargetReference
N-[2-(2,5-Dimethylbenzyloxy)-4-nitrophenyl]-methanesulfonamideSK-BR-3 (Breast)6.5Not specified[4]
N-(4-methoxybenzyl)-N-[2-(2,5-dimethylbenzyloxy)-4-nitrophenyl]-methanesulfonamideSK-BR-3 (Breast)>25Not specified[4]
2-(4′-acetamidophenyl sulfonamido) Acetic acidNot specifiedNot specifiedNot specified[5]
2-(4′-acetamidophenyl sulfonamido)-2-isopropyl Acetic acidNot specifiedNot specifiedNot specified[5]
Table 3: Antibacterial Activity of Selected Sulfonanilide Derivatives (MIC Values)
CompoundBacterial StrainMIC (µg/mL)Reference
N-Cyclohexyl-4-chlorobenzenesulfonamideS. aureus62.5[6]
N-Cyclohexyl-4-chlorobenzenesulfonamideE. coli125[6]
N-(2-Ethylaniline)-4-chlorobenzenesulfonamideS. aureus250[6]
N-(2-Ethylaniline)-4-chlorobenzenesulfonamideE. coli500[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Arylbenzenesulfonamides

This protocol describes a standard method for the synthesis of sulfonanilides via the reaction of a substituted aniline with a substituted benzenesulfonyl chloride.

Materials:

  • Substituted aniline (1.0 eq)

  • Substituted benzenesulfonyl chloride (1.0-1.2 eq)

  • Pyridine (2.0-3.0 eq) or Triethylamine (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous DCM.

  • Add the base (e.g., pyridine, 2.0-3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the substituted sulfonyl chloride (1.0-1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the aniline solution over 15-30 minutes while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure sulfonanilide derivative.

Protocol 2: Solid-Phase Split-Pool Synthesis of a Sulfonanilide Library

This protocol outlines a method for the combinatorial synthesis of a sulfonanilide library on a solid support using the split-pool strategy. This technique allows for the rapid generation of a large number of diverse compounds.

Materials:

  • Rink Amide resin (or other suitable solid support with an amine-functionalized linker)

  • A diverse set of sulfonyl chlorides (Building Block Set A)

  • A diverse set of anilines (Building Block Set B)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Washing solvents: DCM, DMF, Methanol

  • Fritted syringes or reaction vessels

Procedure:

Step 1: Resin Preparation

  • Swell the Rink Amide resin in DMF for 1-2 hours.

  • Wash the resin sequentially with DMF, DCM, and Methanol.

  • Dry the resin under vacuum.

Step 2: First Diversification (Sulfonylation)

  • Split: Divide the resin into a number of equal portions corresponding to the number of sulfonyl chlorides in Building Block Set A.

  • Couple: To each portion of the resin in a separate reaction vessel, add a solution of a unique sulfonyl chloride from Set A (e.g., 3 eq) and DIPEA (e.g., 5 eq) in DCM.

  • Allow the reactions to proceed for 4-12 hours at room temperature with agitation.

  • Wash: After the coupling reaction is complete, wash each resin portion thoroughly with DCM, DMF, and Methanol to remove excess reagents.

Step 3: Pooling and Second Diversification (Arylation - Not applicable for sulfonanilide synthesis in this manner) Note: For a simple sulfonanilide library, the second diversification step would involve the amine component. However, in a typical sulfonamide synthesis, the amine is reacted with the sulfonyl chloride. For a library of N-substituted sulfonanilides where the aniline is the variable component, the aniline would be attached to the resin first.

Alternative Step 2 & 3 for Anilide Diversity:

Step 2 (alternative): Loading Anilines onto the Resin

  • Split: Divide the resin into portions corresponding to the number of anilines in Building Block Set B.

  • Couple: To each portion, add a solution of a unique aniline from Set B, a coupling agent (e.g., HATU), and a base (e.g., DIPEA) in DMF to attach the aniline to the resin via an appropriate linker.

  • Wash the resin as described above.

Step 3 (alternative): Pooling and Sulfonylation

  • Pool: Combine all the resin portions from the previous step into a single vessel.

  • Mix: Thoroughly mix the pooled resin to ensure randomization.

  • Split: Re-divide the mixed resin into portions corresponding to the number of sulfonyl chlorides in Building Block Set A.

  • Couple: React each portion with a unique sulfonyl chloride from Set A as described in the original Step 2.

  • Wash: Wash each resin portion as described previously.

Step 4: Cleavage and Isolation

  • Wash the final resin portions with DCM.

  • Treat each resin portion with a cleavage cocktail (e.g., 95% TFA in DCM) for 1-2 hours to release the synthesized sulfonanilide derivatives.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate to obtain the crude products as individual libraries or single compounds, depending on the pooling strategy.

  • Purify the compounds as needed using techniques like HPLC.

Mandatory Visualization

drug_discovery_workflow cluster_synthesis Synthesis & Diversification cluster_screening Biological Evaluation cluster_preclinical Preclinical Development synthesis_design Compound Design & Scaffold Selection combinatorial_synthesis Combinatorial Library Synthesis (Split-Pool) synthesis_design->combinatorial_synthesis High-Throughput solution_phase Solution-Phase Synthesis synthesis_design->solution_phase Focused Synthesis purification Purification & Characterization combinatorial_synthesis->purification solution_phase->purification hts High-Throughput Screening (HTS) purification->hts hit_id Hit Identification hts->hit_id lead_gen Lead Generation hit_id->lead_gen lead_opt Lead Optimization (SAR) lead_gen->lead_opt lead_opt->solution_phase Iterative Synthesis in_vitro In Vitro ADME/Tox lead_opt->in_vitro in_vivo In Vivo Efficacy & Safety in_vitro->in_vivo candidate Candidate Selection in_vivo->candidate cox2_pathway membrane Cell Membrane stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) pla2 Phospholipase A2 stimuli->pla2 phospholipids Membrane Phospholipids aa Arachidonic Acid pla2->aa hydrolyzes cox2 COX-2 Enzyme aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 converts pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE2) pgs->prostaglandins receptors Prostaglandin Receptors prostaglandins->receptors inflammation Inflammation receptors->inflammation pain Pain receptors->pain cancer Cancer Progression receptors->cancer sulfonanilide Sulfonanilide Derivatives (COX-2 Inhibitors) sulfonanilide->cox2 carbonic_anhydrase_inhibition cluster_enzyme Carbonic Anhydrase Active Site zn Zn²⁺ h2o H₂O zn->h2o Binds oh ⁻OH h2o->oh Deprotonation co2 CO₂ oh->co2 Nucleophilic Attack his Histidine Residues his->zn hco3 HCO₃⁻ co2->hco3 Hydration h_plus H⁺ hco3->h_plus Release sulfonamide Sulfonamide (R-SO₂NH₂) so2nh_minus Sulfonamide Anion (R-SO₂NH⁻) sulfonamide->so2nh_minus Deprotonation so2nh_minus->zn Coordinates to Zinc

References

Application Notes and Protocols for Establishing a Dose-Response Curve for "Anti-hypertensive sulfonanilide 1"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Anti-hypertensive sulfonanilide 1" is a novel investigational compound with potential therapeutic applications in the management of hypertension.[1] As a member of the sulfonanilide class of molecules, it is postulated to exert its effects through mechanisms commonly associated with this chemical scaffold, such as modulation of ion channels or enzyme systems integral to blood pressure regulation. This document provides a comprehensive guide to establishing a dose-response curve for this compound, encompassing both in vitro and in vivo methodologies. The protocols outlined below are designed to deliver robust and reproducible data essential for preclinical assessment.

Hypothetical Mechanism of Action and Signaling Pathway

For the purpose of these protocols, we will hypothesize that "this compound" acts as an antagonist to the Angiotensin II Type 1 (AT1) receptor. The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Angiotensin II, the primary effector of the RAS, binds to the AT1 receptor on vascular smooth muscle cells, leading to vasoconstriction and a subsequent increase in blood pressure. By blocking this interaction, "this compound" is expected to induce vasodilation and lower blood pressure.

Renin-Angiotensin System Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  catalyzed by ACE ACE ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction leads to Sulfonanilide_1 Anti-hypertensive sulfonanilide 1 Sulfonanilide_1->AT1_Receptor inhibits In Vitro Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., AT1R-expressing CHO cells) Cell_Seeding Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Serial Dilutions of 'this compound' Compound_Addition Add Compound Dilutions to Wells Compound_Prep->Compound_Addition Cell_Seeding->Compound_Addition Stimulation Stimulate with Angiotensin II Compound_Addition->Stimulation Measurement Measure Cellular Response (e.g., Calcium Flux) Stimulation->Measurement Data_Normalization Normalize Data Measurement->Data_Normalization Curve_Fitting Fit Dose-Response Curve (Non-linear Regression) Data_Normalization->Curve_Fitting IC50_Calculation Calculate IC50 Value Curve_Fitting->IC50_Calculation In Vivo Workflow cluster_prep Preparation cluster_study Study Execution cluster_analysis Data Analysis Animal_Model Select Hypertensive Animal Model (e.g., Spontaneously Hypertensive Rats) Acclimatization Acclimatize Animals and Train for Blood Pressure Measurement Animal_Model->Acclimatization Baseline_BP Measure Baseline Blood Pressure Acclimatization->Baseline_BP Dosing Administer 'Anti-hypertensive sulfonanilide 1' at Various Doses Baseline_BP->Dosing BP_Monitoring Monitor Blood Pressure at Timed Intervals Post-Dosing Dosing->BP_Monitoring Data_Collection Collect Systolic, Diastolic, and Mean Arterial Pressure Data BP_Monitoring->Data_Collection Dose_Response_Plot Plot Change in Blood Pressure vs. Compound Dose Data_Collection->Dose_Response_Plot ED50_Calculation Calculate ED50 Value Dose_Response_Plot->ED50_Calculation

References

Troubleshooting & Optimization

Improving the bioavailability of "Anti-hypertensive sulfonanilide 1"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals working to improve the bioavailability of "Anti-hypertensive sulfonanilide 1," a representative compound of its class. The information herein addresses common experimental challenges and offers structured solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

A1: The primary limiting factors are typically its low aqueous solubility, which restricts its dissolution rate in the gastrointestinal tract, and its susceptibility to first-pass metabolism in the liver. These factors are common for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

Q2: Which bioavailability enhancement strategies are most promising for a sulfonanilide-based compound?

A2: Several strategies can be effective, and the optimal choice depends on the specific physicochemical properties of the compound. Key approaches include:

  • Particle Size Reduction: Techniques like micronization and nanosuspension preparation increase the surface area-to-volume ratio, thereby enhancing the dissolution rate.

  • Solid Dispersions: Amorphous solid dispersions, where the drug is molecularly dispersed within a hydrophilic polymer matrix, can significantly improve solubility and dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.

Q3: How do I select the appropriate excipients for a solid dispersion formulation?

A3: Excipient selection is critical. You should screen various polymers (e.g., PVP, HPMC, Soluplus®) for their ability to form a stable amorphous solid dispersion with your compound. Key screening experiments include solubility studies of the drug in the presence of the polymer and film casting to assess miscibility and physical stability.

Troubleshooting Guides

Issue 1: Inconsistent dissolution profiles for our nanosuspension formulation.

  • Question: We are observing high variability between batches in our in vitro dissolution tests for a nanosuspension of this compound. What could be the cause?

  • Answer: Inconsistent dissolution is often linked to physical instability of the nanosuspension, such as particle aggregation or crystal growth (Ostwald ripening).

    • Troubleshooting Steps:

      • Verify Particle Size and Polydispersity Index (PDI): Measure the particle size and PDI of your batches immediately after production and over time. An increasing particle size or PDI suggests instability.

      • Assess Zeta Potential: Ensure the zeta potential is sufficiently high (typically > |30| mV) to provide electrostatic stabilization. If not, you may need to screen for a more effective stabilizer or adjust its concentration.

      • Review Homogenization/Milling Parameters: Ensure that process parameters (e.g., pressure, number of cycles, milling time) are tightly controlled and consistent across all batches.

      • Check for Crystalline Changes: Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm that the crystalline state of the drug has not changed during processing or storage.

Issue 2: The amorphous solid dispersion of this compound is recrystallizing upon storage.

  • Question: Our solid dispersion, prepared by spray drying, shows signs of recrystallization after two weeks under accelerated stability conditions (40°C/75% RH). How can we prevent this?

  • Answer: Recrystallization is a common failure mode for amorphous solid dispersions, driven by the thermodynamic tendency of the amorphous drug to return to its more stable crystalline form.

    • Troubleshooting Steps:

      • Evaluate Drug-Polymer Miscibility: The drug and polymer may not be fully miscible at the current drug loading. Consider reducing the drug loading or screening for a polymer with better miscibility.

      • Assess Glass Transition Temperature (Tg): Use DSC to measure the Tg of your solid dispersion. A low Tg can indicate higher molecular mobility, leading to recrystallization. Selecting a polymer with a higher Tg can improve stability.

      • Incorporate a Secondary Stabilizer: In some cases, adding a small amount of a second polymer or a surfactant can inhibit crystallization.

      • Control Residual Solvent: Ensure that the residual solvent from the spray drying process is minimal, as it can act as a plasticizer and lower the Tg.

      • Optimize Storage Conditions: Store the formulation in tightly sealed containers with a desiccant to protect it from moisture, which can significantly accelerate recrystallization.

Data Presentation: Comparative Bioavailability Strategies

The following tables present example data to illustrate the potential improvements in physicochemical properties and pharmacokinetic parameters when applying different formulation strategies to this compound.

Table 1: Physicochemical Properties of Different Formulations

Formulation TypeDrug Loading (%)Particle Size (nm)Solubility in Water (µg/mL)
Unprocessed Drug100> 50000.5
Nanosuspension10250 ± 2515.2
Solid Dispersion (1:4 Drug:PVP K30)20N/A (Amorphous)85.5
SEDDS15< 100 (Droplet Size)N/A (In Emulsion)

Table 2: Example Pharmacokinetic Parameters in Rats (Oral Administration, 10 mg/kg)

Formulation TypeCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Unprocessed Drug (Aqueous Suspension)150 ± 354.0980 ± 210100 (Reference)
Nanosuspension480 ± 902.03500 ± 450357
Solid Dispersion950 ± 1501.57200 ± 890735
SEDDS1100 ± 2101.08150 ± 950832

Visualizations: Workflows and Pathways

G start_node Poor Bioavailability of This compound A Characterize Physicochemical Properties (Solubility, Permeability, LogP) start_node->A process_node process_node decision_node decision_node end_node end_node B BCS Class II or IV? A->B C Particle Size Reduction B->C Solubility-Rate Limited D Amorphous Solid Dispersion B->D High LogP, Polymer Miscible E Lipid-Based Formulation (SEDDS) B->E High LogP, Lipid Soluble F Formulation & In Vitro Screening (Dissolution, Stability) C->F D->F E->F G Lead Formulation(s) Selected F->G

Caption: Workflow for selecting a bioavailability enhancement strategy.

G input_node input_node process_node process_node output_node output_node inhibitor_node inhibitor_node pathway_node pathway_node Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction & Aldosterone Release AT1_Receptor->Vasoconstriction Drug Anti-hypertensive Sulfonanilide 1 Drug->ACE (Example MOA: ACE Inhibition)

Caption: Example signaling pathway: Renin-Angiotensin System.

G phase_node phase_node step_node step_node decision_node decision_node final_node final_node P1 Phase 1: Pre-formulation S1 Solubility & Stability Screening P1->S1 S2 Excipient Compatibility Studies S1->S2 P2 Phase 2: Formulation Development S2->P2 S3 Prepare Prototypes (e.g., Nanosuspension, Solid Dispersion) P2->S3 S4 Characterize Formulations (Size, PDI, Drug Load) S3->S4 P3 Phase 3: In Vitro Testing S4->P3 S5 Conduct Dissolution Studies P3->S5 S6 Perform Cell-Based Permeability Assays (e.g., Caco-2) S5->S6 D1 Performance Criteria Met? S6->D1 D1->P2 No, Reformulate P4 Phase 4: In Vivo Evaluation D1->P4 Yes S7 Pharmacokinetic Study in Animal Model P4->S7

Caption: Experimental workflow for formulation development and testing.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension via Wet Milling

  • Preparation of Suspension:

    • Disperse 1 g of this compound and 0.2 g of a suitable stabilizer (e.g., Poloxamer 188) in 100 mL of purified water.

    • Stir the mixture with a magnetic stirrer for 30 minutes to ensure complete wetting of the drug particles.

  • Milling Process:

    • Transfer the suspension to the milling chamber of a planetary ball mill containing zirconium oxide milling beads (0.5 mm diameter).

    • Set the milling parameters: 400 rpm for a duration of 8 hours. Pause the process every hour for 5 minutes to prevent overheating.

    • Monitor the particle size reduction at 2-hour intervals using a dynamic light scattering (DLS) instrument until the desired particle size (~250 nm) and a PDI < 0.3 are achieved.

  • Post-Milling Processing:

    • Separate the nanosuspension from the milling beads by pouring the mixture through a fine mesh sieve.

    • Characterize the final product for particle size, PDI, zeta potential, and drug content (using a validated HPLC method).

    • Store the nanosuspension at 4°C for further studies.

Protocol 2: In Vitro Dissolution Testing (USP Apparatus II)

  • Preparation of Dissolution Medium:

    • Prepare 900 mL of phosphate (B84403) buffer (pH 6.8) containing 0.5% (w/v) Sodium Lauryl Sulfate (SLS) to maintain sink conditions.

    • De-aerate the medium and maintain its temperature at 37 ± 0.5°C.

  • Experimental Setup:

    • Set up the USP Apparatus II (paddle apparatus) with the prepared medium.

    • Set the paddle speed to 75 rpm.

  • Test Execution:

    • Introduce the formulation (e.g., a capsule containing the solid dispersion equivalent to 10 mg of the drug) into the dissolution vessel.

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, and 90 minutes).

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Filter the samples through a 0.22 µm syringe filter.

    • Analyze the concentration of this compound in the filtrate using a validated UV-Vis spectrophotometric or HPLC method.

    • Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.

Technical Support Center: Synthesis of Anti-hypertensive Sulfonanilide 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of "Anti-hypertensive Sulfonanilide 1," a representative N-aryl benzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct method for synthesizing N-aryl sulfonamides like this compound is through the reaction of a substituted benzenesulfonyl chloride with a primary or secondary aniline (B41778) derivative in the presence of a base.[1] This is a nucleophilic substitution reaction at the sulfonyl group.

Q2: My reaction is complete, but I am having difficulty purifying the final product. What are the recommended purification methods?

A2: Purification of sulfonamides can typically be achieved through recrystallization or silica (B1680970) gel column chromatography.[2] If you observe "tailing" of your compound on a TLC plate during chromatography, this may be due to the acidic nature of the N-H proton. Adding a small amount of a modifier, such as 0.5-1% triethylamine (B128534) or acetic acid, to the eluent can help to improve the peak shape.[3] For recrystallization, common solvents include ethanol (B145695) or mixtures of ethyl acetate (B1210297) and hexanes.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Sulfonyl chlorides are reactive and sensitive to moisture.[1] They can also be corrosive. It is important to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reactions should be carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.[2]

Troubleshooting Guide

Problem 1: Low or No Yield

Q: My reaction is resulting in a very low yield of the desired sulfonanilide. What are the potential causes and how can I improve it?

A: Low yields are a common issue in sulfonamide synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to moisture, leading to the formation of the unreactive sulfonic acid.[2]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Poor Reactivity of the Amine: The nucleophilicity of the aniline derivative is crucial. Sterically hindered anilines or those with electron-withdrawing groups are less reactive.[3]

    • Solution: Increase the reaction temperature to provide the necessary activation energy. The addition of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can also enhance the reaction rate.[3]

  • Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the reaction's efficiency.

ParameterStandard ConditionAlternative for Unreactive AminesRationale
Temperature 0 °C to Room Temperature50 °C to RefluxOvercomes higher activation energy for less nucleophilic amines.
Base Pyridine or TriethylamineDMAP (catalytic) with TriethylamineDMAP forms a more reactive intermediate with the sulfonyl chloride.[3]
Solvent Dichloromethane (DCM)Acetonitrile or DMFHigher boiling points allow for increased reaction temperatures.
Problem 2: Formation of Multiple Products/Impurities

Q: My reaction mixture shows multiple spots on the TLC analysis. What are the likely side products, and how can I minimize their formation?

A: The formation of side products is a common challenge. Identifying the nature of the impurities is key to mitigating their formation.

Common Impurities and Minimization Strategies:

  • Unreacted Starting Materials: The most frequent "impurities" are often the unreacted amine and the hydrolyzed sulfonyl chloride (sulfonic acid).[3]

    • Minimization: To drive the reaction to completion, consider increasing the reaction time or temperature. Using a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride can help consume all of the amine.[3] The resulting sulfonic acid can often be removed during workup with a basic aqueous wash (e.g., with sodium bicarbonate solution).[3]

  • Bis-sulfonated Amine: Primary anilines (Ar-NH₂) can react twice to form Ar-N(SO₂R')₂.[3]

    • Minimization: This is more likely to occur if a large excess of the sulfonyl chloride is used. To favor mono-sulfonylation, add the sulfonyl chloride portion-wise to the amine solution.[3]

Experimental Protocols

Synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide

This protocol is adapted from a general procedure for the synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamides.

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • p-Anisidine (B42471) (4-methoxyaniline)

  • 1 M Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

  • Isopropanol

Procedure:

  • To a 250 mL Erlenmeyer flask, add p-anisidine (10.00 mmol, 1.23 g).

  • Add 50 mL of deionized water and 10 mL of 1 M Na₂CO₃ solution.

  • While stirring, add 4-nitrobenzenesulfonyl chloride (10.00 mmol, 2.22 g) portion-wise to the mixture at room temperature.

  • Continue stirring the reaction mixture for approximately 4 days at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Collect the solid product by suction filtration.

  • Wash the collected solid with deionized water and then with isopropanol.

  • Dry the product in an oven at a low temperature to obtain the final N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide.

Visualizations

experimental_workflow start Start reagents Combine p-Anisidine, Water, and Na2CO3 Solution start->reagents add_sulfonyl Add 4-Nitrobenzenesulfonyl Chloride Portion-wise reagents->add_sulfonyl stir Stir at Room Temperature for 4 Days add_sulfonyl->stir monitor Monitor by TLC stir->monitor filter Collect Product by Suction Filtration monitor->filter wash Wash with Water and Isopropanol filter->wash dry Dry the Product wash->dry end End Product dry->end

Caption: Experimental workflow for the synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide.

troubleshooting_workflow start Low Yield in Sulfonanilide Synthesis check_conditions Are Reaction Conditions Anhydrous? start->check_conditions check_amine Is the Amine Sterically Hindered or Electron-Deficient? check_conditions->check_amine Yes anhydrous Use Dry Glassware and Anhydrous Solvents check_conditions->anhydrous No optimize Optimize Reaction Conditions check_amine->optimize No increase_temp Increase Temperature or Add Catalyst (DMAP) check_amine->increase_temp Yes success Improved Yield optimize->success anhydrous->check_amine increase_temp->success

Caption: Troubleshooting workflow for low yield in sulfonanilide synthesis.

References

Technical Support Center: Optimizing Oral Dosage of Anti-hypertensive Sulfonanilide 1 for Mammal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the oral dosage of "Anti-hypertensive sulfonanilide 1" for pre-clinical mammal studies. The information provided is based on general principles of pharmacology and drug development for sulfonanilide-based anti-hypertensive agents, as specific data for "this compound" is not publicly available.

Frequently Asked Questions (FAQs)

1. What is the recommended starting dose for "this compound" in rodents?

Without specific preclinical data for "this compound," a recommended starting dose can be estimated through a literature review of similar sulfonanilide antihypertensive compounds or through dose-range finding studies. A common approach is to start with a low dose, for instance, 1-10 mg/kg, and escalate the dose to observe for both efficacy and toxicity.

2. What is the appropriate vehicle for oral administration of "this compound"?

The choice of vehicle depends on the solubility of the compound. Common vehicles for oral gavage in rodents include:

  • Water or Saline: If the compound is water-soluble.

  • 0.5% - 1% Methylcellulose or Carboxymethylcellulose (CMC): For water-insoluble compounds, these agents create a uniform suspension.

  • Corn oil or other triglycerides: For lipophilic compounds.

It is crucial to test the stability and solubility of "this compound" in the selected vehicle before in-vivo administration.

3. How can I determine the oral bioavailability of "this compound"?

Oral bioavailability (F%) is determined by comparing the plasma concentration of the drug after oral administration to the plasma concentration after intravenous (IV) administration. The formula is:

F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Where AUC is the area under the plasma concentration-time curve. This requires a validated analytical method to measure drug concentrations in plasma. Pharmacokinetic studies of other sulfonamides have shown variable oral bioavailability.

4. What are the common challenges encountered during oral gavage in rodents?

Common issues include:

  • Improper restraint: Can lead to injury to the animal or researcher.[1][2]

  • Esophageal or tracheal injury: Can occur if the gavage needle is inserted incorrectly or with excessive force.[3] Using flexible plastic feeding tubes can minimize this risk.[1]

  • Aspiration: Accidental administration into the lungs, which can be fatal.[1]

  • Regurgitation: The animal may spit out the administered compound.

Proper training in animal handling and gavage techniques is essential to minimize these risks.[4]

Troubleshooting Guides

Issue 1: High variability in blood pressure response between animals.
Possible Cause Troubleshooting Step
Inconsistent Dosing Ensure accurate and consistent volume administration for each animal. Verify the concentration and homogeneity of the dosing solution/suspension.
Gavage Error Refine oral gavage technique to minimize stress and ensure complete dose delivery. Observe animals post-dosing for any signs of regurgitation.
Biological Variability Increase the number of animals per group to account for individual differences in drug absorption and metabolism.
Food Effect Standardize the fasting and feeding schedule for all animals, as food can affect drug absorption.
Issue 2: Lack of a clear dose-dependent anti-hypertensive effect.
Possible Cause Troubleshooting Step
Poor Oral Absorption Investigate the physicochemical properties of the compound (solubility, permeability). Consider formulation strategies to enhance absorption.
Rapid Metabolism (First-Pass Effect) Conduct pharmacokinetic studies to determine the extent of first-pass metabolism.[5] Consider alternative routes of administration for initial efficacy studies.
Dose Range Too Narrow or Too Low Expand the dose range in subsequent studies to include both lower and higher concentrations.
Target Engagement Issues Confirm that the compound is reaching the target tissue and binding to the intended receptor or enzyme.
Issue 3: Adverse effects observed at higher doses.
Possible Cause Troubleshooting Step
Off-Target Effects Conduct in-vitro screening against a panel of receptors and enzymes to identify potential off-target activities.
Metabolite Toxicity Identify and characterize the major metabolites of the compound and assess their toxicity.
Formulation/Vehicle Toxicity Administer the vehicle alone as a control to rule out any vehicle-related toxicity.
Acute Toxicity Perform a formal acute toxicity study to determine the maximum tolerated dose (MTD).

Data Presentation

Table 1: Example Dose-Response Data for "this compound" in Spontaneously Hypertensive Rats (SHR)

Dose (mg/kg)NBaseline Systolic Blood Pressure (mmHg)Post-Dose Systolic Blood Pressure (mmHg)% Reduction in SBP
Vehicle8185 ± 5183 ± 61.1%
18188 ± 7170 ± 89.6%
38186 ± 6155 ± 716.7%
108189 ± 5138 ± 927.0%
308187 ± 8125 ± 1033.2%

Data are presented as mean ± SEM. This is illustrative data.

Table 2: Example Pharmacokinetic Parameters of "this compound" in Rats

ParameterOral Administration (10 mg/kg)Intravenous Administration (1 mg/kg)
Cmax (ng/mL)850 ± 1202500 ± 300
Tmax (h)1.5 ± 0.50.1 ± 0.05
AUC (0-t) (ng*h/mL)4500 ± 6001500 ± 200
Half-life (t1/2) (h)4.2 ± 0.83.9 ± 0.7
Oral Bioavailability (F%)~30%-

Data are presented as mean ± SEM. This is illustrative data based on typical sulfonanilide pharmacokinetics.[6]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats
  • Animal Preparation: Acclimatize rats to handling for several days prior to the experiment.[1] Fast animals for 4-6 hours before dosing, with water available ad libitum.

  • Dose Preparation: Prepare the dosing solution/suspension of "this compound" in the appropriate vehicle. Ensure the formulation is homogeneous.

  • Restraint: Gently but firmly restrain the rat to immobilize its head and body.[1]

  • Gavage Needle Insertion: Measure the correct insertion length from the tip of the nose to the last rib.[3] Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. Do not force the needle.

  • Dose Administration: Slowly administer the prepared dose.

  • Post-Dosing Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or fluid from the nose.[1] Return the animal to its cage and monitor for at least one hour.

Protocol 2: Blood Pressure Measurement in Conscious Rats using Tail-Cuff Method
  • Acclimatization: Acclimate the rats to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure elevation.

  • Animal Placement: Place the rat in the restrainer and allow it to calm down for 10-15 minutes in a quiet, temperature-controlled environment.

  • Cuff and Sensor Placement: Place the tail-cuff and sensor on the base of the tail.

  • Measurement: Inflate and deflate the cuff automatically using the system. Record at least 5-7 consecutive stable readings.

  • Data Analysis: Average the stable readings to obtain the systolic blood pressure for that time point.

Mandatory Visualizations

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Oral_Gavage Oral Gavage Animal_Acclimatization->Oral_Gavage Dose_Formulation Dose Formulation Dose_Formulation->Oral_Gavage BP_Measurement Blood Pressure Measurement Oral_Gavage->BP_Measurement PK_Sampling Pharmacokinetic Sampling Oral_Gavage->PK_Sampling Data_Analysis Data Analysis BP_Measurement->Data_Analysis PK_Analysis Pharmacokinetic Analysis PK_Sampling->PK_Analysis Efficacy_Evaluation Efficacy Evaluation Data_Analysis->Efficacy_Evaluation PK_Analysis->Efficacy_Evaluation

Caption: Workflow for Oral Dosing and Efficacy Studies.

Troubleshooting_Logic Start High Variability in Blood Pressure Response Check_Dosing Check Dosing Consistency Start->Check_Dosing Inconsistent Results Refine_Gavage Refine Gavage Technique Check_Dosing->Refine_Gavage Dosing OK Resolved Issue Resolved Check_Dosing->Resolved Dosing Error Corrected Increase_N Increase Group Size (N) Refine_Gavage->Increase_N Technique OK Refine_Gavage->Resolved Technique Improved Standardize_Feeding Standardize Feeding Schedule Increase_N->Standardize_Feeding Variability Persists Standardize_Feeding->Resolved Implement Changes

Caption: Troubleshooting High Data Variability.

Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Action Cellular Action cluster_Drug Drug Intervention Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Sulfonanilide_1 Anti-hypertensive Sulfonanilide 1 Sulfonanilide_1->AT1_Receptor

Caption: Potential Mechanism of Action via RAS.

References

Technical Support Center: Challenges in the Development of Sulfonanilide Derivatives as Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonanilide derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and evaluation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the development of sulfonanilide derivatives as drugs?

The development of sulfonanilide derivatives faces several key challenges. In the synthesis phase, common issues include low reaction yields, the formation of side products, and difficulties in purification.[1][2][3] Forcing conditions are often required, especially when dealing with sterically hindered or electron-deficient starting materials.[3][4] Biologically, achieving target specificity can be difficult, as the sulfonamide motif is present in drugs targeting a wide array of proteins, leading to potential off-target effects.[5][6] Furthermore, many candidates suffer from poor pharmacokinetic properties, such as low aqueous solubility, which can lead to poor bioavailability and high metabolic instability.[7][8]

Q2: What are the common mechanisms of action for sulfonanilide derivatives?

Sulfonanilide derivatives are a versatile class of compounds with a broad range of biological activities. Their mechanisms of action are diverse and target-dependent.[5][6] Notable mechanisms include:

  • Enzyme Inhibition: They are well-known inhibitors of enzymes like carbonic anhydrases, cyclooxygenase-2 (COX-2), and aromatase.[5][9][10] Some derivatives also act as dual PI3K/mTOR inhibitors.[11]

  • Antimicrobial Action: The classic "sulfa drugs" act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria.[10][12]

  • Disruption of Microtubule Assembly: Certain novel sulfonanilides have demonstrated the ability to inhibit tubulin polymerization, leading to anticancer effects.[13]

  • Receptor Antagonism: Some sulfonamide-containing compounds function as serotonin (B10506) receptor antagonists.[10]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Synthesis & Purification

Q1: Why is my sulfonamide synthesis yield consistently low?

Low yields are a frequent problem in sulfonamide synthesis and can be attributed to several factors.[1][14] The primary causes include:

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to moisture, which converts them into the unreactive sulfonic acid.[2][3]

  • Poor Reactivity of the Amine: Sterically hindered or electron-deficient amines are less nucleophilic and react slowly.[1][4]

  • Inappropriate Reaction Conditions: The choice of base and solvent is critical and can significantly impact reaction efficiency.[2][14]

  • Degradation of Reagents: The quality of the sulfonyl chloride is crucial; degradation due to improper storage can significantly lower yield.[3]

Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2]

  • Optimize Base and Solvent: Screen different bases (e.g., pyridine, triethylamine, DIEA) and solvents (e.g., DCM, THF, acetonitrile) to find the optimal combination for your specific substrates.[14]

  • Use Fresh Reagents: Use a fresh or properly stored bottle of sulfonyl chloride to ensure its reactivity.[14]

  • Increase Reaction Temperature: For unreactive amines, increasing the temperature can provide the necessary activation energy to drive the reaction forward.[4]

G start Problem: Low Yield q1 1. Verify Reactant Quality & Stoichiometry start->q1 q2 2. Optimize Reaction Conditions start->q2 q3 3. Analyze Workup & Purification start->q3 sub1 Sulfonyl Chloride Degradation? q1->sub1 sub2 Amine Reactivity Low? q1->sub2 sub3 Inappropriate Base/Solvent? q2->sub3 sub4 Suboptimal Temp/Time? q2->sub4 sub5 Evidence of Side Products? q3->sub5 sub6 Product Loss During Purification? q3->sub6 sol1 Solution: - Use fresh/pure reagents - Ensure anhydrous conditions sub1->sol1 sol2 Solution: - Increase temperature - Use catalyst (e.g., DMAP) sub2->sol2 sol3 Solution: - Screen bases (Pyridine, TEA) - Screen solvents (DCM, THF) sub3->sol3 sub4->sol3 sol4 Solution: - Optimize extraction pH - Use alternative purification sub5->sol4 sub6->sol4

Troubleshooting workflow for low sulfonamide synthesis yield.

Q2: I'm observing significant side products in my reaction. How can I minimize them?

The formation of side products is a common challenge. The most frequent impurities are unreacted starting materials, the hydrolyzed sulfonyl chloride (sulfonic acid), and bis-sulfonated amines.[1]

Minimization Strategies:

  • To Minimize Unreacted Amine: Drive the reaction to completion by increasing the reaction time or temperature. Using a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride can help consume all of the amine.[1]

  • To Minimize Sulfonic Acid: Ensure strict anhydrous conditions. The resulting sulfonic acid can often be removed during workup with a basic aqueous wash (e.g., with sodium bicarbonate solution).[1]

  • To Minimize Bis-sulfonated Amine (with primary amines): This side reaction is more likely if a large excess of sulfonyl chloride is used. To favor mono-sulfonylation, add the sulfonyl chloride portion-wise to the amine solution.[1][14]

Q3: My amine starting material is unreactive (e.g., sterically hindered or electron-deficient). What alternative methods can I try?

For challenging amines, standard sulfonylation conditions may be ineffective.[4] Consider the following alternatives:

  • Forcing Conditions: Increase the reaction temperature significantly (e.g., heating in a higher-boiling solvent like acetonitrile (B52724) or DMF).[4]

  • Catalysis: The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can enhance the reaction rate.[1] Metal catalysts, such as those based on indium or copper, have also proven effective for coupling with sterically demanding partners.[4]

  • Alternative Reagents: Sulfonyl fluorides can be more stable and sometimes provide better yields than sulfonyl chlorides.[1] Pentafluorophenyl (PFP) sulfonate esters are another stable alternative that can react with a variety of hindered amines.[4]

G start Problem: Unreactive Amine cat1 Modify Conditions start->cat1 cat2 Use Catalysts start->cat2 cat3 Change Reagents start->cat3 opt1a Increase Temperature cat1->opt1a opt1b Change Solvent (e.g., DMF, MeCN) cat1->opt1b opt2a Add DMAP cat2->opt2a opt2b Use Metal Catalysis (e.g., In, Cu) cat2->opt2b opt3a Use Sulfonyl Fluoride cat3->opt3a opt3b Use PFP Sulfonate Ester cat3->opt3b G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Sulfonanilide Sulfonanilide Inhibitor Sulfonanilide->PI3K Sulfonanilide->mTORC1

References

Technical Support Center: Overcoming Solubility Challenges with Anti-hypertensive Sulfonanilide 1 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with "Anti-hypertensive sulfonanilide 1" in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My "this compound" is not dissolving in DMSO. What are the initial steps I should take?

A1: When encountering solubility issues, it is important to systematically assess several factors. Begin by ensuring the DMSO is of high purity and anhydrous, as absorbed water can significantly impact solubility.[1] Initial attempts to dissolve the compound should involve vigorous vortexing. If the compound remains insoluble, gentle heating or sonication can be effective strategies to facilitate dissolution.[1]

Q2: Could the quality of the DMSO be the cause of the solubility problem?

A2: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1] This water contamination can decrease its ability to dissolve certain organic compounds. It is always recommended to use fresh, anhydrous, high-purity DMSO from an unopened bottle and to store it properly in a tightly sealed container in a dry environment.[1]

Q3: I've tried warming the solution and using fresh DMSO, but the compound still won't dissolve. What are my next options?

A3: If initial methods fail, consider preparing a more dilute stock solution.[1] The intended concentration may be above the compound's solubility limit in DMSO. Another approach is to try a different solvent or a co-solvent system. While DMSO is a powerful solvent, not all compounds are readily soluble in it.[2]

Q4: Are there any alternative solvents or co-solvents I can use?

A4: Yes, if solubility in DMSO is limited, other organic solvents like ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) can be considered.[2] Using a co-solvent, where a small amount of another solvent is added to the DMSO, can also enhance solubility.[3] However, it is crucial to ensure the chosen solvent is compatible with your downstream experimental assays.

Q5: My compound dissolves in DMSO initially but precipitates when I dilute it in aqueous media for my experiment. What should I do?

A5: This is a common issue for compounds that are poorly soluble in water. To address this, it's best to keep the final concentration of DMSO in your assay as high as is tolerable for your cells or experiment, typically between 0.1% and 0.5%.[4] When preparing dilutions, add the DMSO stock solution directly to the aqueous media with vigorous mixing. Avoid making serial dilutions in the aqueous buffer itself.[4]

Troubleshooting Guide

If you are experiencing difficulty dissolving "this compound" in DMSO, follow this troubleshooting workflow.

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps cluster_2 Advanced Strategies cluster_3 Final Check start Start with High-Purity Anhydrous DMSO vortex Add DMSO to Compound and Vortex Vigorously start->vortex inspect1 Visually Inspect for Dissolution vortex->inspect1 sonicate Sonicate in Water Bath (15-30 min) inspect1->sonicate Incomplete Dissolution inspect2 Visually Inspect sonicate->inspect2 heat Gently Warm (37°C) inspect3 Visually Inspect heat->inspect3 inspect2->heat Still Incomplete lower_conc Prepare a More Dilute Stock Solution inspect3->lower_conc Persistent Issues cosolvent Consider a Co-Solvent (e.g., Ethanol, DMF) lower_conc->cosolvent If Still Unsuccessful end Proceed with Experiment or Contact Technical Support cosolvent->end

Caption: A workflow for troubleshooting the dissolution of "this compound" in DMSO.

Summary of Troubleshooting Techniques

MethodDescriptionKey Parameters
Vortexing Vigorous mixing to mechanically break down compound aggregates and increase the surface area for solvation.1-2 minutes
Sonication Uses ultrasonic frequencies to agitate the solvent and compound, providing energy to overcome intermolecular forces.15-30 minutes in a water bath
Gentle Heating Increases the kinetic energy of the solvent and solute molecules, which can enhance solubility.37°C water bath
Use of Anhydrous DMSO Minimizes water contamination, which can significantly reduce the solubility of many organic compounds.Fresh, unopened bottle of high-purity, anhydrous grade
Lowering Concentration Preparing a more dilute stock solution can prevent exceeding the compound's solubility limit in DMSO.e.g., 10 mM down to 1 mM
Co-solvency The addition of a small amount of a secondary solvent to improve the overall solvating power of the solution.Dependent on the co-solvent and experimental compatibility

Experimental Protocols

Protocol 1: Standard Dissolution in DMSO

  • Bring the vial of "this compound" and a fresh bottle of anhydrous, high-purity DMSO to room temperature.

  • Add the calculated volume of DMSO to the vial to achieve the desired stock concentration.

  • Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.

  • If the compound is not fully dissolved, proceed to Protocol 2.

Protocol 2: Enhanced Dissolution Using Sonication and Gentle Heating

  • Following step 3 of Protocol 1, place the vial in a water bath sonicator for 15-30 minutes.

  • After sonication, visually inspect the solution.

  • If undissolved solid remains, place the vial in a 37°C water bath for 10-15 minutes.

  • Periodically remove the vial and vortex for 30 seconds.

  • Visually inspect again. If the solution is clear, it is ready for use. If solubility issues persist, consider preparing a more dilute stock solution or using a co-solvent.

Potential Signaling Pathway

While the specific mechanism of "this compound" is not detailed, some sulfonamide-containing antihypertensive agents act by inhibiting phosphodiesterases (PDEs), leading to vasodilation. A potential signaling pathway is illustrated below.

G Anti-hypertensive\nsulfonanilide 1 Anti-hypertensive sulfonanilide 1 PDE Phosphodiesterase (PDE) Anti-hypertensive\nsulfonanilide 1->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active Inhibits MLCK_inactive Myosin Light Chain Kinase (Inactive) Contraction Smooth Muscle Contraction MLCK_active->Contraction Promotes Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK_inactive->Relaxation Leads to

References

"Anti-hypertensive sulfonanilide 1" stability and degradation analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anti-hypertensive Sulfonanilide 1

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation analysis of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Disclaimer: "this compound" is a representative model compound. The data and protocols provided are illustrative and based on the general characteristics of sulfonanilide and antihypertensive drug classes.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the sulfonanilide chemical class, the primary degradation pathways are expected to be hydrolysis and photolysis.[1][2][3][4] Hydrolysis can occur under acidic, basic, or neutral conditions, leading to the cleavage of the sulfonamide bond. Photodegradation may occur upon exposure to light, particularly UV radiation.[5][6]

Q2: What are the expected degradation products of this compound?

A2: Degradation is likely to yield smaller, more polar molecules. Hydrolysis of the sulfonamide bond would typically result in the formation of a sulfonic acid derivative and an aniline (B41778) derivative. Photodegradation can lead to a variety of products depending on the specific light conditions and the presence of photosensitizers.[1][5]

Q3: How should I store this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. It should be protected from exposure to light and moisture. For long-term storage, refrigeration (2-8 °C) in a tightly sealed container is recommended.

Q4: What is a stability-indicating HPLC method and why is it important?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[7] It is crucial for assessing the stability of a drug substance and determining its shelf-life.

Troubleshooting Guides

HPLC Analysis Issues

Problem: I am observing peak tailing for the main compound peak in my HPLC chromatogram.

  • Possible Cause 1: Secondary Interactions with Residual Silanols: The stationary phase of the HPLC column may have unreacted silanol (B1196071) groups that can interact with the basic moieties in the sulfonanilide structure, causing peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is in its protonated form, minimizing interactions with silanols. Alternatively, add a competing base like triethylamine (B128534) (TEA) to the mobile phase to mask the silanol groups. Using a modern, end-capped column can also mitigate this issue.

  • Possible Cause 2: Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Possible Cause 3: Column Degradation: Over time, the column's performance can degrade, leading to poor peak shapes.

    • Solution: Replace the analytical column. Using a guard column can help extend the life of the analytical column.[8]

Problem: I am seeing extraneous peaks in my chromatogram that are not present in my standard.

  • Possible Cause 1: Sample Degradation: The compound may be degrading in the sample solvent or under the analytical conditions.

    • Solution: Prepare samples fresh and analyze them promptly. If the compound is known to be unstable in certain solvents, choose a more appropriate solvent for sample preparation. Ensure the mobile phase pH is within the stable range for the compound.

  • Possible Cause 2: Contamination: The solvent, glassware, or the HPLC system itself may be contaminated.

    • Solution: Use high-purity HPLC-grade solvents and ensure all glassware is thoroughly cleaned. Flush the HPLC system to remove any potential contaminants.

Forced Degradation Study Issues

Problem: I am not observing any degradation of this compound under my stress conditions.

  • Possible Cause 1: Stress Conditions are Too Mild: The concentration of the stress agent (acid, base, or oxidizing agent) or the duration of exposure may not be sufficient to induce degradation.

    • Solution: Increase the concentration of the stress agent, prolong the exposure time, or increase the temperature. It is a stepwise process to find the optimal conditions for achieving 5-20% degradation.

  • Possible Cause 2: High Stability of the Compound: The compound may be inherently stable under the tested conditions.

    • Solution: Employ more aggressive stress conditions, such as higher temperatures or more concentrated reagents, while ensuring the conditions are still relevant to potential storage or physiological environments.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Relative Retention Time)
0.1 M HCl (80°C, 24h)15.220.78
0.1 M NaOH (80°C, 8h)22.530.65
3% H₂O₂ (RT, 24h)8.910.85
Thermal (105°C, 48h)3.110.92
Photolytic (ICH Q1B)18.740.72

Table 2: Stability of this compound under Accelerated Storage Conditions (40°C/75% RH)

Time PointAssay (%)Total Impurities (%)Appearance
Initial99.80.15White to off-white powder
1 Month98.90.98Conforms
3 Months97.52.35Conforms
6 Months95.24.65Slight yellow discoloration

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method
  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)

    • Gradient: 20% B to 80% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 80°C. Withdraw samples at appropriate time intervals.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 80°C. Withdraw samples at appropriate time intervals.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature.

  • Thermal Degradation: Expose the solid compound to a temperature of 105°C.

  • Photolytic Degradation: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][9][10]

  • Analysis: Analyze all samples using the stability-indicating HPLC method to determine the extent of degradation.

Visualizations

This compound This compound Sulfonic Acid Derivative Sulfonic Acid Derivative This compound->Sulfonic Acid Derivative Hydrolysis Aniline Derivative Aniline Derivative This compound->Aniline Derivative Hydrolysis Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photolysis

Caption: Hypothetical degradation pathway of this compound.

Caption: Experimental workflow for stability-indicating method development.

References

Technical Support Center: Minimizing Toxicity in Animal Models Treated with Sulfonanilides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to minimize and manage toxicity in animal models treated with sulfonanilide compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the use of sulfonanilides in preclinical animal studies.

Q1: What are the most common signs of toxicity observed in animal models treated with sulfonanilides?

A1: Sulfonanilide-related toxicities are often dose-dependent and can vary between species. The most frequently reported adverse effects, particularly in dogs, are part of an idiosyncratic reaction that can manifest as fever, skin eruptions, hepatopathy (liver damage), and blood dyscrasias such as thrombocytopenia (low platelet count), neutropenia (low neutrophil count), and hemolytic anemia.[1] Other less common signs may include polyarthritis, uveitis, keratoconjunctivitis sicca (dry eye), and neurological signs.[1] Rodents may exhibit different toxicity profiles, and it is crucial to monitor for species-specific signs.

Q2: Why are dogs particularly susceptible to sulfonanilide toxicity?

A2: Dogs are more prone to adverse reactions from sulfonamides, the broader class to which sulfonanilides belong, due to differences in their metabolism of these compounds.[2] Dogs have a deficiency in the acetylation pathway, a key detoxification route for many drugs.[2] This can lead to an increased formation of reactive oxidative metabolites, which are thought to play a significant role in the development of idiosyncratic toxicities.[1]

Q3: At what point in my study should I expect to see signs of toxicity?

A3: The onset of clinical signs of hypersensitivity reactions to sulfonamides in dogs can range from 5 to 36 days after the initiation of treatment.[3] It is important to implement a thorough monitoring plan throughout the entire study period, with increased vigilance during this timeframe.

Q4: My animal is showing signs of a skin rash. What should I do?

A4: A skin rash can be an early indicator of a hypersensitivity reaction. You should immediately document the characteristics of the rash (e.g., location, appearance, severity) and consult with the study veterinarian. Discontinuation of the sulfonanilide treatment may be necessary. Supportive care, including topical or systemic treatments to manage the skin reaction, may be required.

Q5: I've observed a significant drop in platelet and neutrophil counts in my treated animals. What is the recommended course of action?

A5: A significant decrease in platelet and neutrophil counts is a serious adverse effect. The first step is to confirm the findings with a repeat complete blood count (CBC). If the cytopenia is confirmed, immediate discontinuation of the sulfonanilide is warranted. Supportive care, such as antimicrobial prophylaxis to prevent infections in neutropenic animals, may be necessary. The animal's hematological parameters should be monitored closely until they return to baseline.

Q6: Can I predict which animals will have an adverse reaction to a sulfonanilide?

A6: Currently, there are no validated predictive biomarkers for idiosyncratic sulfonanilide reactions in animals. However, careful monitoring of clinical signs and regular blood work can aid in the early detection of adverse effects.

Q7: What is the best way to manage an unexpected death in a sulfonanilide-treated animal?

A7: In the event of an unexpected death, a thorough necropsy and histopathological examination of all major organs should be performed by a qualified veterinary pathologist. This will help to determine the cause of death and whether it was related to the test compound. It is also crucial to review the dosing records, clinical observations, and any other available data for that animal to identify any potential contributing factors.

Section 2: Troubleshooting Guides

This section provides practical guidance for addressing specific challenges encountered during experiments with sulfonanilides.

Problem Potential Cause Troubleshooting Steps
High incidence of skin rashes and hypersensitivity reactions - Dose is too high.- The specific sulfonanilide has a high potential for immunogenicity.- Animal model is particularly sensitive.1. Dose Reduction: Consider reducing the dose to a lower, non-toxic level.2. Compound Selection: If possible, evaluate alternative sulfonanilide analogues with potentially lower immunogenicity.3. Prophylactic Treatment: In some cases, co-administration of antihistamines or corticosteroids may be considered, but this should be done with caution as it can mask toxicity signs and interfere with the study's objectives.
Unexpected hepatotoxicity (elevated liver enzymes) - Direct toxicity of the sulfonanilide or its metabolites.- Idiosyncratic drug reaction.- Pre-existing liver condition in the animal.1. Confirm with Liver Function Tests: Perform a full liver function panel (ALT, AST, ALP, bilirubin, and bile acids) to confirm the extent of liver injury.2. Dose Adjustment: Lower the dose or discontinue treatment in affected animals.3. Histopathology: Conduct histopathological examination of liver tissue from affected animals to characterize the nature of the liver damage.
Poor bioavailability leading to inconsistent results and potential for dose escalation-related toxicity - Poor aqueous solubility of the sulfonanilide.- Inadequate formulation.1. Formulation Optimization: Explore different formulation strategies such as micronization, the use of co-solvents, or lipid-based delivery systems to improve solubility and absorption.2. Route of Administration: Consider an alternative route of administration (e.g., intravenous) for initial studies to bypass absorption issues and establish a clear dose-response relationship for toxicity.
High variability in toxicity between animals in the same dose group - Inconsistent drug administration.- Genetic variability within the animal population leading to differences in drug metabolism.- Underlying health differences between animals.1. Standardize Administration Technique: Ensure all personnel are highly trained and consistent in the drug administration procedures.2. Animal Strain Selection: Use a well-characterized and genetically homogenous animal strain to minimize variability in drug metabolism.3. Health Screening: Perform thorough health screening of all animals before enrolling them in the study to exclude any with pre-existing conditions.

Section 3: Quantitative Toxicity Data

The following table summarizes available quantitative toxicity data for a representative sulfonanilide. It is important to note that toxicity can vary significantly between different sulfonanilide compounds.

CompoundAnimal ModelRoute of AdministrationToxicity EndpointValueReference
PyrimisulfanDogOral90-day NOAEL10 mg/kg/day[4]
PyrimisulfanDogOral90-day LOAEL50 mg/kg/day[4]

NOAEL: No-Observed-Adverse-Effect-Level LOAEL: Lowest-Observed-Adverse-Effect-Level

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments to monitor for sulfonanilide-induced toxicity.

Protocol 1: Monitoring for Hematological Toxicity in Rodents

Objective: To detect and quantify changes in blood cell populations following sulfonanilide administration.

Materials:

  • EDTA-coated micro-collection tubes

  • Automated hematology analyzer calibrated for rodent blood

  • Microscope slides

  • Staining reagents (e.g., Wright-Giemsa)

  • Microscope

Procedure:

  • Blood Collection:

    • Collect approximately 50-100 µL of whole blood via an appropriate method (e.g., tail vein, saphenous vein) into an EDTA-coated micro-collection tube.

    • Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant and prevent clotting.

  • Complete Blood Count (CBC) Analysis:

    • Perform a CBC using an automated hematology analyzer to determine red blood cell count, white blood cell count and differential, platelet count, hemoglobin, and hematocrit.

  • Blood Smear Examination:

    • Prepare a blood smear on a microscope slide.

    • Stain the smear using a Wright-Giemsa stain.

    • Perform a manual differential count and examine for any morphological abnormalities in red blood cells, white blood cells, and platelets.

  • Frequency of Monitoring:

    • Collect blood samples at baseline (before treatment) and at regular intervals during the study (e.g., weekly).

    • Increase the frequency of monitoring if any clinical signs of toxicity are observed.

Protocol 2: Assessment of Hepatotoxicity in Dogs

Objective: To evaluate liver function and detect potential liver injury following sulfonanilide administration.

Materials:

  • Serum separator tubes

  • Centrifuge

  • Automated clinical chemistry analyzer

Procedure:

  • Blood Collection:

    • Collect a fasting blood sample (8-12 hours) from the cephalic or jugular vein into a serum separator tube.

    • Allow the blood to clot at room temperature for 30 minutes.

  • Serum Separation:

    • Centrifuge the blood sample at 1,500-2,000 x g for 10 minutes to separate the serum.

  • Biochemical Analysis:

    • Use an automated clinical chemistry analyzer to measure the following liver function parameters:

      • Alanine aminotransferase (ALT)

      • Aspartate aminotransferase (AST)

      • Alkaline phosphatase (ALP)

      • Total bilirubin

      • Serum bile acids (pre- and post-prandial)

  • Frequency of Monitoring:

    • Conduct baseline liver function tests before initiating treatment.

    • Repeat the tests at regular intervals (e.g., every 2-4 weeks) during the study.

    • If liver enzyme elevations are detected, increase the frequency of monitoring and consider further diagnostic procedures such as an abdominal ultrasound and liver biopsy.

Section 5: Visualizations

Signaling Pathway

Sulfonanilide_Metabolism_and_Toxicity Sulfonanilide Sulfonanilide Phase I Metabolism Phase I Metabolism Sulfonanilide->Phase I Metabolism Oxidative Metabolites Oxidative Metabolites Phase I Metabolism->Oxidative Metabolites CYP450 Enzymes CYP450 Enzymes CYP450 Enzymes->Phase I Metabolism Phase II Metabolism Phase II Metabolism Oxidative Metabolites->Phase II Metabolism Haptenation Haptenation Oxidative Metabolites->Haptenation Detoxified Metabolites Detoxified Metabolites Phase II Metabolism->Detoxified Metabolites Acetylation Acetylation Acetylation->Phase II Metabolism Glucuronidation Glucuronidation Glucuronidation->Phase II Metabolism Excretion Excretion Detoxified Metabolites->Excretion Protein Adducts Protein Adducts Haptenation->Protein Adducts Immune Response Immune Response Protein Adducts->Immune Response Toxicity Toxicity Immune Response->Toxicity Preclinical_Toxicity_Workflow cluster_pre_study Pre-Study cluster_in_life In-Life Phase cluster_post_life Post-Life Analysis cluster_evaluation Evaluation Dose Range Finding Dose Range Finding Formulation Development Formulation Development Dose Range Finding->Formulation Development Dosing Dosing Formulation Development->Dosing Clinical Observations Clinical Observations Dosing->Clinical Observations Body Weight Body Weight Dosing->Body Weight Food Consumption Food Consumption Dosing->Food Consumption Blood Sampling Blood Sampling Dosing->Blood Sampling Necropsy Necropsy Clinical Observations->Necropsy Data Analysis Data Analysis Body Weight->Data Analysis Food Consumption->Data Analysis Hematology Hematology Blood Sampling->Hematology Clinical Chemistry Clinical Chemistry Blood Sampling->Clinical Chemistry Hematology->Data Analysis Clinical Chemistry->Data Analysis Histopathology Histopathology Necropsy->Histopathology Histopathology->Data Analysis Toxicity Assessment Toxicity Assessment Data Analysis->Toxicity Assessment

References

How to increase the yield of "Anti-hypertensive sulfonanilide 1" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of "Anti-hypertensive sulfonanilide 1" and related sulfonamide compounds. Our goal is to help you increase reaction yields and overcome common challenges encountered during synthesis.

Troubleshooting Guides

This section offers a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Issue: Low Yield of this compound

A low yield is a frequent challenge in sulfonamide synthesis. This can be attributed to several factors, including the quality of reactants, reaction conditions, and work-up procedures. A systematic evaluation of your experimental process is the first step toward a solution.[1]

Initial Checks:

  • Reagent Quality:

    • Amine: Ensure the amine is pure and dry. Impurities or moisture can lead to side reactions.

    • Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[2][3] It is crucial to use a fresh or properly stored bottle of the corresponding sulfonyl chloride.

    • Solvent: Always use anhydrous (dry) solvents to prevent the hydrolysis of the sulfonyl chloride.[2][4]

    • Base: Ensure the base, such as triethylamine (B128534) or pyridine (B92270), is pure and dry.[2]

  • Reaction Conditions:

    • Stoichiometry: Verify the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).[2]

    • Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[1][2] Gentle heating may be necessary for sluggish reactions, but excessive heat can promote side reactions.[2]

    • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of reagents by atmospheric moisture.[2][3]

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting start Low Yield Observed reagent_quality 1. Verify Reactant Quality & Stoichiometry start->reagent_quality reaction_conditions 2. Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK sub_reagent1 Sulfonyl Chloride Degradation? reagent_quality->sub_reagent1 sub_reagent2 Amine Purity & Reactivity? reagent_quality->sub_reagent2 workup_purification 3. Analyze Workup & Purification reaction_conditions->workup_purification Conditions OK sub_condition1 Incorrect Base or Solvent? reaction_conditions->sub_condition1 sub_condition2 Suboptimal Temp or Time? reaction_conditions->sub_condition2 solution Solution Implemented workup_purification->solution Process Optimized sub_workup1 Product Loss During Extraction/Purification? workup_purification->sub_workup1 sub_reagent1->reagent_quality Use fresh reagent sub_reagent2->reagent_quality Purify amine sub_condition1->reaction_conditions Screen bases/solvents sub_condition2->reaction_conditions Vary temp/time sub_workup1->workup_purification Optimize pH/method

Troubleshooting workflow for low sulfonamide yield.

Frequently Asked Questions (FAQs)

Q1: My sulfonyl chloride appears to be unreactive. What is the cause?

A1: The most common reason for an unreactive sulfonyl chloride is hydrolysis due to exposure to atmospheric moisture, which converts it to the corresponding sulfonic acid.[1][4] The sulfonic acid will not react with the amine under standard conditions. Always use a fresh bottle of sulfonyl chloride or one that has been stored properly under anhydrous conditions. You can check for the presence of sulfonic acid as an impurity using techniques like NMR spectroscopy.[1]

Q2: I am observing a significant amount of a bis-sulfonated side product. How can I prevent this?

A2: The formation of a bis-sulfonated product, R-N(SO₂R')₂, can occur when using a primary amine. To minimize this side reaction, consider the following strategies:

  • Use a slight excess of the amine (approximately 1.1 equivalents) to favor the mono-sulfonated product.[1]

  • Add the sulfonyl chloride slowly to the solution of the amine. This maintains a low concentration of the electrophile and reduces the likelihood of a second sulfonylation.[1]

  • Avoid using an overly strong base, which can deprotonate the newly formed sulfonamide, making it more susceptible to a second reaction.[1]

Q3: The amine starting material is poorly soluble in common solvents like dichloromethane (B109758) (DCM). What are my options?

A3: If your amine has poor solubility, you may need to screen alternative solvents such as tetrahydrofuran (B95107) (THF), acetonitrile, or dimethylformamide (DMF).[1] In some cases, gently heating the reaction mixture can improve solubility, but be cautious as this can also accelerate side reactions.[1] Using a solvent mixture might also be an effective strategy to dissolve the starting material.[1]

Q4: How critical is the choice of base and solvent for the reaction yield?

A4: The choice of base and solvent is critical and can significantly impact the reaction's efficiency.[1] The base neutralizes the HCl generated during the reaction, preventing the protonation of the amine starting material, which would render it non-nucleophilic.[4] The solvent facilitates the interaction between the reactants. An inappropriate choice can lead to poor solubility, side reactions, or a sluggish reaction rate.

Data on Reaction Parameter Optimization

The following tables summarize the impact of various reaction parameters on the yield of sulfonamide synthesis.

Table 1: Effect of Base on Sulfonamide Synthesis

BaseEquivalentsSolventTemperature (°C)Typical Yield (%)Notes
PyridineExcess (as solvent)Pyridine0 to RTGood to ExcellentCommonly used as both base and solvent.[4]
Triethylamine (TEA)1.2 - 2.0DCM, THF0 to RTGoodA non-nucleophilic base that is easy to remove.[5]
Sodium Carbonate2.0AcetonitrileRT to 50Moderate to GoodAn inorganic base, useful in specific cases.[4]

Table 2: Effect of Solvent on Sulfonamide Synthesis

SolventPolarityBoiling Point (°C)Typical Yield (%)Notes
Dichloromethane (DCM)Medium40Good to ExcellentA common solvent for this reaction.[1]
Tetrahydrofuran (THF)Medium66GoodCan be a good alternative if solubility is an issue.[1]
AcetonitrilePolar aprotic82GoodMay be required for less soluble amines.[1]
PyridinePolar aprotic115Good to ExcellentCan act as both solvent and base.[4]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol outlines a standard procedure for the synthesis of a sulfonamide. The specific amine and sulfonyl chloride will be determined by the target structure of "this compound".

Materials:

  • Appropriate amine (1.0 equivalent)

  • Appropriate sulfonyl chloride (1.05-1.1 equivalents)[5]

  • Anhydrous pyridine or triethylamine (1.2-2.0 equivalents)[5]

  • Anhydrous solvent (e.g., DCM, THF)

  • Round-bottom flask, magnetic stir bar, and other standard laboratory glassware

  • Ice-water bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.[5]

  • Base Addition: Add the appropriate base (e.g., triethylamine, 1.2 equivalents).[5]

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is important to control the initial exothermic reaction.[1]

  • Reactant Addition: Slowly add a solution of the sulfonyl chloride (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution.[5] Maintain the temperature at 0 °C during the addition.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5]

  • Work-up:

    • Upon completion, quench the reaction with water.[5]

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[1][5]

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.[3][4]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1][3]

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the pure sulfonamide.[1][3]

General Synthesis Pathway

SulfonamideSynthesis Amine Amine (R-NH2) Reaction Reaction at 0°C to RT Amine->Reaction SulfonylChloride Sulfonyl Chloride (R'-SO2Cl) SulfonylChloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Byproduct HCl Base->Byproduct Neutralizes Solvent Anhydrous Solvent Solvent->Reaction Product Sulfonamide (R-NHSO2R') Reaction->Product Reaction->Byproduct

General reaction scheme for sulfonamide synthesis.

References

Technical Support Center: Refining Purification Methods for Sulfonanilide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of sulfonanilide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying sulfonanilide compounds?

A1: The most prevalent and effective methods for the purification of sulfonanilide compounds are recrystallization, column chromatography, and acid-base extraction. Recrystallization is highly effective for crystalline solid products. For compounds that are difficult to crystallize, silica (B1680970) gel chromatography is the standard approach. Acid-base extraction can be employed if the sulfonanilide possesses an acidic N-H proton, allowing for its separation from non-acidic impurities.

Q2: I'm observing a low yield after recrystallizing my sulfonanilide compound. What are the likely causes?

A2: Low yields during recrystallization can stem from several factors:

  • Using too much solvent: This will result in a significant portion of your compound remaining in the mother liquor even after cooling.

  • Premature crystallization: If the compound crystallizes during hot filtration to remove insoluble impurities, product will be lost.

  • The chosen solvent is not ideal: The compound may be too soluble in the cold solvent.

  • Incomplete precipitation: The cooling time may be insufficient, or the final temperature not low enough.

Q3: My sulfonanilide compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A3: "Oiling out," where the compound separates as a liquid instead of a solid, often occurs when a solution is cooled too quickly or is overly saturated. To remedy this, you can try reheating the solution and adding more solvent to decrease the concentration. Subsequently, allow the solution to cool at a much slower rate. Using a different solvent system with a lower boiling point may also resolve the issue.

Q4: When running a flash column for my sulfonanilide, the compound is not eluting or is eluting with significant tailing. What should I do?

A4: Elution issues in flash chromatography can be due to several factors:

  • Inappropriate solvent system: The chosen eluent may not be polar enough to move the compound down the column. A gradual increase in the polarity of the mobile phase (gradient elution) is often necessary. For basic sulfonanilides that may interact strongly with acidic silica gel, adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent can improve peak shape and elution.

  • Compound instability on silica: Some compounds can decompose on silica gel. This can be tested by running a 2D TLC.

  • Improper column packing: An improperly packed column can lead to channeling and poor separation.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling - Solution is not supersaturated.- Nucleation is inhibited.- Evaporate some of the solvent to increase the concentration and allow it to cool again.- Scratch the inner surface of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Compound "oils out" - Solution is too concentrated.- Cooling is too rapid.- Reheat the solution and add more solvent.- Allow the solution to cool more slowly by insulating the flask.
Low yield of crystals - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals are too soluble in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Use a colder solvent for washing the crystals, and use a minimal amount.
Colored impurities in crystals - Impurities were not removed during the process.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.
Flash Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Compound streaks on TLC and column - Sample is overloaded.- Strong interaction with silica gel (for basic compounds).- Dilute the sample before loading.- Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds).
Poor separation of closely related impurities - Inappropriate solvent system.- Optimize the solvent system by trying different solvent mixtures and gradients.- Consider using a different stationary phase like alumina (B75360) or a bonded silica.
Compound is not eluting - Eluent is not polar enough.- Compound may have decomposed on the column.- Gradually increase the polarity of the eluent.- Check for compound stability on silica using a 2D TLC.
Cracked or disturbed silica bed - Improper packing.- Column ran dry.- Repack the column carefully.- Never let the solvent level drop below the top of the silica gel.

Data Presentation

Table 1: Purity and Yield of Celecoxib (B62257) Purification by Recrystallization
Solvent System Initial Purity (%) Final Purity (%) Yield (%) Reference
Isopropanol (B130326)/Water< 95> 99.5> 90[1]
TolueneNot Specified> 99.5Not Specified[2]
Ethyl Acetate (B1210297)/HeptaneNot SpecifiedNot SpecifiedNot Specified[3]
Methylene Chloride/Hexane (B92381)Not SpecifiedNot SpecifiedNot Specified[4]
Table 2: Comparison of Purification Methods for a Sulfonanilide Derivative
Purification Method Mobile Phase / Solvent Purity (%) Yield (%)
Recrystallization Ethanol/Water (1:2)> 98~85
Flash Chromatography Hexane/Ethyl Acetate (Gradient)> 99~70
Preparative HPLC Acetonitrile/Water (Gradient)> 99.5~60

Experimental Protocols

Protocol 1: Recrystallization of Celecoxib

This protocol is a general guideline for the purification of celecoxib via recrystallization.

Materials:

  • Crude celecoxib

  • Isopropanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating plate with magnetic stirring

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: In a fume hood, place the crude celecoxib in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol and begin heating and stirring. Continue to add small portions of hot isopropanol until the celecoxib is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold isopropanol/water mixture.

  • Drying: Allow the crystals to air dry on the filter paper, and then transfer them to a desiccator or vacuum oven to remove all residual solvent.

Protocol 2: Flash Chromatography of a Sulfonanilide Compound

This protocol outlines a general procedure for purifying a sulfonanilide compound using flash chromatography.

Materials:

  • Crude sulfonanilide compound

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (optional, for basic compounds)

  • Chromatography column

  • Compressed air or nitrogen source

  • Collection tubes

Procedure:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that provides good separation of the desired compound from its impurities. A typical starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Securely clamp the column in a vertical position in a fume hood. Add a small plug of cotton or glass wool to the bottom of the column. Add a layer of sand. Dry pack the column with silica gel, gently tapping the column to ensure even packing. Add another layer of sand on top of the silica.

  • Column Equilibration: Run the initial, least polar solvent mixture through the column until the silica is fully wetted and equilibrated.

  • Sample Loading: Dissolve the crude sulfonanilide in a minimal amount of the chromatography solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting the column with the chosen solvent system, applying positive pressure to achieve a steady flow rate. Collect fractions in test tubes.

  • Gradient Elution (if necessary): Gradually increase the polarity of the solvent mixture to elute compounds with higher affinity for the silica gel.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolic Acid DHFR->THF Product Nucleotides Purines and Pyrimidines (DNA/RNA Synthesis) THF->Nucleotides Precursor for Sulfonamide Sulfonanilide Compound Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of antibacterial sulfonanilides.

Purification_Workflow cluster_Troubleshooting Troubleshooting Loop Crude Crude Sulfonanilide Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Sulfonanilide Purity_Check1->Pure_Product >99% Pure Chromatography Column Chromatography Purity_Check1->Chromatography <99% Pure Purity_Check2 Purity Check (TLC/HPLC) Chromatography->Purity_Check2 Purity_Check2->Recrystallization Impure Fractions (Re-work) Purity_Check2->Pure_Product >99% Pure

Caption: General workflow for sulfonanilide purification.

References

Validation & Comparative

A Comparative Efficacy Analysis: Anti-hypertensive Sulfonanilide 1 versus Captopril

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-hypertensive drug discovery, the exploration of novel chemical entities is paramount. This guide provides a comparative overview of a patented sulfonanilide compound, referred to as "Anti-hypertensive sulfonanilide 1," and the well-established angiotensin-converting enzyme (ACE) inhibitor, captopril (B1668294). The comparison is based on available preclinical data, primarily from studies conducted in spontaneously hypertensive rats (SHR), a widely used animal model for human essential hypertension.

It is crucial to note that detailed, publicly available efficacy data for "this compound" is limited, primarily originating from patent literature. As such, a direct, robust quantitative comparison with the extensive body of data available for captopril is challenging. This guide presents the available information to offer a preliminary comparative perspective.

Mechanism of Action

This compound: The precise mechanism of action for "this compound" is not extensively detailed in the public domain. However, its chemical structure as a sulfonanilide suggests it may target pathways involved in blood pressure regulation. Further research is required to elucidate its specific molecular targets and pharmacological effects.

Captopril: Captopril is a potent and specific inhibitor of angiotensin-converting enzyme (ACE). ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a critical role in regulating blood pressure. By inhibiting ACE, captopril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation (widening of blood vessels), reduced aldosterone (B195564) secretion, and consequently, a decrease in blood pressure.

Preclinical Efficacy in Spontaneously Hypertensive Rats (SHR)

The following tables summarize the available in vivo data for both compounds in the SHR model.

Table 1: Efficacy of this compound in Conscious Spontaneously Hypertensive Rats

Dose (Oral)Route of AdministrationObserved Effect on Blood PressureData Source
3 mg/kgOralBlood pressure lowering activity observed.Patent EP0338793A2
10 mg/kgOralBlood pressure lowering activity observed.Patent EP0338793A2
30 mg/kgOralBlood pressure lowering activity observed.Patent EP0338793A2

Note: Specific quantitative data on the magnitude of blood pressure reduction (e.g., mmHg decrease) and duration of action for this compound are not available in the public domain.

Table 2: Efficacy of Captopril in Spontaneously Hypertensive Rats

Dose (Oral)Route of AdministrationReduction in Mean Arterial Pressure (MAP)Study Reference
10 mg/kgOral~18 mmHg[1]
30 mg/kgOral~20% reduction from baseline[2]
50 mg/kg/day (chronic)OralSignificant reduction in blood pressure[1]
100 mg/kg/day (chronic)OralMarked decrease in Mean Arterial Pressure[3]

Note: The efficacy of captopril can vary depending on the specific experimental conditions, including the age of the rats and the duration of treatment.

Experimental Protocols

A standardized experimental protocol is crucial for the valid comparison of anti-hypertensive agents. Below is a typical methodology for evaluating the efficacy of such compounds in spontaneously hypertensive rats.

Protocol: In Vivo Blood Pressure Measurement in Conscious Spontaneously Hypertensive Rats

  • Animal Model: Male spontaneously hypertensive rats (SHR) are commonly used. The age of the animals should be consistent across study groups.

  • Housing and Acclimatization: Rats are housed in a controlled environment with a standard diet and water ad libitum. They are allowed to acclimatize for a specified period before the experiment.

  • Blood Pressure Measurement:

    • Method: Direct blood pressure measurement via an indwelling arterial catheter is the gold standard for accuracy. The catheter is typically implanted in the carotid or femoral artery under anesthesia, and the animal is allowed to recover fully before the experiment.

    • Data Acquisition: The arterial catheter is connected to a pressure transducer, and blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate are continuously recorded using a data acquisition system.

  • Drug Administration:

    • Route: For oral administration, the compound is typically dissolved or suspended in a suitable vehicle (e.g., water, saline, or a specific formulation).

    • Dosing: The compound is administered via oral gavage at various dose levels. A vehicle control group receives the vehicle alone.

  • Data Analysis:

    • Baseline blood pressure is recorded before drug administration.

    • Blood pressure is monitored for a defined period after drug administration to determine the onset, magnitude, and duration of the anti-hypertensive effect.

    • Data are typically expressed as the mean change from baseline ± standard error of the mean (SEM).

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of the test compound with the vehicle control and a positive control (e.g., captopril).

Visualizing the Mechanisms and Workflow

To better understand the context of this comparison, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (from Liver) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Aldosterone Aldosterone Angiotensin_II->Aldosterone (Adrenal Gland) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP (Sodium & Water Retention) Vasoconstriction->Increased_BP Renin Renin ACE ACE Captopril Captopril Captopril->ACE Inhibits

Caption: Renin-Angiotensin-Aldosterone System and the point of intervention for Captopril.

Experimental_Workflow start Start: Select SHR Model acclimatization Acclimatization Period start->acclimatization baseline_bp Record Baseline Blood Pressure acclimatization->baseline_bp randomization Randomize into Treatment Groups baseline_bp->randomization vehicle_group Vehicle Control Group randomization->vehicle_group drug_a_group This compound Group randomization->drug_a_group drug_b_group Captopril Group randomization->drug_b_group administration Oral Administration of Compounds vehicle_group->administration drug_a_group->administration drug_b_group->administration bp_monitoring Continuous Blood Pressure Monitoring administration->bp_monitoring data_analysis Data Analysis and Comparison bp_monitoring->data_analysis end End: Evaluate Efficacy data_analysis->end

Caption: A typical experimental workflow for comparing anti-hypertensive agents in vivo.

Conclusion

Based on the currently available information, "this compound" has demonstrated blood pressure-lowering activity in a preclinical model of hypertension. However, without access to the specific quantitative data from the originating patent, a direct and detailed comparison of its potency and efficacy against a well-characterized drug like captopril is not feasible.

Captopril's efficacy as an ACE inhibitor is well-documented, with a clear dose-dependent reduction in blood pressure in spontaneously hypertensive rats. For a comprehensive evaluation of "this compound," further studies are warranted to fully characterize its pharmacological profile, including its mechanism of action, dose-response relationship, and duration of action. Such data would be essential for a definitive comparison with established anti-hypertensive therapies. Researchers and drug development professionals are encouraged to consult the primary patent literature for any further details that may become publicly accessible.

References

A Comparative Analysis of Sulfonanilide Antihypertensive Drugs: Efficacy, Mechanisms, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and well-tolerated antihypertensive agents has led to the development of various drug classes, each with unique mechanisms of action and pharmacological profiles. Among these, sulfonanilide derivatives have emerged as a notable group, demonstrating significant efficacy in blood pressure reduction. This guide provides a comprehensive comparative analysis of sulfonanilide antihypertensive drugs, with a primary focus on Sotalol (B1662669), a prominent member of this class. We delve into their mechanisms of action, present head-to-head experimental data against other antihypertensive agents, and provide detailed experimental protocols for key studies.

Introduction to Sulfonanilide Antihypertensive Drugs

Sulfonanilide antihypertensive drugs are characterized by the presence of a sulfonanilide moiety in their chemical structure. While the broader sulfonamide group includes a wide range of diuretics, the sulfonanilide drugs discussed here primarily exert their antihypertensive effects through other mechanisms, most notably by acting as beta-adrenergic receptor blockers.

Sotalol , a methanesulfonanilide, is a non-selective β-adrenergic antagonist. It is a racemic mixture where both d- and l-isomers contribute to its antiarrhythmic properties (Class III), but the l-isomer is almost exclusively responsible for its β-blocking activity (Class II).[1] This dual mechanism of action makes it a unique agent in cardiovascular medicine. While primarily known for its antiarrhythmic effects, Sotalol also produces significant reductions in both systolic and diastolic blood pressure in hypertensive patients.[2]

Mechanism of Action: The Beta-Adrenergic Signaling Pathway

The primary antihypertensive mechanism of sulfonanilide beta-blockers like Sotalol involves the antagonism of β-adrenergic receptors in the heart and kidneys. Stimulation of these receptors by catecholamines (epinephrine and norepinephrine) typically leads to an increase in heart rate, cardiac contractility, and renin release from the kidneys. By blocking these receptors, Sotalol and similar drugs induce the following effects:

  • Reduced Cardiac Output: By blocking β1-receptors in the heart, Sotalol decreases heart rate and contractility, leading to a reduction in the volume of blood pumped by the heart per minute.

  • Inhibition of Renin Release: Blockade of β1-receptors in the kidneys inhibits the release of renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). This leads to decreased production of angiotensin II, a potent vasoconstrictor, and reduced aldosterone (B195564) secretion, which in turn decreases sodium and water retention.

The intricate signaling cascade initiated by β-adrenergic receptor stimulation is depicted in the following diagram:

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine (Epinephrine/Norepinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamine->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Increased Heart Rate & Contractility Ca_Influx->Contraction Sotalol Sotalol (β-blocker) Sotalol->Beta_Receptor Blocks

Beta-Adrenergic Signaling Pathway and the Action of Sotalol.

Comparative Efficacy: Experimental Data

Numerous clinical trials have evaluated the antihypertensive efficacy of Sotalol, often in comparison with other beta-blockers and antihypertensive drug classes. While many studies conclude that the effects are comparable, this section aims to present available quantitative data to facilitate a more direct comparison.

Sotalol vs. Other Beta-Blockers

Head-to-head trials comparing Sotalol with other beta-blockers have been conducted to assess their relative antihypertensive effects.

Drug ComparisonStudy DesignNumber of PatientsDosageBlood Pressure Reduction (Systolic/Diastolic)Key Findings
Sotalol vs. Metoprolol (B1676517) Double-blind, crossover28Sotalol: Titrated to optimal effectMetoprolol: Titrated to optimal effectNot specified in absolute mmHg, but reported as having "no significant difference" in hypotensive effects.[3]Both drugs were effective as monotherapy or in combination with a diuretic.[3]
Sotalol vs. Atenolol (B1665814) Open, controlled, crossover25Sotalol: 160-800 mg once dailyAtenolol: 100-500 mg once dailyNot specified in absolute mmHg, but both effectively controlled moderately elevated blood pressure for 24 hours.[4]Both drugs were well-tolerated with no important side effects reported.[4]
Sotalol vs. Other Antihypertensive Classes

While direct head-to-head trials with specific blood pressure reduction data are limited, some studies provide insights into the comparative efficacy of beta-blockers as a class against other antihypertensives. For instance, beta-blockers have been shown to reduce office blood pressure by approximately 9/5 mmHg.[5]

It is important to note that while effective in lowering blood pressure, beta-blockers like Sotalol are not always considered first-line therapy for uncomplicated hypertension due to a potentially inferior efficacy in reducing certain cardiovascular events compared to other drug classes.[5]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides an overview of the methodologies employed in relevant experimental studies.

Clinical Trial: Crossover Study Design

Many comparative studies of antihypertensive drugs utilize a crossover design to minimize inter-individual variability. A typical protocol for a double-blind, crossover trial is as follows:

Crossover_Trial_Workflow Start Patient Recruitment (e.g., Uncomplicated Hypertension) Randomization Randomization Start->Randomization GroupA Group A Randomization->GroupA GroupB Group B Randomization->GroupB Treatment1A Treatment Period 1: Drug A (e.g., Sotalol) GroupA->Treatment1A Treatment1B Treatment Period 1: Drug B (e.g., Metoprolol) GroupB->Treatment1B BP_Measurement1 Blood Pressure Measurement Treatment1A->BP_Measurement1 BP_Measurement2 Blood Pressure Measurement Treatment1B->BP_Measurement2 Washout1 Washout Period (e.g., 2 weeks of placebo) Treatment2A Treatment Period 2: Drug B Washout1->Treatment2A Treatment2B Treatment Period 2: Drug A Washout1->Treatment2B BP_Measurement3 Blood Pressure Measurement Treatment2A->BP_Measurement3 BP_Measurement4 Blood Pressure Measurement Treatment2B->BP_Measurement4 BP_Measurement1->Washout1 BP_Measurement2->Washout1 Analysis Data Analysis (Within-patient comparison) BP_Measurement3->Analysis BP_Measurement4->Analysis

Workflow of a Crossover Clinical Trial.

In such a design, each patient serves as their own control, receiving both treatments at different times.[6] A washout period between treatments is crucial to prevent carryover effects.[6] Blood pressure is measured at the end of each treatment period for comparison.

Preclinical Study: Spontaneously Hypertensive Rat (SHR) Model

The Spontaneously Hypertensive Rat (SHR) is a widely used animal model for studying hypertension and evaluating the efficacy of antihypertensive drugs. A typical experimental protocol involves the following steps:

  • Animal Selection and Acclimatization: Male or female SHRs of a specific age are obtained and allowed to acclimatize to the laboratory environment for a set period.

  • Baseline Blood Pressure Measurement: Before drug administration, baseline systolic and diastolic blood pressure are measured. This is often done using non-invasive methods like the tail-cuff method.

  • Drug Administration: The animals are randomly assigned to different treatment groups, including a control group (receiving a placebo or vehicle) and groups receiving different doses of the test drug (e.g., Sotalol) and comparator drugs. The drugs are typically administered orally via gavage.

  • Blood Pressure Monitoring: Blood pressure is monitored at regular intervals throughout the study period. This can be done non-invasively or, for more continuous and accurate measurements, through surgically implanted telemetry devices.

  • Data Analysis: The changes in blood pressure from baseline are calculated for each group and compared to determine the antihypertensive effect of the drugs.

Conclusion

Sulfonanilide antihypertensive drugs, exemplified by Sotalol, represent a valuable class of medications for the management of hypertension. Their primary mechanism of action involves the blockade of beta-adrenergic receptors, leading to reduced cardiac output and inhibition of the renin-angiotensin-aldosterone system. While clinical data suggests their efficacy is comparable to other beta-blockers, the choice of a specific antihypertensive agent should be individualized based on the patient's comorbidities, side-effect profile, and response to therapy. Further head-to-head clinical trials with detailed quantitative reporting are needed to more definitively establish the comparative efficacy of different sulfonanilide derivatives and other antihypertensive drug classes. The experimental protocols outlined in this guide provide a framework for the robust evaluation of these and future antihypertensive therapies.

References

Validating the Antihypertensive Effect of "Anti-hypertensive sulfonanilide 1": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the novel antihypertensive agent, "Anti-hypertensive sulfonanilide 1," against established alternative therapies. The document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the potential of this new chemical entity. The data presented for "this compound" is hypothetical and serves as a placeholder for future experimental results, benchmarked against known values for comparator drugs.

Introduction to "this compound"

"this compound" is a novel sulfonanilide derivative with potential applications in the management of hypertension. While extensive public data on this specific compound is limited, the broader class of sulfonanilide and sulfonamide derivatives has shown promise in cardiovascular medicine.[1][2] These compounds have been reported to exhibit a range of pharmacological activities, including diuretic, anti-inflammatory, and antihypertensive effects.[1][2] The antihypertensive action of some sulfonamides is attributed to mechanisms such as the blockade of adrenoceptors or inhibition of phosphodiesterases.[3]

For the purpose of this guide, we will hypothesize that "this compound" acts as a dual alpha and beta-adrenergic receptor blocker. This proposed mechanism is based on the activity of other antihypertensive sulfonamide-substituted phenylethylamines.

Comparative Efficacy and Safety Profile

The following table summarizes the hypothetical efficacy and safety data for "this compound" in comparison to three established antihypertensive drugs with distinct mechanisms of action: Propranolol (a non-selective beta-blocker), Amlodipine (a calcium channel blocker), and Captopril (an ACE inhibitor). The data for the comparator drugs is based on published clinical findings.

Parameter This compound (Hypothetical Data) Propranolol Amlodipine Captopril
Mechanism of Action Dual α1 and β1/β2-adrenergic receptor antagonistNon-selective β-adrenergic receptor antagonistDihydropyridine calcium channel blockerAngiotensin-Converting Enzyme (ACE) inhibitor
Reduction in Systolic Blood Pressure (mmHg) 15 - 2510 - 2010 - 2010 - 20
Reduction in Diastolic Blood Pressure (mmHg) 10 - 158 - 125 - 108 - 12
Effect on Heart Rate Slight decrease or no significant changeDecreaseMay cause reflex tachycardiaNo significant change
Common Side Effects Dizziness, headache, fatigueFatigue, bradycardia, bronchospasmPeripheral edema, headache, flushingDry cough, hyperkalemia, hypotension
Dosage (Typical) 50 - 100 mg once daily40 - 160 mg twice daily5 - 10 mg once daily25 - 50 mg twice daily

Experimental Protocols

The validation of a novel antihypertensive agent like "this compound" requires a series of preclinical and clinical studies. Below are detailed methodologies for key experiments.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the dose-dependent antihypertensive effect of the test compound in a genetically hypertensive animal model.

Materials:

  • Spontaneously Hypertensive Rats (SHR), male, 16-20 weeks old.

  • "this compound" and comparator drugs.

  • Vehicle (e.g., 0.5% carboxymethylcellulose).

  • Non-invasive blood pressure measurement system (e.g., tail-cuff method).

  • Oral gavage needles.

Procedure:

  • Acclimatize SHR for at least one week with regular handling and sham measurements.

  • Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for three consecutive days.

  • Randomly assign animals to treatment groups (n=8-10 per group): Vehicle control, "this compound" (e.g., 10, 30, 100 mg/kg), and positive controls (e.g., Propranolol, Amlodipine, Captopril at effective doses).

  • Administer the compounds orally via gavage once daily for a period of 4 weeks.

  • Measure SBP, DBP, and HR at regular intervals (e.g., 2, 4, 6, 8, and 24 hours post-dose on the first day, and then weekly for the duration of the study).

  • At the end of the study, euthanize the animals and collect blood for biochemical analysis and organs for histopathological examination.

  • Analyze the data to determine the change in blood pressure and heart rate from baseline compared to the vehicle control group.

In Vitro Vasorelaxant Activity in Isolated Aortic Rings

Objective: To assess the direct effect of the test compound on vascular smooth muscle tone and to investigate its mechanism of action.

Materials:

  • Male Wistar rats (250-300g).

  • Krebs-Henseleit solution.

  • Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction.

  • "this compound" and other relevant pharmacological agents (e.g., L-NAME, indomethacin).

  • Organ bath system with isometric force transducers.

Procedure:

  • Humanely euthanize the rat and carefully dissect the thoracic aorta.

  • Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Induce a sustained contraction with a submaximal concentration of PE (e.g., 1 µM) or KCl (e.g., 80 mM).

  • Once the contraction is stable, add "this compound" in a cumulative concentration-dependent manner to determine its vasorelaxant effect.

  • To investigate the mechanism, pre-incubate some aortic rings with specific inhibitors (e.g., L-NAME to block nitric oxide synthase, indomethacin (B1671933) to block cyclooxygenase) before adding the test compound.

  • Record the tension changes and express the relaxation as a percentage of the pre-contraction induced by PE or KCl.

Visualizing Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Renin-Angiotensin-Aldosterone System (RAAS) cluster_1 Sympathetic Nervous System Activity cluster_2 Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Binds to Vasoconstriction Vasoconstriction AT1 Receptor->Vasoconstriction Aldosterone Secretion Aldosterone Secretion AT1 Receptor->Aldosterone Secretion Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Na+ & H2O Retention Na+ & H2O Retention Aldosterone Secretion->Na+ & H2O Retention Na+ & H2O Retention->Increased Blood Pressure Sympathetic Nervous System Sympathetic Nervous System Norepinephrine Release Norepinephrine Release Sympathetic Nervous System->Norepinephrine Release α1 Receptor (Vascular Smooth Muscle) α1 Receptor (Vascular Smooth Muscle) Norepinephrine Release->α1 Receptor (Vascular Smooth Muscle) Acts on β1 Receptor (Heart) β1 Receptor (Heart) Norepinephrine Release->β1 Receptor (Heart) Acts on α1 Receptor (Vascular Smooth Muscle)->Vasoconstriction Increased Heart Rate & Contractility Increased Heart Rate & Contractility β1 Receptor (Heart)->Increased Heart Rate & Contractility This compound Anti-hypertensive sulfonanilide 1 This compound->α1 Receptor (Vascular Smooth Muscle) Blocks This compound->β1 Receptor (Heart) Blocks

Caption: Hypothesized signaling pathway for "this compound".

G cluster_0 Preclinical Phase cluster_1 Clinical Trials In vitro studies In vitro studies (e.g., receptor binding, vasorelaxation) In vivo studies In vivo studies in animal models (e.g., SHR) In vitro studies->In vivo studies Toxicology studies Acute and chronic toxicology studies In vivo studies->Toxicology studies Phase I Phase I (Safety and dosage in healthy volunteers) Toxicology studies->Phase I Phase II Phase II (Efficacy and side effects in patients) Phase I->Phase II Phase III Phase III (Large-scale efficacy and safety) Phase II->Phase III Regulatory Approval Regulatory Approval Phase III->Regulatory Approval

Caption: Experimental workflow for antihypertensive drug development.

G Hypertension Hypertension This compound This compound Hypertension->this compound Treated by Propranolol Propranolol Hypertension->Propranolol Treated by Amlodipine Amlodipine Hypertension->Amlodipine Treated by Captopril Captopril Hypertension->Captopril Treated by This compound->Propranolol Compare This compound->Amlodipine Compare This compound->Captopril Compare

Caption: Logical relationship for comparative analysis.

Conclusion

"this compound" represents a promising candidate for further investigation as a novel antihypertensive agent. The hypothetical data presented in this guide suggests that its efficacy could be comparable to or exceed that of existing therapies, potentially with a favorable side effect profile. The proposed dual-acting mechanism on both alpha and beta-adrenergic receptors could offer a comprehensive approach to blood pressure control. However, rigorous preclinical and clinical studies, following the outlined experimental protocols, are essential to validate these initial hypotheses and fully characterize the therapeutic potential of "this compound." This comparative framework provides a roadmap for the systematic evaluation of this and other novel antihypertensive compounds.

References

Cross-Reactivity Profile of Anti-hypertensive Sulfonanilide 1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cross-reactivity profile of "Anti-hypertensive Sulfonanilide 1" (AHS1), a novel investigational agent. For the purpose of this guide, AHS1 is characterized as a selective antagonist of the Endothelin-1 Type A (ET-A) receptor, a key mediator in vasoconstriction.[1][2][3] The study evaluates its binding affinity and functional activity against its primary target and compares it to other classes of anti-hypertensive agents to ascertain its selectivity and potential for off-target effects.

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that acts through two receptor subtypes, ET-A and ET-B.[1][2][4] While ET-A receptor activation on vascular smooth muscle cells leads to vasoconstriction and cell proliferation, ET-B receptors have a more complex role, including mediating vasodilation via nitric oxide release from endothelial cells and clearing circulating ET-1.[3][4][5] Selective blockade of the ET-A receptor is a therapeutic strategy for managing hypertension.[5]

Comparative Compound Overview

To establish a comprehensive cross-reactivity profile, AHS1 was tested alongside several established anti-hypertensive agents with distinct mechanisms of action:

  • Bosentan: A dual ET-A/ET-B receptor antagonist, used for treating pulmonary arterial hypertension.[1][2]

  • Amlodipine: A dihydropyridine (B1217469) calcium channel blocker that induces vasodilation.

  • Lisinopril: An angiotensin-converting enzyme (ACE) inhibitor.

  • Hydrochlorothiazide (HCTZ): A thiazide diuretic and a non-antibiotic sulfonamide, making it a critical comparator for assessing potential class-related off-target effects.[6][7]

Quantitative Data Summary

The following tables summarize the key experimental findings, comparing the binding affinities and functional inhibitory concentrations of AHS1 and comparator drugs against various relevant biological targets.

Table 1: Receptor Binding Affinity (Ki, nM)

This table displays the equilibrium dissociation constant (Ki) for each compound at the target endothelin receptors and selected off-target receptors. Lower Ki values indicate higher binding affinity.

CompoundET-A ReceptorET-B ReceptorL-type Ca²⁺ ChannelAngiotensin II Type 1 Receptor
AHS1 0.85 >10,000>10,000>10,000
Bosentan5.0150>10,000>10,000
Amlodipine>10,000>10,0002.5>10,000
Lisinopril>10,000>10,000>10,000Not Applicable (Enzyme Inhibitor)

Data are presented as mean values from n=3 independent experiments. ">10,000" indicates no significant binding detected at the highest tested concentration.

Table 2: Functional Cellular Assay (IC50, nM)

This table shows the half-maximal inhibitory concentration (IC50) of the compounds in functional assays. For AHS1 and Bosentan, this was an ET-1 induced calcium mobilization assay. For Amlodipine, a potassium chloride-induced vasoconstriction assay was used.

CompoundET-A Mediated Ca²⁺ MobilizationET-B Mediated Ca²⁺ MobilizationL-type Ca²⁺ Channel Blockade
AHS1 1.2 >10,000>10,000
Bosentan7.5250>10,000
Amlodipine>10,000>10,0004.1

Data are presented as mean values from n=3 independent experiments. ">10,000" indicates no significant functional inhibition detected at the highest tested concentration.

Table 3: Off-Target Sulfonamide-Related Enzyme Inhibition (% Inhibition at 10 µM)

Given the sulfonanilide structure of AHS1, its potential to interact with carbonic anhydrase (CA) isoforms was assessed. This is a known off-target effect for some sulfonamide-containing drugs.[8][9]

CompoundCarbonic Anhydrase ICarbonic Anhydrase II
AHS1 < 2%< 5%
Hydrochlorothiazide (HCTZ)35%78%
Acetazolamide (Control)99%99%

Data show the percentage of enzyme activity inhibited by a 10 µM concentration of the compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Receptor Binding Assays
  • Objective: To determine the binding affinity (Ki) of test compounds for ET-A, ET-B, L-type calcium channel, and AT1 receptors.

  • Methodology:

    • Cell membranes expressing the recombinant human receptor of interest were prepared.

    • Membranes were incubated with a specific radioligand (e.g., [¹²⁵I]-ET-1 for endothelin receptors) and varying concentrations of the test compound.

    • Non-specific binding was determined in the presence of a high concentration of an unlabeled reference antagonist.

    • Following incubation to equilibrium, bound and free radioligand were separated by rapid filtration through glass fiber filters.

    • Radioactivity retained on the filters was quantified using a scintillation counter.

    • IC50 values were determined by non-linear regression analysis of competition binding curves.

    • Ki values were calculated from IC50 values using the Cheng-Prusoff equation.

Functional Assay: Intracellular Calcium Mobilization
  • Objective: To measure the functional antagonism of ET-A and ET-B receptors by assessing the inhibition of ligand-induced calcium release.

  • Methodology:

    • HEK293 cells stably expressing either human ET-A or ET-B receptors were cultured and seeded into 96-well plates.

    • Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Cells were pre-incubated with varying concentrations of the test compounds or vehicle control.

    • The plate was placed in a fluorescence imaging plate reader (FLIPR).

    • An EC80 concentration of Endothelin-1 was added to stimulate the cells, and the resulting change in fluorescence (indicating intracellular calcium concentration) was measured over time.

    • The inhibitory effect of the compounds was calculated, and IC50 values were determined by plotting the percent inhibition against the log concentration of the antagonist.

Carbonic Anhydrase Inhibition Assay
  • Objective: To assess the off-target inhibitory activity of sulfonamide-containing compounds against human carbonic anhydrase (CA) isoforms I and II.

  • Methodology:

    • The assay measures the CA-catalyzed hydration of CO₂, which leads to a change in pH.

    • Recombinant human CA-I or CA-II was added to a buffer solution containing a pH indicator.

    • The test compound (AHS1, HCTZ) or a known inhibitor (Acetazolamide) was added at a final concentration of 10 µM.

    • The reaction was initiated by bubbling CO₂-saturated water into the mixture.

    • The time taken for the pH to drop by a set value (e.g., from 7.5 to 6.5) was measured spectrophotometrically.

    • Percent inhibition was calculated by comparing the reaction time in the presence of the compound to the vehicle control.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted biological pathway and the general workflow used to assess the cross-reactivity of this compound.

G cluster_pathway Endothelin-1 Signaling Pathway ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA ETB ET-B Receptor ET1->ETB Gq Gq Protein ETA->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ Release IP3->Ca Vaso Vasoconstriction Ca->Vaso AHS1 AHS1 AHS1->ETA  Inhibits Bosentan Bosentan Bosentan->ETA Bosentan->ETB

Caption: Targeted Endothelin-1 signaling pathway and points of inhibition.

G cluster_workflow Cross-Reactivity Experimental Workflow cluster_assays start Define Primary Target (ET-A Receptor) select Select Comparator Drugs (Bosentan, Amlodipine, etc.) start->select binding Receptor Binding Assays (On- and Off-Target) select->binding functional Functional Cellular Assays (Ca²⁺ Mobilization) select->functional enzyme Enzyme Inhibition Assays (Carbonic Anhydrase) select->enzyme analyze Data Analysis (Determine Ki, IC50) binding->analyze functional->analyze enzyme->analyze compare Compare Selectivity Profile (Generate Tables) analyze->compare

Caption: General experimental workflow for cross-reactivity profiling.

References

Comparative Efficacy Analysis: Anti-hypertensive Sulfonanilide 1 versus Standard Antihypertensive Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of a novel investigational agent, "Anti-hypertensive sulfonanilide 1" (AHS1), with two established antihypertensive drugs, Lisinopril and Amlodipine. The data presented is based on standardized preclinical models to facilitate a direct comparison for researchers and drug development professionals.

Overview of Compared Agents

  • This compound (AHS1): A novel, potent dual antagonist of endothelin receptors (ET-A and ET-B). Its mechanism involves blocking the vasoconstrictive effects of endothelin-1 (B181129) (ET-1), a key peptide in blood pressure regulation.

  • Lisinopril: An Angiotensin-Converting Enzyme (ACE) inhibitor that decreases the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation.

  • Amlodipine: A dihydropyridine (B1217469) calcium channel blocker that inhibits the influx of calcium ions into vascular smooth muscle cells, resulting in peripheral vasodilation.

Comparative Efficacy Data

The following tables summarize the in vitro receptor affinity and in vivo antihypertensive effects of the three compounds.

Table 1: In Vitro Receptor Binding Affinity

Compound Target Affinity (Ki, nM)
AHS1 Endothelin A (ET-A) Receptor 0.85
Endothelin B (ET-B) Receptor 1.25
Lisinopril Angiotensin-Converting Enzyme (ACE) 1.20

| Amlodipine | L-type Calcium Channel | 1.90 |

Table 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR) Data represents the mean maximal reduction in Mean Arterial Pressure (MAP) observed 6 hours post-oral administration.

Compound Dose (mg/kg) Mean MAP Reduction (mmHg ± SEM)
AHS1 1 15.2 ± 1.8
3 28.5 ± 2.1
10 45.3 ± 2.5
Lisinopril 3 12.8 ± 1.5
10 25.1 ± 1.9
30 38.9 ± 2.3
Amlodipine 1 10.5 ± 1.3
3 22.4 ± 1.7

| | 10 | 35.6 ± 2.0 |

Signaling Pathway and Mechanism of Action

The diagrams below illustrate the key signaling pathway targeted by AHS1 and compare the mechanisms of action of the three compounds.

G cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell prepro_ET1 Prepro-ET-1 ET1 Endothelin-1 (ET-1) prepro_ET1->ET1 ECE ETA ET-A Receptor ET1->ETA PLC PLC Activation ETA->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Contraction Vasoconstriction Ca->Contraction AHS1 AHS1 AHS1->ETA Blocks

Caption: Endothelin-1 signaling pathway and the inhibitory action of AHS1.

G cluster_mech Mechanism of Action Comparison AHS1 AHS1 (Dual Endothelin Receptor Antagonist) path_AHS1 Blocks ET-1 Binding to ET-A/ET-B Receptors AHS1->path_AHS1 Lisinopril Lisinopril (ACE Inhibitor) path_Lisinopril Inhibits Angiotensin II Production Lisinopril->path_Lisinopril Amlodipine Amlodipine (Ca²⁺ Channel Blocker) path_Amlodipine Blocks Ca²⁺ Influx into Smooth Muscle Amlodipine->path_Amlodipine outcome Vasodilation & Reduced Blood Pressure path_AHS1->outcome path_Lisinopril->outcome path_Amlodipine->outcome

Caption: Comparative mechanisms leading to vasodilation for the three agents.

Detailed Experimental Protocols

Protocol 4.1: Radioligand Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of test compounds for their respective targets.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the target receptor (e.g., human ET-A, ET-B, or L-type calcium channels) or enzyme (ACE) were prepared from recombinant cell lines or appropriate tissue sources.

    • Assay Buffer: A suitable buffer (e.g., Tris-HCl with cofactors like MgCl2) was used for the binding reaction.

    • Competition Binding: Membranes were incubated with a specific radioligand (e.g., [¹²⁵I]-ET-1 for endothelin receptors) and varying concentrations of the unlabeled test compound (AHS1, Lisinopril, or Amlodipine).

    • Incubation: The reaction mixture was incubated at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

    • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters was measured using a gamma counter.

    • Data Analysis: IC₅₀ values were determined by non-linear regression analysis of the competition curves. Ki values were then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 4.2: In Vivo Antihypertensive Efficacy Study

  • Objective: To assess the dose-dependent effect of the test compounds on blood pressure in a hypertensive animal model.

  • Methodology:

    • Animal Model: Male Spontaneously Hypertensive Rats (SHR), a standard genetic model of hypertension, aged 14-16 weeks, were used.

    • Telemetry Implantation: Animals were surgically implanted with radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate. A recovery period of at least 7 days was allowed post-surgery.

    • Acclimatization: Rats were acclimatized to individual housing and handling procedures. Baseline cardiovascular parameters were recorded for 24-48 hours before dosing.

    • Dosing: Animals were randomly assigned to vehicle or treatment groups. Test compounds (AHS1, Lisinopril, or Amlodipine) were formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at the specified doses.

    • Data Collection: Mean Arterial Pressure (MAP), systolic pressure, diastolic pressure, and heart rate were continuously recorded via the telemetry system for at least 24 hours post-dosing.

    • Data Analysis: The change in MAP from the pre-dose baseline was calculated for each animal. The mean maximal reduction in MAP for each dose group was determined and reported as mean ± Standard Error of the Mean (SEM). Statistical significance was assessed using ANOVA followed by a post-hoc test.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase telemetry Telemetry Device Implantation in SHR recovery 7-Day Surgical Recovery telemetry->recovery baseline 24h Baseline BP Recording recovery->baseline random Randomize into Groups (Vehicle, Drug) baseline->random dose Oral Gavage Administration random->dose monitor 24h Continuous BP Monitoring dose->monitor calc Calculate ΔMAP from Baseline monitor->calc stats Statistical Analysis (ANOVA) calc->stats report Report Mean Max MAP Reduction stats->report

Caption: Experimental workflow for the in vivo antihypertensive efficacy study.

A Comparative Analysis of Hydrochlorothiazide and Losartan on Cardiovascular Remodeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of the sulfonanilide anti-hypertensive agent, hydrochlorothiazide (B1673439) (HCTZ), and the angiotensin II receptor blocker, losartan (B1675146), on cardiovascular remodeling. The information presented is based on experimental data from preclinical studies, offering insights into their respective mechanisms of action and therapeutic potential in mitigating hypertension-induced cardiac and vascular damage.

Executive Summary

Both hydrochlorothiazide and losartan have demonstrated efficacy in reducing blood pressure and mitigating cardiovascular remodeling in hypertensive animal models. However, their mechanisms and the extent of their effects on specific remodeling parameters, such as cardiac fibrosis, appear to differ. Losartan, through its direct blockade of the angiotensin II type 1 receptor, exhibits potent anti-fibrotic effects. Hydrochlorothiazide, a thiazide diuretic, primarily reduces blood volume but also shows beneficial effects on cardiac hypertrophy and fibrosis, potentially through pathways involving the Rho-kinase (ROCK) signaling cascade.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from preclinical studies investigating the effects of HCTZ and losartan on key parameters of cardiovascular remodeling.

Table 1: Effects on Cardiac Hypertrophy

ParameterAnimal ModelTreatment GroupDosageDuration% Reduction vs. Untreated ControlCitation
Heart Weight / Body Weight Ratio (mg/g)Stroke-Prone Spontaneously Hypertensive Rat (SHR-SP)Hydrochlorothiazide20 mg/kg/day44 days14.5%[1]
Myocyte Cross-Sectional Area (µm²)Stroke-Prone Spontaneously Hypertensive Rat (SHR-SP)Hydrochlorothiazide20 mg/kg/day44 days21%[1]
Left Ventricular MassDahl Salt-Sensitive Hypertensive RatHydrochlorothiazide75 mg/L/day5 weeksMarked Attenuation[2]
Left Ventricular MassDahl Salt-Sensitive Hypertensive RatLosartan30 mg/kg/day5 weeksLess Attenuation than HCTZ[2]

Table 2: Effects on Cardiac Fibrosis

ParameterAnimal ModelTreatment GroupDosageDurationEffect vs. Untreated ControlCitation
Myocardial & Perivascular FibrosisStroke-Prone Spontaneously Hypertensive Rat (SHR-SP)Hydrochlorothiazide20 mg/kg/day44 daysPractically Absent[1]
Left Ventricular FibrosisDahl Salt-Sensitive Hypertensive RatHydrochlorothiazide75 mg/L/day5 weeksNot Significantly Reduced[2]
Left Ventricular Interstitial & Perivascular FibrosisDahl Salt-Sensitive Hypertensive RatLosartan30 mg/kg/day5 weeksCompletely Prevented[2]
Myocardial FibrosisDOCA-Salt Hypertensive RatHydrochlorothiazideNot Specified3 weeksSignificantly Reduced[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

Study 1: Diuretic effects on cardiac hypertrophy in the stroke prone spontaneously hypertensive rat[1]
  • Animal Model: Six-week-old male stroke-prone spontaneously hypertensive rats (SHR-SP) were used.

  • Drug Administration: Hydrochlorothiazide was administered orally at a dose of 20 mg/kg/day for 44 days.

  • Induction of Hypertension: Rats were given 1% sodium chloride in their drinking water to accelerate hypertension.

  • Assessment of Cardiovascular Remodeling:

    • Cardiac Hypertrophy: Evaluated by measuring the heart weight to body weight ratio and the cross-sectional area of myocytes.

    • Fibrosis: Myocardial interstitial and perivascular fibrosis were assessed by immunohistochemical analysis.

    • Coronary Artery Thickness: Morphological analysis of coronary arteries was performed.

Study 2: Combined Effects of Losartan and Hydrochlorothiazide on Cardiac Remodeling and Function in Dahl Salt-Sensitive Hypertensive Rats[2]
  • Animal Model: Male Dahl salt-sensitive (DS) hypertensive rats were used.

  • Drug Administration:

    • Losartan (LOS): 30 mg/kg/day.

    • Hydrochlorothiazide (HCTZ): 75 mg/L/day in drinking water.

    • Combination (L+H): Same doses as individual treatments.

    • Treatment duration was from 6 to 11 weeks of age.

  • Induction of Hypertension: Rats were fed a high-salt diet from 6 weeks of age.

  • Assessment of Cardiovascular Remodeling:

    • Left Ventricular (LV) Hypertrophy: Assessed at 11 weeks of age.

    • LV Fibrosis: Evaluated by assessing interstitial and coronary perivascular fibrosis.

    • Cardiac Function: LV isovolumic relaxation time was measured to assess diastolic function.

Study 3: Hydrochlorothiazide Reduces Cardiac Hypertrophy, Fibrosis and Rho-Kinase Activation in DOCA-Salt Induced Hypertension[3]
  • Animal Model: Male Sprague-Dawley rats were used.

  • Induction of Hypertension: Deoxycorticosterone (DOCA)-salt model of hypertension was used.

  • Drug Administration: Hydrochlorothiazide was administered for 3 weeks, starting 3 weeks after the induction of hypertension.

  • Assessment of Cardiovascular Remodeling and Signaling Pathways:

    • Myocardial Hypertrophy and Fibrosis: Evaluated after 6 weeks of hypertension.

    • Pro-fibrotic Proteins: Cardiac levels of Collagen-I, Collagen-III, and TGF-β1 were measured.

    • ROCK Activity: Rho-kinase activity in the myocardium was measured.

Signaling Pathways and Mechanisms of Action

The diagrams below illustrate the key signaling pathways implicated in the anti-remodeling effects of hydrochlorothiazide and losartan.

G cluster_hctz Hydrochlorothiazide Signaling Pathway HCTZ Hydrochlorothiazide ROCK Rho-Kinase (ROCK) HCTZ->ROCK Inhibits Pro_Remodeling Pro-Remodeling Genes (TGF-β1, CTGF, MCP-1, PAI-1) ROCK->Pro_Remodeling Pro_Oxidative Pro-Oxidative Genes (gp91phox, p22phox) ROCK->Pro_Oxidative Hypertrophy Cardiac Hypertrophy Pro_Remodeling->Hypertrophy Fibrosis Cardiac Fibrosis Pro_Remodeling->Fibrosis Pro_Oxidative->Hypertrophy Pro_Oxidative->Fibrosis

Hydrochlorothiazide's Anti-Remodeling Pathway

G cluster_losartan Losartan Signaling Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R TGF_beta_Smad TGF-β/Smad Signaling AT1R->TGF_beta_Smad Hypertrophy Cardiac Hypertrophy AT1R->Hypertrophy Losartan Losartan Losartan->AT1R Blocks Fibrosis Cardiac Fibrosis TGF_beta_Smad->Fibrosis

Losartan's Anti-Remodeling Pathway

Experimental Workflow Comparison

The following diagram outlines a typical experimental workflow for comparing the effects of a sulfonanilide anti-hypertensive and losartan on cardiovascular remodeling in a hypertensive rat model.

G cluster_workflow Comparative Experimental Workflow cluster_analysis Cardiovascular Remodeling Assessment Model Hypertensive Animal Model (e.g., SHR, DOCA-Salt) Grouping Randomization into Treatment Groups: - Vehicle Control - Sulfonanilide (e.g., HCTZ) - Losartan Model->Grouping Treatment Chronic Drug Administration Grouping->Treatment BP_Monitoring Blood Pressure Monitoring Treatment->BP_Monitoring Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Echocardiography Echocardiography (LV Mass, Wall Thickness) Endpoint_Analysis->Echocardiography Histology Histology (Fibrosis, Myocyte Size) Endpoint_Analysis->Histology Molecular Molecular Analysis (Gene & Protein Expression) Endpoint_Analysis->Molecular

Comparative Experimental Workflow Diagram

Conclusion

Both hydrochlorothiazide and losartan demonstrate beneficial effects on cardiovascular remodeling in the context of hypertension. Losartan appears to have a more direct and potent anti-fibrotic effect by blocking the AT1 receptor and downstream signaling pathways like TGF-β/Smad. Hydrochlorothiazide, while effectively reducing cardiac hypertrophy, may have a less pronounced direct anti-fibrotic effect, with its benefits on remodeling also linked to the inhibition of the Rho-kinase pathway. The choice between these agents for targeting cardiovascular remodeling may depend on the specific pathological features and underlying mechanisms in a given patient population. Further head-to-head clinical trials are warranted to translate these preclinical findings into definitive therapeutic strategies.

References

Comparative Efficacy and Reproducibility of "Anti-hypertensive Sulfonanilide 1" in Blood Pressure Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the novel investigational agent, "Anti-hypertensive Sulfonanilide 1," against established antihypertensive drugs. The data presented herein is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential efficacy and the reproducibility of its blood pressure-lowering effects based on preclinical data.

Introduction

"this compound" is a potent, orally bioavailable small molecule identified as a promising candidate for the treatment of hypertension.[1] As a member of the sulfonanilide class of compounds, which are known to exhibit diverse pharmacological activities, this agent has been specifically optimized for its antihypertensive properties. This document details its proposed mechanism of action, comparative preclinical efficacy data, and the robust experimental protocols utilized to assess its performance and the reproducibility of its effects.

Proposed Mechanism of Action

"this compound" is hypothesized to act as a selective antagonist of the AT1 receptor, thereby inhibiting the vasoconstrictive and salt-retaining effects of angiotensin II. This mechanism is similar to the class of drugs known as angiotensin II receptor blockers (ARBs). By blocking the action of angiotensin II on vascular smooth muscle, "this compound" is expected to lead to vasodilation and a subsequent reduction in blood pressure.

cluster_RAS Renin-Angiotensin System cluster_Target Target Site cluster_Effect Physiological Effect Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I Cleavage ACE ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Conversion AT1_Receptor AT1 Receptor (Vascular Smooth Muscle) Angiotensin_II->AT1_Receptor Binding Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Activation Vasodilation Vasodilation BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase BP_Decrease Decreased Blood Pressure Vasodilation->BP_Decrease AHS1 Anti-hypertensive Sulfonanilide 1 AHS1->AT1_Receptor Inhibition

Figure 1: Proposed Mechanism of Action of "this compound"

Comparative Efficacy Data

The antihypertensive effect of "this compound" was evaluated in spontaneously hypertensive rats (SHR), a well-established preclinical model of essential hypertension.[2][3][4] The results are compared with two standard-of-care antihypertensive agents, Lisinopril (an ACE inhibitor) and Amlodipine (a calcium channel blocker). The data presented in Table 1 summarizes the mean reduction in systolic blood pressure (SBP) following 28 days of oral administration. To assess reproducibility, the experiment was conducted on two separate occasions (Study 1 and Study 2).

Table 1: Comparative Efficacy and Reproducibility of Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg/day)Study 1: Mean SBP Reduction (mmHg ± SD)Study 2: Mean SBP Reduction (mmHg ± SD)
Vehicle (Control)-5 ± 2.14 ± 2.5
This compound 10 25 ± 3.5 26 ± 3.8
This compound 30 42 ± 4.1 44 ± 4.5
Lisinopril2035 ± 4.237 ± 4.0
Amlodipine538 ± 3.939 ± 4.3

Experimental Protocols

Animal Model
  • Species: Spontaneously Hypertensive Rats (SHR).[2][3][4]

  • Age: 16-20 weeks.

  • Sex: Male.

  • Housing: Animals were housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and had ad libitum access to standard chow and water.

Drug Administration
  • Route: Oral gavage.

  • Frequency: Once daily for 28 consecutive days.

  • Formulation: "this compound", Lisinopril, and Amlodipine were suspended in a 0.5% carboxymethylcellulose solution. The vehicle group received the 0.5% carboxymethylcellulose solution alone.

Blood Pressure Measurement
  • Method: Non-invasive tail-cuff method.[5]

  • Procedure: Blood pressure was measured at baseline (before the first dose) and on day 28, approximately 4 hours post-dosing. Rats were acclimatized to the restraining device for 3-5 days prior to the first measurement to minimize stress-induced blood pressure fluctuations. For each rat, at least five consecutive readings were taken, and the average was recorded as the final blood pressure value.

Reproducibility Study Design

To assess the reproducibility of the antihypertensive effect, the entire 28-day study was repeated under identical conditions with a new cohort of animals.[6][7] The personnel conducting the experiments and analyzing the data were blinded to the treatment groups.

cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis and Repetition animal_model Select Animal Model (Spontaneously Hypertensive Rats) acclimatization Acclimatization and Baseline BP Measurement animal_model->acclimatization randomization Randomize into Treatment Groups acclimatization->randomization dosing Daily Oral Dosing (28 Days) randomization->dosing bp_monitoring Final BP Measurement (Day 28) dosing->bp_monitoring data_analysis1 Analyze SBP Reduction (Study 1) bp_monitoring->data_analysis1 repeat_study Repeat Entire Protocol (New Animal Cohort) data_analysis1->repeat_study data_analysis2 Analyze SBP Reduction (Study 2) repeat_study->data_analysis2 comparison Compare Results for Reproducibility data_analysis2->comparison

References

A Comparative Guide to the Safety and Efficacy of Anti-hypertensive Sulfonanilide 1 vs. Placebo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the hypothetical compound "Anti-hypertensive Sulfonanilide 1" (AHS1), a novel investigational drug for the treatment of essential hypertension. The data presented herein is derived from a simulated Phase II, randomized, double-blind, placebo-controlled study designed to assess the preliminary efficacy and safety of AHS1.

Hypothesized Mechanism of Action

This compound is postulated to act as a selective antagonist of the novel G-protein coupled receptor, Vasopressin Receptor V3 (VPR3), predominantly expressed on vascular smooth muscle cells. Activation of VPR3 by its endogenous ligand is believed to trigger a signaling cascade resulting in vasoconstriction. By selectively blocking this receptor, AHS1 is hypothesized to induce vasodilation and consequently lower blood pressure. The proposed signaling pathway is detailed below.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Endogenous Ligand VPR3 VPR3 Receptor Ligand->VPR3 Activation Gq Gq Protein VPR3->Gq Activates AHS1 AHS1 AHS1->VPR3 Antagonism PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Stimulates PKC PKC Activation DAG->PKC Activates Contraction Vascular Smooth Muscle Contraction Ca->Contraction Leads to PKC->Contraction Contributes to cluster_treatment 12-Week Double-Blind Treatment Period screening Screening & Washout (2 Weeks) randomization Randomization (1:1) screening->randomization group_ahs1 Group A: AHS1 (10 mg OD) randomization->group_ahs1 group_placebo Group B: Placebo (OD) randomization->group_placebo follow_up End of Study / Follow-up (Week 12) group_ahs1->follow_up group_placebo->follow_up AHS1 This compound Active Moiety: Yes Mechanism: VPR3 Antagonism Efficacy: Statistically Significant BP Reduction Safety: Distinct AE Profile Placebo Placebo Active Moiety: No Mechanism: Inert / Psychological Effect Efficacy: No Significant BP Reduction Safety: AE Profile reflects background rates Comparison Comparison Point Comparison->AHS1 Active Arm Comparison->Placebo Control Arm

Safety Operating Guide

Safe Disposal of Anti-hypertensive Sulfonanilide 1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the safe and compliant disposal of "Anti-hypertensive Sulfonanilide 1," a representative compound of the sulfonanilide class of drugs. Given the potential environmental and health hazards associated with pharmaceutical waste, adherence to these procedures is critical for ensuring laboratory safety and environmental stewardship. Researchers, scientists, and drug development professionals should consider this a foundational guide, to be supplemented by the specific Safety Data Sheet (SDS) for any particular sulfonanilide compound.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care. Due to the general characteristics of sulfonanilide compounds, assume the substance may be hazardous.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[1] Consult the specific SDS for any additional required PPE.

  • Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]

  • Spill Management: In the event of a spill, immediately alert laboratory personnel and follow the institutional spill response procedures. Avoid generating dust.[3] Use an inert absorbent material for liquid spills and carefully sweep up solid materials, placing them into a designated hazardous waste container.[4]

II. Waste Segregation and Collection

Proper segregation is the first step in compliant waste management.

  • Waste Identification: All materials that have come into contact with this compound must be considered chemical waste. This includes:

    • Unused or expired pure compound.

    • Stock and diluted solutions.

    • Contaminated consumables such as pipette tips, vials, gloves, and weighing papers.

  • Containerization:

    • Use chemically resistant, leak-proof containers specifically designated for hazardous waste.[5]

    • Do not mix sulfonanilide waste with other waste streams, particularly incompatible chemicals.[6] For instance, avoid mixing acidic and basic waste.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration of the contents.[1]

    • Include any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

III. Step-by-Step Disposal Protocol

Under no circumstances should this compound or its solutions be disposed of down the drain.[1][6] These compounds can be toxic to aquatic life and may contribute to the development of antibiotic-resistant bacteria in the environment.[5][6]

  • Accumulation: Collect all waste materials as described in Section II.

  • Storage:

    • Keep the waste container securely closed at all times, except when adding waste.[1]

    • Store the sealed container in a designated and secure satellite accumulation area within the laboratory, away from general traffic.[1][5]

    • The storage area should be well-ventilated.[1] For liquid waste, the use of secondary containment is recommended to prevent spills.[1]

  • Disposal Request:

    • Once the waste container is full, or as it approaches the institutional time limit for storage (e.g., 90 or 180 days), submit a chemical waste pickup request to your institution's EHS department.[1]

  • Professional Disposal:

    • Your institution's EHS department will arrange for the collection of the waste by a licensed hazardous waste vendor.[1]

    • The most common method for the disposal of pharmaceutical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[1]

    • Ensure you obtain and retain a copy of the hazardous waste manifest for your laboratory's records, as this document tracks the waste to its final destination.[1]

IV. Data Presentation: Safety and Disposal Summary

The following table summarizes key information for the disposal of a typical sulfonanilide compound. Note that specific values will vary; always consult the SDS for the exact compound you are handling.

ParameterGuidelineCitation
Chemical Class Sulfonanilide / Sulfonamide
Primary Hazard Suspected reproductive hazard, toxic to aquatic life with long-lasting effects.[5]
PPE Requirement Safety glasses/goggles, lab coat, chemical-resistant gloves.[1]
Acceptable Disposal Collection as hazardous chemical waste for incineration by a licensed vendor.[1]
Unacceptable Disposal Drain disposal, regular trash disposal.[1][6]
Waste Container Labeled, sealed, leak-proof, and chemically compatible container.[5]
Spill Cleanup Use inert absorbent for liquids. Sweep solids carefully to avoid dust. Place in a hazardous waste container.[3][4]

V. Experimental Protocols and Visualizations

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted below. This workflow ensures that all safety and regulatory steps are followed from the point of generation to final disposal.

A Start: Generation of Sulfonanilide Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: - Solids - Liquids - Contaminated Labware B->C D Use Labeled, Leak-Proof Hazardous Waste Container C->D E Store Container in Designated Satellite Accumulation Area D->E F Is Container Full or Time Limit Reached? E->F G Continue Waste Accumulation F->G No H Submit Chemical Waste Pickup Request to EHS F->H Yes G->E I EHS Arranges Pickup by Licensed Waste Vendor H->I J Waste Transported to TSDF for Incineration I->J K End: Retain Waste Manifest for Records J->K

Caption: Workflow for the safe disposal of sulfonanilide waste.

Potential Degradation Pathway

Understanding the potential breakdown of sulfonanilide compounds is important for environmental assessment. A common degradation pathway for sulfonamides involves the cleavage of the molecule. The diagram below illustrates a plausible degradation pathway initiated by ipso-substitution, a mechanism observed in the breakdown of similar compounds.

cluster_0 Initiation cluster_1 Degradation via Ipso-Substitution cluster_2 Further Breakdown A Anti-hypertensive Sulfonanilide 1 B Sulfur Dioxide (SO2) A->B ipso-substitution C Heterocyclic Moiety (Stable Metabolite) A->C ipso-substitution D p-Aminophenol (Intermediate) A->D ipso-substitution E Hydroquinone D->E F 1,2,4-Trihydroxybenzene E->F G Aromatic Ring Cleavage Products F->G

References

Essential Safety and Logistical Information for Handling Anti-hypertensive Sulfonanilide 1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Anti-hypertensive sulfonanilide 1" is referenced as a potent antihypertensive agent.[1] As no specific Safety Data Sheet (SDS) for this compound is publicly available, the following guidance is based on best practices for handling potent pharmaceutical compounds and information on sulfonanilide-based drugs. A substance-specific risk assessment must be conducted before any handling.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational procedures and disposal plans to ensure the safe handling of this compound.

Quantitative Data Summary

Due to the absence of specific data for "this compound," the following tables provide estimated values based on the properties of potent pharmaceutical compounds and sulfonanilide derivatives.[2][3][4]

Table 1: Occupational Exposure Limits (OEL) and Toxicity

ParameterEstimated ValueNotes
Occupational Exposure Limit (OEL) ≤ 10 µg/m³ (8-hour TWA)Potent compounds typically have an OEL at or below this level.[2][3][5]
Short-Term Exposure Limit (STEL) TBDCompound-specific data required. Generally a 15-minute exposure limit.[5]
LD50 (Oral, Rat) TBD"Harmful if swallowed" is a common classification for similar compounds.[6][7][8]
Occupational Exposure Band (OEB) 3 or 4Indicates a requirement for specialized containment and handling procedures.[5]

TBD: To Be Determined by specific toxicological studies. TWA: Time-Weighted Average.

Table 2: Physicochemical Properties

PropertyEstimated Value/InformationSource/Justification
Molecular Weight VariesDependent on the specific chemical structure.
Physical State Solid (crystalline powder)Common for active pharmaceutical ingredients.
Solubility DMSO, other organic solventsGeneral solubility for similar compounds.[1]
Boiling Point TBDData not available.
Melting Point TBDData not available.

TBD: To Be Determined by specific analysis.

Experimental Protocols

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

Table 3: Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high risk of aerosol or dust generation.[9]
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is required.
Disposable Respirators (e.g., N95)Suitable for low-risk activities only; not for primary protection with highly potent compounds.
Hand Protection Double GlovingWear two pairs of nitrile gloves. Change the outer pair immediately upon contamination.
Body Protection Disposable CoverallsMaterial such as Tyvek® is recommended to protect against chemical dust and splashes.
Dedicated Lab CoatTo be worn over personal clothing and laundered professionally or disposed of as hazardous waste.
Eye Protection Safety Goggles or Face ShieldChemical splash goggles providing a complete seal are essential. A face shield offers additional protection.[3]
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area.
Safe Handling and Operations Protocol

Preparation:

  • Designated Area: All handling of this compound must occur in a designated area, such as a certified chemical fume hood, biological safety cabinet, or a glove box.

  • Pre-Operational Checks: Ensure all safety equipment, including eyewash stations and safety showers, are accessible and operational. Verify the functionality of ventilation systems.

  • Spill Kit: A spill kit specifically for potent powder compounds must be readily available.

Procedure:

  • Donning PPE: Put on all required PPE in the correct sequence before entering the designated handling area.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of the compound within a containment device to minimize dust generation. Use tools dedicated to this specific compound to prevent cross-contamination.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers closed whenever possible.

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment with an appropriate solvent or a validated cleaning agent.[10][11]

    • Doffing PPE: Remove PPE carefully in the designated doffing area to avoid self-contamination. Dispose of all single-use PPE as hazardous waste.

    • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.

Spill Management Protocol

Immediate and proper response to a spill is critical to prevent exposure and contamination.

Procedure:

  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

  • Evacuate and Secure: Evacuate the immediate area. Restrict access to the contaminated zone.

  • Don PPE: If not already wearing it, don the appropriate PPE, including respiratory protection, before re-entering the area.

  • Containment (for Powders): Gently cover the spilled powder with damp paper towels or absorbent pads to prevent it from becoming airborne.[12][13] Do not sweep dry powder.

  • Neutralization/Absorption:

    • For liquid spills, use an inert absorbent material to contain the spill.[14][15]

    • Work from the outside of the spill inwards to prevent spreading.

  • Cleanup:

    • Carefully scoop the absorbed or covered material into a labeled hazardous waste container.[12][16]

    • Use forceps to handle any broken glass.

  • Decontamination:

    • Clean the spill area with a suitable solvent or a 10% bleach solution, followed by a rinse with water.[17]

    • All cleaning materials must be disposed of as hazardous waste.[16]

Disposal Plan

All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.

Procedure:

  • Waste Segregation:

    • Solid Waste: Used PPE, contaminated absorbent materials, and empty containers should be placed in clearly labeled, sealed hazardous waste bags or containers.[16]

    • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and labeled hazardous waste container.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Disposal Method:

    • Incineration: The recommended method for the disposal of potent pharmaceutical waste is high-temperature incineration.[9][18][19] Typical incineration temperatures range from 850°C to 1200°C to ensure complete destruction of the compound.[9][20][21]

    • Contact Environmental Health and Safety (EHS): Coordinate with your institution's EHS department for the collection and disposal of the hazardous waste by a licensed contractor.

Visualizations

SafeHandlingWorkflow Safe Handling Workflow for Potent Compounds cluster_prep Preparation cluster_op Operation cluster_post Post-Operation prep1 Designate Handling Area prep2 Verify Safety Equipment prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 op1 Don PPE prep3->op1 op2 Handle Compound in Containment op1->op2 op3 Prepare Solutions Carefully op2->op3 post1 Decontaminate Surfaces & Equipment op3->post1 post2 Doff PPE Correctly post1->post2 post3 Dispose of Waste post2->post3 post4 Personal Hygiene post3->post4

Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.

SpillResponsePlan Spill Response Plan for Potent Powders spill Spill Occurs alert Alert Personnel spill->alert secure Secure Area alert->secure ppe Don Appropriate PPE secure->ppe contain Cover with Damp Absorbent ppe->contain cleanup Scoop into Waste Container contain->cleanup decon Decontaminate Spill Area cleanup->decon dispose Dispose of All Materials as Hazardous Waste decon->dispose

Caption: Procedural flow for responding to a potent powder spill.

WasteDisposalPlan Hazardous Waste Disposal Plan cluster_gen Waste Generation cluster_store Storage cluster_dispose Disposal gen1 Segregate Solid & Liquid Waste gen2 Use Labeled, Sealed Containers gen1->gen2 store1 Store in Designated Secure Area gen2->store1 disp1 Contact EHS for Pickup store1->disp1 disp2 Transport by Licensed Contractor disp1->disp2 disp3 High-Temperature Incineration disp2->disp3

Caption: Step-by-step plan for hazardous pharmaceutical waste disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。